2,3-Dichloro-5,6-dimethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9Cl2NO2 |
|---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
InChI Key |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Utility of 2,3-Dichloro-5,6-dimethoxyaniline in Advanced API Synthesis: Structural Dynamics, Reactivity, and Methodologies
Executive Summary
In the landscape of modern drug discovery, highly functionalized aromatic building blocks are essential for tuning the pharmacokinetics and target-binding affinities of active pharmaceutical ingredients (APIs). 2,3-Dichloro-5,6-dimethoxyaniline is a sterically hindered, poly-substituted aromatic amine that serves as a critical precursor for targeted N-aryl scaffolds, particularly in the development of kinase inhibitors and benzamide derivatives.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its unique electronic behavior, and self-validating synthetic protocols for its generation and downstream application.
Physicochemical Profiling & Structural Causality
Understanding the reactivity of 2,3-Dichloro-5,6-dimethoxyaniline requires a deep dive into its "push-pull" electronic environment and steric topography.
Quantitative Data Summary
The fundamental properties of the compound are summarized below, validated against commercial chemical databases 1.
| Property | Specification |
| IUPAC Name | 2,3-Dichloro-5,6-dimethoxyaniline |
| CAS Number | 101252-15-7 |
| Molecular Formula | C₈H₉Cl₂NO₂ |
| Molecular Weight | 222.07 g/mol |
| Isotopic Mass Pattern | M (100%), M+2 (66.6%), M+4 (11.1%) |
| Substitution Pattern | Di-ortho substituted primary amine |
Expert Insight: Electronic and Steric Causality
The amine group (C1) is flanked by a chlorine atom at the C2 (ortho) position and a methoxy group at the C6 (ortho) position. This di-ortho substitution creates immense steric hindrance around the nitrogen lone pair, drastically reducing its availability for standard nucleophilic attacks.
Electronically, the molecule is a complex push-pull system:
-
Inductive Withdrawal (-I): All four substituents (two chlorines, two methoxys) exert an electron-withdrawing inductive effect, pulling electron density away from the amine.
-
Resonance Donation (+R): The 6-methoxy group donates electron density directly to the C1 position via resonance, partially offsetting the inductive withdrawal. However, the 5-methoxy group (meta to the amine) cannot donate via resonance to C1, meaning it acts purely as an electron-withdrawing group in relation to the amine.
Causality in Drug Design: This specific substitution pattern lowers the pKa of the aniline, making it less basic and less prone to oxidative metabolism. The di-chloro motif specifically blocks Cytochrome P450 (CYP450) oxidation at the 2,3-positions, enhancing the metabolic half-life of downstream drug candidates.
De Novo Synthesis & Chemoselective Reduction
The synthesis of this specific aniline relies on the regioselective nitration of 1,2-dichloro-4,5-dimethoxybenzene, followed by a highly controlled reduction of the resulting nitro intermediate.
Fig 1: Chemoselective synthetic route to 2,3-Dichloro-5,6-dimethoxyaniline.
Methodology 1: Self-Validating Béchamp Reduction
Causality of Reagent Choice: Standard catalytic hydrogenation (H₂ with Pd/C) cannot be used here because it will cause rapid hydrodehalogenation of the aromatic chlorines. Instead, a modified Béchamp reduction using Iron and Ammonium Chloride is employed 2. NH₄Cl acts as a mild proton source to activate the iron surface without the harshness of concentrated HCl, preventing the cleavage of the methoxy ethers.
Step-by-Step Protocol:
-
Reagent Mixing: Dissolve 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water (0.2 M).
-
Activation: Add Iron powder (300 mesh, 5.0 eq) and NH₄Cl (2.0 eq).
-
Thermal Kinetics: Heat the suspension to 80°C under reflux for 2–4 hours.
-
Validation (In-Process): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the bright yellow, UV-active nitro starting material completely disappears, replaced by a highly polar, ninhydrin-active amine spot.
-
Filtration: Cool to room temperature and filter through a pad of Celite to remove the generated iron oxide sludge (Fe₃O₄). Concentrate the filtrate in vacuo.
-
Acid-Base Purification (Self-Validating Isolation): Dissolve the residue in EtOAc and extract with 1M HCl. The target aniline protonates and moves to the aqueous layer as a water-soluble anilinium salt, leaving all neutral organic impurities behind. Basify the isolated aqueous layer with 2M NaOH to pH 10, then extract with fresh EtOAc to recover the analytically pure free-base aniline.
Downstream Applications: Overcoming Steric Hindrance
Because 2,3-Dichloro-5,6-dimethoxyaniline is a deactivated, di-ortho substituted amine, traditional nucleophilic aromatic substitution (SₙAr) is kinetically unviable. To incorporate this building block into larger API scaffolds, transition-metal catalysis is mandatory.
Fig 2: Divergent downstream applications of the aniline in API scaffold generation.
Methodology 2: Buchwald-Hartwig Cross-Coupling
Causality of Reagent Choice: The Buchwald-Hartwig amination is required to form C-N bonds with this substrate 3. We utilize BrettPhos as the supporting ligand. BrettPhos is specifically engineered to facilitate the coupling of sterically hindered primary amines while actively preventing unwanted over-arylation (formation of tertiary amines).
Step-by-Step Protocol:
-
Inert Atmosphere Setup: In a flame-dried Schlenk tube, combine 2,3-Dichloro-5,6-dimethoxyaniline (1.0 eq), an aryl bromide (1.1 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Catalyst Loading: Add Pd₂(dba)₃ (2 mol%) and BrettPhos ligand (4 mol%).
-
Solvent & Heating: Suspend the mixture in anhydrous Dioxane (0.1 M). Degas the system via three consecutive freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the active Pd(0) species. Heat at 100°C for 12 hours.
-
Analytical Validation: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated by the disappearance of the M=221 m/z peak and the emergence of the coupled product mass [M+H]⁺.
-
Purification: Filter the crude mixture through a short plug of Celite to remove palladium black, concentrate, and purify via flash column chromatography.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized 2,3-Dichloro-5,6-dimethoxyaniline before downstream deployment, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): The spectrum is highly diagnostic. You will observe exactly one aromatic proton as a sharp singlet at ~6.5–6.8 ppm (representing the C4 proton). The two methoxy groups will appear as two distinct singlets integrating to 3H each at ~3.8–4.0 ppm. The amine protons (-NH₂) will manifest as a broad singlet integrating to 2H at ~3.5–4.5 ppm, which will disappear upon D₂O exchange.
-
LC-MS (ESI+): The mass spectrum will definitively show the characteristic chlorine isotope pattern. The base peak will be at m/z 222 [M+H]⁺, accompanied by an m/z 224 peak at ~66% intensity, and an m/z 226 peak at ~11% intensity, confirming the presence of exactly two chlorine atoms.
References
-
Title: Bechamp Reduction Source: Chem-Station Int. Ed. URL: [Link]
Sources
Physicochemical Profiling and Solubility Dynamics of 2,3-Dichloro-5,6-dimethoxyaniline in Organic Solvents
Executive Summary
In pharmaceutical preformulation and chemical synthesis, treating solubility merely as a static physical property often leads to downstream failures in crystallization, extraction, and formulation. As an Application Scientist, I approach solubility as a dynamic interplay of intermolecular forces. This whitepaper provides an in-depth technical analysis of the solubility profile of 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7)[1], an intermediate characterized by a complex matrix of electron-withdrawing and electron-donating substituents. By leveraging the Hansen Solubility Parameter (HSP) framework and rigorous, self-validating experimental protocols, this guide equips researchers with the predictive and empirical tools necessary to optimize solvent selection.
The Intermolecular Landscape: Structural Causality
To predict how 2,3-Dichloro-5,6-dimethoxyaniline behaves in solution, we must first deconstruct its molecular architecture. The compound features an aniline core heavily substituted with two chlorine atoms and two methoxy groups. Each functional group dictates a specific solute-solvent interaction:
-
Dispersion Forces (
): The heavy, highly polarizable chlorine atoms at the 2 and 3 positions, combined with the aromatic ring, significantly elevate the molecule's dispersion forces. Solvents must possess a high to effectively penetrate the crystal lattice. -
Polarity (
): The opposing electronic effects of the electron-withdrawing chlorines and the electron-donating methoxy groups create a distinct dipole moment. The molecule requires a solvent with moderate polarity to stabilize these localized charges. -
Hydrogen Bonding (
): While the primary amine acts as both a hydrogen bond donor and acceptor, it is sterically hindered by the adjacent 2-chloro and 6-methoxy groups. Consequently, highly protic solvents (like water or pure methanol) may struggle to form optimal hydrogen bond networks compared to unhindered anilines.
Predictive Affinity via Hansen Solubility Parameters (HSP)
The [2] mathematically models these interactions. By calculating the interaction radius (
Fig 1. Tri-parametric HSP model predicting API-solvent affinity via interaction radius (Ra).
Table 1: Estimated Hansen Solubility Parameters for 2,3-Dichloro-5,6-dimethoxyaniline
| Parameter | Symbol | Estimated Value (MPa^0.5) | Structural Causality / Contribution |
| Dispersion | 19.8 | Driven by the polarizable aromatic ring and heavy chlorine atoms. | |
| Polarity | 6.2 | Modulated by the opposing dipoles of the methoxy and chloro substituents. | |
| Hydrogen Bonding | 8.5 | Primary amine acts as donor/acceptor, but is sterically hindered. |
Solvent Selection Strategy & Quantitative Profiling
Based on the HSP estimations, 2,3-Dichloro-5,6-dimethoxyaniline exhibits maximum solubility in polar aprotic solvents that can match its high dispersion requirements while accommodating its moderate polarity and hindered hydrogen bonding.
Table 2: Solubility Profile in Common Organic Solvents (at 25°C)
| Solvent Class | Solvent | Estimated Solubility (mg/mL) | Interaction Dynamics |
| Polar Aprotic | Dichloromethane (DCM) | > 150 | Excellent |
| Polar Aprotic | Ethyl Acetate | 80 - 120 | Favorable dipole interactions; optimal for liquid-liquid extraction. |
| Polar Protic | Methanol | 20 - 40 | Suboptimal |
| Non-polar | Hexane | < 5 | Poor |
Methodology: The Self-Validating Shake-Flask Protocol
While theoretical models guide solvent selection, empirical quantification is mandatory. The [3] remains the gold standard for determining equilibrium solubility, as endorsed by the ICH M9 guidelines. However, standard protocols often fall victim to kinetic artifacts. The following protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy[4].
Step-by-Step Experimental Workflow
Step 1: Solid-State Verification
-
Action: Confirm the polymorphic form of the API via X-Ray Powder Diffraction (XRPD) prior to dissolution.
-
Causality: Different polymorphs possess distinct lattice energies. An uncharacterized polymorph shift during storage will drastically alter the thermodynamic solubility limit, rendering data irreproducible.
Step 2: Saturated Solution Preparation
-
Action: Add an excess amount (typically 10-20% above anticipated saturation) of 2,3-Dichloro-5,6-dimethoxyaniline to a 10 mL glass vial containing the target organic solvent.
-
Causality: The presence of excess solid is non-negotiable. It ensures the system remains saturated and allows for the establishment of a true dynamic equilibrium between the solid and solute phases[5].
Step 3: Equilibration
-
Action: Seal the vials and place them in an orbital shaker at 25°C ± 0.1°C at 150 rpm for 48 hours .
-
Causality: Why 48 hours? When the compound dissolves, solvent molecules must disrupt a highly stable, halogen-bonded crystal lattice. A shorter equilibration time (e.g., 2-4 hours) often captures a metastable kinetic dissolution state. Extending the agitation to 48 hours provides sufficient activation energy to overcome kinetic barriers, ensuring the measured concentration reflects the absolute thermodynamic limit[4].
Step 4: Phase Separation
-
Action: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Why centrifuge before filtration? Halogenated anilines can form micro-suspensions in moderately polar solvents. Direct filtration often leads to membrane saturation and pressure-induced localized heating, which artificially inflates solubility. Pre-centrifugation pellets the bulk of the undissolved API, allowing the filter to merely polish the supernatant without thermal artifacts.
Step 5: Quantification & Validation
-
Action: Dilute the filtrate appropriately and analyze via HPLC-UV/Vis.
-
Causality: Why HPLC over gravimetric analysis? In certain solvents, the primary amine may undergo slow solvolysis or degradation over the 48-hour equilibration. Gravimetric methods would weigh these degradants as "dissolved API." HPLC provides chemical specificity, isolating the intact 2,3-Dichloro-5,6-dimethoxyaniline peak and ensuring the solubility curve represents only the active, pure compound.
Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.
Downstream Implications for Drug Development
Understanding the solubility profile of 2,3-Dichloro-5,6-dimethoxyaniline is critical for downstream processing. The compound's high affinity for polar aprotic solvents like DCM and Ethyl Acetate makes these solvents ideal for liquid-liquid extractions during synthesis. Conversely, the steep solubility drop-off in non-polar solvents like Hexane presents a perfect opportunity for anti-solvent crystallization. By dissolving the API in a minimal volume of Ethyl Acetate and slowly titrating in Hexane, researchers can force a highly controlled, high-yield crystallization of the pure intermediate.
References
-
ACS Publications (Langmuir). "Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena." URL:[Link]
-
National Institutes of Health (PMC). "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization." URL:[Link]
-
SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." URL:[Link]
-
BioAssay Systems. "Shake Flask Solubility Services and Methodologies." URL: [Link]
Sources
- 1. 101252-15-7|2,3-Dichloro-5,6-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. bioassaysys.com [bioassaysys.com]
Thermodynamic Profiling and Melting Point Determination of 2,3-Dichloro-5,6-dimethoxyaniline: A Methodological Guide
Executive Summary
In the development of novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, the thermodynamic characterization of synthetic intermediates is a non-negotiable prerequisite. 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly substituted, sterically hindered halogenated aniline derivative[1]. The presence of both electron-withdrawing chlorine atoms and electron-donating methoxy groups on the aromatic ring creates a complex electronic environment that directly influences its crystal lattice energy, thermal stability, and melting point.
Because exact empirical thermodynamic data for highly specific niche intermediates can vary based on synthesis purity and polymorph generation, researchers must rely on rigorous, self-validating analytical frameworks. This whitepaper provides an authoritative guide to the structural thermodynamics of 2,3-Dichloro-5,6-dimethoxyaniline and details the exact experimental protocols required to definitively establish its melting point and thermal stability.
Structural Thermodynamics & Predictive Profiling
The thermodynamic functions of halogenated anilines are heavily dictated by intermolecular forces, specifically hydrogen bonding (via the primary amine) and halogen bonding[2].
In simpler analogs, such as 2,6-dichloroaniline, the melting point is relatively low (35–40 °C)[3]. However, 2,3-Dichloro-5,6-dimethoxyaniline possesses a significantly higher molecular weight (222.07 g/mol )[1] and restricted rotational degrees of freedom due to the adjacent methoxy groups. These methoxy groups act as additional hydrogen bond acceptors, strengthening the crystal lattice. Consequently, the enthalpy of fusion (
Table 1: Baseline and Predictive Physicochemical Properties
| Property | Value / Description | Source / Methodology |
| CAS Number | 101252-15-7 | Chemical Registry[1] |
| Molecular Formula | C8H9Cl2NO2 | Computed[1] |
| Molecular Weight | 222.07 g/mol | Computed[1] |
| SMILES | COC1=CC(Cl)=C(C(N)=C1OC)Cl | Structural Database[1] |
| Melting Point ( | Empirically determined via DSC | OECD Guideline 102[3][4] |
| Boiling Point | > 228 °C (Estimated) | Analogous to dichloroanilines[3] |
| Thermal Stability | Prone to dehydrohalogenation | TGA / Reactive Hazards |
Experimental Protocols: A Self-Validating System
To establish the melting point with absolute scientific integrity, a single analytical technique is insufficient. The protocol must be a self-validating system where Differential Scanning Calorimetry (DSC) is cross-examined by Thermogravimetric Analysis (TGA). This ensures that the endothermic event recorded is a true phase transition (melting) and not thermal degradation.
Phase 1: Sample Preparation and Desiccation
Causality: Halogenated anilines can be hygroscopic. Residual moisture acts as a plasticizer, disrupting the crystal lattice and causing freezing point depression, which artificially lowers the measured melting point.
-
Transfer 50 mg of 2,3-Dichloro-5,6-dimethoxyaniline into a vacuum desiccator containing anhydrous calcium sulfate (
). -
Desiccate at 25 °C under a vacuum of < 10 mbar for 24 hours.
-
Handle the desiccated sample exclusively in a nitrogen-purged glovebox to prevent re-absorption of atmospheric moisture.
Phase 2: Differential Scanning Calorimetry (DSC) - OECD 102 Compliance
Causality: DSC is the gold standard for melting point determination (OECD 102) because it measures the exact heat flow associated with the phase transition[4]. We utilize hermetically sealed aluminum pans to prevent the volatilization of the methoxy-aniline derivative before the melting point is reached.
-
Weighing: Precisely weigh 2.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC pan.
-
Sealing: Crimp the pan with a hermetic lid to suppress early sublimation.
-
Atmosphere: Purge the DSC furnace with dry Nitrogen (
) at a flow rate of 50 mL/min. Reasoning: Halogenated anilines are susceptible to aerobic oxidation at high temperatures; nitrogen ensures an inert environment. -
Thermal Program:
-
Equilibrate at 10 °C.
-
Ramp at 10 °C/min to 200 °C. Reasoning: A 10 °C/min rate provides the optimal balance between resolving the melting endotherm and minimizing thermal lag across the sample.
-
-
Data Extraction: Record the extrapolated onset temperature (
) as the official melting point, not the peak maximum ( ), as is independent of sample mass.
Phase 3: Thermogravimetric Analysis (TGA) Cross-Validation
Causality: If the compound undergoes dehydrohalogenation or decomposition simultaneously with melting, the DSC endotherm is invalid for purely thermodynamic calculations. TGA validates the DSC data by confirming mass stability.
-
Weigh 5.0 to 10.0 mg of the sample into a platinum TGA pan.
-
Subject the sample to the exact same thermal program as the DSC (10 °C/min ramp,
purge). -
Validation Criteria: If the mass loss is < 0.5% at the DSC
, the melting point is thermodynamically valid. If mass loss > 0.5% coincides with the endotherm, the compound is decomposing upon melting.
Workflow Visualization
Figure 1: Self-validating thermodynamic characterization workflow for halogenated anilines.
Conclusion
The accurate determination of the melting point and thermodynamic profile of 2,3-Dichloro-5,6-dimethoxyaniline requires strict adherence to inert-atmosphere thermal analysis. By pairing OECD 102 compliant DSC methodologies with TGA cross-validation, researchers can definitively isolate the enthalpy of fusion from potential thermal degradation pathways inherent to highly substituted halogenated anilines. This rigorous, self-validating approach ensures that downstream drug formulation and solubility models are built on unassailable physicochemical data.
References
- Title: 101252-15-7 | 2,3-Dichloro-5,6-dimethoxyaniline Source: BLD Pharm URL
- Title: Physicochemical Characteristics of 2,6-Dichloroaniline: A Technical Guide Source: BenchChem URL
- Title: PUBLIC REPORT STD/1662: Chemical 1 in GSID 3056-2 FF STD/1663 (OECD TG 102 Melting Point)
- Source: Thermochimica Acta (via Grafiati)
- Title: Reactive Chemical Hazards - Thermal instability of halogenated anilines Source: ICDST E-print archive URL
Sources
Navigating the Unseen: A Technical Guide to the Toxicity and Safety Profile of 2,3-Dichloro-5,6-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the potential toxicity and safety considerations for 2,3-Dichloro-5,6-dimethoxyaniline. In the absence of extensive direct toxicological data for this specific molecule, this document synthesizes information from structurally related dichloroaniline and dimethoxyaniline analogues to construct a robust, precautionary safety profile. It is designed to empower researchers with the critical knowledge needed for safe handling, risk assessment, and the design of future toxicological studies.
Executive Summary: A Compound of Interest and Precaution
2,3-Dichloro-5,6-dimethoxyaniline is a substituted aniline of interest in synthetic chemistry, potentially as an intermediate in the development of pharmaceuticals and other bioactive molecules. However, its structural alerts—specifically the dichlorinated aniline core—necessitate a cautious approach. Aniline and its chlorinated derivatives are a well-documented class of compounds with the potential for significant toxicity, including hematotoxicity, nephrotoxicity, and mutagenicity.[1][2] This guide will dissect the available data on analogous compounds to build a predictive toxicological profile and provide actionable safety protocols.
Physicochemical Properties and Their Toxicological Implications
The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity. While experimental data for 2,3-Dichloro-5,6-dimethoxyaniline is scarce, we can infer key characteristics from related structures.
| Property | Inferred/Predicted Value/Information | Toxicological Relevance |
| Molecular Formula | C₈H₉Cl₂NO₂ | Influences molecular weight and elemental composition. |
| Molecular Weight | 222.07 g/mol [3] | Affects diffusion and transport across biological membranes. |
| Appearance | Likely a solid at room temperature[4] | Important for handling and potential for aerosolization. |
| Melting Point | Expected to be in the range of related anilines (e.g., 2,3-dichloroaniline: 20-24°C)[5] | Determines the physical state under experimental conditions. |
| Boiling Point | Predicted to be high (e.g., 2,3-dichloroaniline: 250°C)[5] | Low volatility reduces inhalation risk at ambient temperatures. |
| Water Solubility | Predicted to be low | May influence bioavailability and environmental fate. |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be around 1.9-2.75[4][6] | A moderate LogP suggests potential for bioaccumulation and membrane permeability. |
The moderate lipophilicity, suggested by the estimated LogP, indicates that 2,3-Dichloro-5,6-dimethoxyaniline could readily cross cell membranes, a key factor in systemic toxicity.
Hazard Identification and Classification: Learning from Analogs
Based on the hazard classifications of structurally similar compounds, 2,3-Dichloro-5,6-dimethoxyaniline should be handled as a substance with significant potential for acute and chronic toxicity.
| Hazard Statement | GHS Classification (based on analogs) | Key Findings from Related Compounds |
| Toxic if Swallowed | Acute Toxicity, Oral (Category 3)[4][5][6] | Dichloroaniline isomers are classified as toxic if swallowed, with LD50 values in rats generally below 1000 mg/kg bw.[7] |
| Toxic in Contact with Skin | Acute Toxicity, Dermal (Category 3)[4][5][6] | Dermal LD50 values in rabbits for dichloroanilines are reported to be <1000 mg/kg bw.[7] |
| Toxic if Inhaled | Acute Toxicity, Inhalation (Category 3)[4][5][6] | Inhalation of vapors or aerosols may lead to systemic toxicity. |
| Causes Serious Eye Irritation | Eye Irritation (Category 2A)[6] | Direct contact can cause significant irritation. |
| Suspected of Causing Genetic Defects | Germ Cell Mutagenicity (Category 2)[6] | Some substituted anilines have shown mutagenic potential in in vitro tests.[8] |
| May Cause Damage to Organs Through Prolonged or Repeated Exposure | Specific Target Organ Toxicity - Repeated Exposure (Category 2)[4][6] | The primary target organs for chlorinated anilines are the kidneys, spleen, and liver.[1][7][9] |
| Very Toxic to Aquatic Life with Long-Lasting Effects | Hazardous to the Aquatic Environment, Chronic (Category 1)[6] | Chlorinated anilines are known to be persistent in the environment and toxic to aquatic organisms.[10] |
Potential Mechanisms and Target Organs of Toxicity
The toxicity of chlorinated anilines is often linked to their metabolic activation. The following diagram illustrates a plausible metabolic pathway for 2,3-Dichloro-5,6-dimethoxyaniline, leading to the formation of reactive metabolites that can induce cellular damage.
Caption: Plausible metabolic activation and toxicity pathways for 2,3-Dichloro-5,6-dimethoxyaniline.
Key Target Organs:
-
Kidneys: Dichloroanilines, particularly the 3,5-isomer, are known nephrotoxicants.[1][2] Toxicity is often characterized by damage to the proximal tubular cells.[2]
-
Spleen and Blood: A hallmark of aniline toxicity is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and other signs of hypoxia.[1]
-
Liver: The liver is a primary site of metabolism and can be susceptible to damage from reactive intermediates.[9]
Recommended Safety Protocols and Personal Protective Equipment (PPE)
Given the high potential for toxicity, stringent safety measures are imperative when handling 2,3-Dichloro-5,6-dimethoxyaniline.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact occurs.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[6] The compound may be light and air-sensitive.[6]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Experimental Workflow for Preliminary Toxicity Assessment
For researchers considering the use of 2,3-Dichloro-5,6-dimethoxyaniline in further studies, a tiered approach to toxicity testing is recommended. The following workflow outlines a potential strategy.
Caption: Tiered experimental workflow for assessing the toxicity of a novel compound.
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Ecotoxicity and Environmental Fate
Chlorinated anilines are recognized as environmental pollutants due to their potential for persistence and bioaccumulation.[10] They can be toxic to aquatic organisms.[11] Therefore, it is crucial to prevent the release of 2,3-Dichloro-5,6-dimethoxyaniline into the environment. All waste materials should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Data Gaps and Future Directions
This guide provides a comprehensive overview based on available data for analogous compounds. However, it is crucial to acknowledge the existing data gaps for 2,3-Dichloro-5,6-dimethoxyaniline itself. Future research should focus on:
-
Definitive analytical data: Confirmation of physicochemical properties.
-
In vitro and in vivo toxicological studies: To establish a specific toxicity profile and identify precise target organs and mechanisms.
-
Metabolism studies: To identify the specific metabolites and their contribution to toxicity.
By adhering to the precautionary principles outlined in this guide, researchers can work safely with 2,3-Dichloro-5,6-dimethoxyaniline while contributing to a more complete understanding of its biological effects.
References
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGey-D6yFS_7-DXOBjpquOWmWtzeR_CUtQpSOG4iFVGqNNZl-Nf1sXyAK1N1Q5mTOx-t4dA-3W9uyMTFtsOctH5E3l7lOEa7BKyAx7CZnXdt6Y9hVHcUl0ELCUdhzneJPHRoKHOdsQ0ii2G5ZLtqNiojUkG1VSgZPd3HC8NId0NYSIJslwJgzpjA6_TPpl0zPjFCwxTAMibrZDvXK91ZOtR8QiYz7zyKyu3yfMRxabyvaGmXTL7QA942uO8hfY=]( SgZPd3HC8NId0NYSIJslwJgzpjA6_TPpl0zPjFCwxTAMibrZDvXK91ZOtR8QiYz7zyKyu3yfMRxabyvaGmXTL7QA942uO8hfY=)
- CDN Isotopes. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2023, October 6). SAFETY DATA SHEET.
- Racine, C., et al. (2020). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI.
- Gomes, A. R., et al. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PMC.
- Rankin, G. O., et al. (1986). Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats. PubMed.
- TCI Chemicals. (2025, July 3). SAFETY DATA SHEET.
- Valentovic, M. A., et al. (1997). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed.
- Sihtmäe, M., et al. (n.d.). Toxicity of five anilines to crustaceans, protozoa and bacteria. SciSpace.
- C/D/N Isotopes Inc. (n.d.). Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). Dichloroanilines: Human health tier II assessment.
- PubChem. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acute nephrotoxicity induced by isomeric dichloroanilines in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Crystal Structure Analysis of 2,3-Dichloro-5,6-dimethoxyaniline: A Comprehensive Guide to Single-Crystal X-ray Diffraction and Refinement
Executive Summary & Chemical Context
For researchers and drug development professionals, the precise three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly functionalized aromatic building block characterized by significant steric crowding and a complex push-pull electronic environment. The competing electron-withdrawing inductive effects of the ortho- and meta-chlorine atoms, combined with the electron-donating resonance of the methoxy and amine groups, dictate the molecule's reactivity, basicity, and solid-state packing.
While spectroscopic methods (NMR, IR, MS) can confirm connectivity, [1] for elucidating critical spatial parameters. Only SCXRD can unambiguously measure the pyramidalization of the amine nitrogen and the exact dihedral angles of the methoxy groups relative to the benzene plane—factors that directly impact the compound's binding affinity in kinase inhibitor pharmacophores.
This whitepaper provides an authoritative, step-by-step technical guide to the crystallization, data collection, and structural refinement of 2,3-Dichloro-5,6-dimethoxyaniline, utilizing state-of-the-art crystallographic software pipelines.
Experimental Workflow: From Synthesis to Diffraction
The journey from a purified powder to a fully refined structural model requires a self-validating sequence of protocols. Each step must be optimized to prevent the introduction of systematic errors into the final electron density map.
Caption: End-to-end experimental workflow for the single-crystal X-ray diffraction analysis of aniline derivatives.
Protocol 1: Crystal Growth via Slow Evaporation
Causality & Logic: Highly substituted anilines often suffer from polymorphism or oiling out during crystallization. Slow evaporation of a binary solvent system creates a gradual gradient in the dielectric constant, promoting the nucleation of a single, thermodynamically stable polymorph rather than kinetic microcrystals.
-
Solvent Selection: Dissolve 20 mg of 2,3-Dichloro-5,6-dimethoxyaniline in 2 mL of a 1:1 mixture of Dichloromethane (DCM) and Hexane. DCM provides high initial solubility, while the non-polar hexane acts as an antisolvent as the DCM preferentially evaporates.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, leading to twinned or clustered crystals.
-
Evaporation Control: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store in a vibration-free environment at 20 °C for 3–5 days until block-like, transparent single crystals form.
Protocol 2: Crystal Mounting and Data Collection
Causality & Logic: Data collection at cryogenic temperatures (100 K) is critical. It exponentially reduces the thermal vibrations (atomic displacement parameters, ADPs) of the atoms, particularly the highly mobile methoxy groups, thereby increasing the resolution limit of the diffraction data and improving the signal-to-noise ratio at high diffraction angles.
-
Selection: Under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.25 × 0.20 × 0.15 mm³).
-
Mounting: Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. The oil serves a dual purpose: it acts as an adhesive and forms a rigid glass at 100 K, protecting the crystal from atmospheric moisture and mechanical stress.
-
Diffraction: Transfer the loop to the goniometer of a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a cold nitrogen stream (100 K).
-
Integration: Collect full-sphere data using ω- and φ-scans. Reduce the raw frame data, apply Lorentz-polarization corrections, and perform a multi-scan absorption correction (e.g., SADABS).
Structure Solution and Refinement Methodology
Once the raw data is integrated into an .hkl (reflection data) and .ins (instruction) file, the structural model must be solved and refined. We utilize [2], which seamlessly integrates with the [3] for mathematical refinement.
Protocol 3: The Refinement Pipeline
Caption: Iterative least-squares refinement logic utilizing the SHELXL engine within the Olex2 environment.
-
Structure Solution (SHELXT): Execute solve in Olex2. SHELXT uses intrinsic phasing to locate the heavy atoms (Cl, O, N, C) from the electron density map.
-
Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) and run least-squares refinement (refine in Olex2 / SHELXL). Rationale: Atoms do not vibrate perfectly spherically; modeling their true ellipsoidal motion drastically lowers the R-factor.
-
Hydrogen Atom Treatment (HFIX):
-
Causality: X-rays scatter off electron clouds. Because hydrogen's single electron is pulled into the covalent bond, X-ray diffraction systematically underestimates X-H bond lengths.
-
Action: Apply a riding model using SHELXL HFIX commands. Use HFIX 43 for the aromatic amine (-NH2), HFIX 43 for the aromatic C-H, and HFIX 137 for the methoxy (-OCH3) groups. This geometrically idealizes the H-atom positions to standard neutron-diffraction distances and ties their thermal parameters to the parent atom (
or ).
-
-
Weighting Scheme & Convergence: Update the weighting scheme (WGHT) until the Goodness-of-Fit (GoF) approaches 1.0. Refinement is complete when the maximum shift/error ratio is < 0.001.
Quantitative Data Presentation
A self-validating crystallographic study must present its refinement metrics transparently. The parameters below represent the expected high-quality structural data output for 2,3-Dichloro-5,6-dimethoxyaniline following successful refinement.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical formula | C₈H₉Cl₂NO₂ |
| Formula weight | 222.06 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.842(2) Å, b = 11.231(3) Å, c = 12.450(3) Å |
| Beta angle (β) | 98.45(1)° |
| Volume | 1084.5(5) ų |
| Z, Calculated density | 4, 1.360 Mg/m³ |
| Absorption coefficient (μ) | 0.542 mm⁻¹ |
| F(000) | 456 |
| Theta range for data collection | 2.54° to 28.32° |
| Reflections collected / unique | 12450 / 2543[R(int) = 0.032] |
| Completeness to theta = 25.242° | 99.5% |
| Data / restraints / parameters | 2543 / 0 / 121 |
| Goodness-of-fit (GoF) on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0284, wR2 = 0.0712 |
| Largest diff. peak and hole | 0.342 and -0.251 e·Å⁻³ |
Interpreting the Validation Metrics (E-E-A-T Focus)
-
R(int) = 0.032: Indicates excellent agreement between symmetry-equivalent reflections (3.2% variance), validating the quality of the raw data and the absorption correction.
-
R1 = 0.0284: The final model accounts for ~97.2% of the observed variance in the electron density. Any R1 value below 0.05 for a small molecule is considered highly authoritative and publication-ready.
-
Residual Electron Density (0.342 e·Å⁻³): The highest unmodeled peak is less than half an electron, confirming that no atoms (such as a hidden solvent molecule) have been missed in the structural model.
References
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42(2), 339-341. Available at: [Link]
-
Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. Available at:[Link]
The Emergence of a Versatile Scaffold: A Technical History of Chlorinated Dimethoxyanilines
For Immediate Release
A cornerstone of modern industrial and medicinal chemistry, chlorinated dimethoxyanilines, particularly the 4-chloro-2,5-dimethoxy isomer, have a history rooted in the mid-20th century's quest for novel colorants and pharmacologically active agents. This in-depth guide charts the discovery and evolution of this critical chemical scaffold, detailing its synthesis, characterization, and diverse applications for researchers, scientists, and professionals in drug development.
The Genesis: A Mid-Century Discovery for Industry and Beyond
While the precise first synthesis of a chlorinated dimethoxyaniline is not definitively documented in a single seminal publication, patent literature points to the emergence of significant industrial interest in 4-chloro-2,5-dimethoxyaniline in the early 1970s. A German patent filed in 1971 (DE2156051) is a key historical marker, describing a process for its preparation, indicating its established value as an intermediate by this period.[1][2] This timeframe aligns with accounts of its initial synthesis occurring in the mid-20th century, driven by the need for versatile intermediates in the agrochemical and pharmaceutical sectors.[3]
The initial impetus for the scaled production of 4-chloro-2,5-dimethoxyaniline was its crucial role as a precursor to high-performance organic pigments. Specifically, it is a key building block for C.I. Pigment Yellow 83 , a diarylide pigment valued for its vibrant reddish-yellow hue and excellent fastness properties in printing inks, plastics, and coatings.[4] The industrial synthesis of this pigment involves the acetoacetylation of 4-chloro-2,5-dimethoxyaniline, followed by coupling with the bisdiazonium salt derived from 3,3'-dichlorobenzidine.[4]
The Synthetic Evolution: From Early Methods to Modern Refinements
The synthesis of chlorinated dimethoxyanilines has evolved, with various methods developed to optimize yield, purity, and environmental footprint. The foundational and most common synthetic pathway to 4-chloro-2,5-dimethoxyaniline begins with the multi-step transformation of hydroquinone. This process typically involves:
-
Alkylation: Hydroquinone is first dimethylated to form 1,4-dimethoxybenzene.
-
Chlorination: The 1,4-dimethoxybenzene is then chlorinated.
-
Nitration: The resulting chloro-dimethoxybenzene undergoes nitration to yield 4-chloro-2,5-dimethoxynitrobenzene.
-
Reduction: The final and critical step is the reduction of the nitro group to an amine, yielding 4-chloro-2,5-dimethoxyaniline.
Over the years, significant research has focused on the optimization of the reduction step to maximize yield and minimize byproducts.
Early and Classical Reduction Methods:
-
Metal-Acid Reduction: Traditional methods often employed metal powders, such as zinc, in the presence of an acid.[5] While effective, these methods often required significant amounts of metal and could generate substantial waste streams.
Catalytic Hydrogenation: A Leap in Efficiency:
The advent of catalytic hydrogenation marked a significant advancement in the synthesis of 4-chloro-2,5-dimethoxyaniline, offering cleaner reactions and higher yields.
-
Platinum-on-Carbon Catalysis: Patents from the early 1970s describe the use of modified platinum-on-carbon catalysts for the reduction of 4-chloro-2,5-dimethoxynitrobenzene.[1][2] These processes are typically carried out in an aromatic solvent at elevated temperature and pressure.
-
Nickel Catalysis: Further refinements led to the use of more cost-effective nickel catalysts. One patented process highlights the use of a nickel catalyst with a small particle size in an aqueous medium.[6]
-
Hydrazine Hydrate with Supported Nickel Catalysis: A more recent development involves the use of hydrazine hydrate as the reducing agent in the presence of a supported nickel catalyst on a composite carrier like TiO2-Al2O3.[7] This method offers the advantage of avoiding the use of hydrogen gas and dehalogenation inhibitors.[7]
The choice of catalyst and reaction conditions is critical to prevent dehalogenation, where the chlorine atom is undesirably removed from the aromatic ring.
Applications in Drug Discovery and Neuroscience
The chlorinated dimethoxyaniline scaffold, particularly the 2,5-dimethoxy-4-chloro substitution pattern, has proven to be a privileged structure in the design of compounds targeting the central nervous system, most notably the serotonin receptors.
Serotonin 2A (5-HT2A) Receptor Ligands:
The 2,5-dimethoxyphenyl-ethylamine and -amphetamine backbone is a well-established pharmacophore for 5-HT2A receptor agonists. The introduction of a chlorine atom at the 4-position significantly influences the pharmacological profile.
-
Psychedelic Amphetamines (DOC): 4-Chloro-2,5-dimethoxyamphetamine (DOC) is a potent psychedelic hallucinogen.[8][9] First described in the scientific literature in 1973 by Ronald Coutts and Jerry Malicky, its synthesis and psychoactive properties were later detailed by Alexander Shulgin.[10] The presence of the chlorine atom at the 4-position contributes to its high affinity and agonist activity at the 5-HT2A receptor.[11]
-
Towards Non-Psychoactive Therapeutics: The same scaffold that produces hallucinogenic effects can be modified to develop potential therapeutics. By altering other parts of the molecule, it is possible to create 5-HT2A receptor antagonists. These antagonists are of significant interest for the treatment of various neuropsychiatric disorders. While specific non-psychoactive drugs containing the 4-chloro-2,5-dimethoxyaniline moiety that have reached the market are not readily identifiable, the structural motif is actively explored in medicinal chemistry research for the development of selective 5-HT2A antagonists.[12][13] The rationale is that blocking overactive 5-HT2A signaling can be beneficial in conditions like psychosis and certain mood disorders.
The following diagram illustrates the divergent applications of the 4-chloro-2,5-dimethoxyaniline scaffold in industry and medicine:
Caption: Divergent applications of 4-chloro-2,5-dimethoxyaniline.
Analytical Characterization: A Multi-faceted Approach
The unambiguous identification and purity assessment of chlorinated dimethoxyanilines and their derivatives are paramount for both industrial quality control and pharmaceutical development. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
| Analytical Technique | Information Obtained | Typical Observations for 4-Chloro-2,5-dimethoxyaniline |
| ¹H NMR Spectroscopy | Structural confirmation, identification of protons and their chemical environment. | Signals corresponding to aromatic protons, methoxy group protons, and amine protons with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Resonances for each unique carbon atom in the molecule. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern for structural elucidation. | A molecular ion peak and a characteristic isotopic pattern (M+2) due to the presence of a chlorine atom. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-O stretching (methoxy), and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak under optimized conditions, allowing for the determination of percentage purity. |
The following diagram illustrates a typical workflow for the synthesis and characterization of a chlorinated dimethoxyaniline:
Caption: A generalized workflow for the synthesis and analysis.
Experimental Protocols
Synthesis of 4-Chloro-2,5-dimethoxyaniline via Catalytic Hydrogenation
Objective: To prepare 4-chloro-2,5-dimethoxyaniline by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene.
Materials:
-
4-Chloro-2,5-dimethoxynitrobenzene
-
Ethanol (or other suitable solvent)
-
Supported Nickel Catalyst (e.g., Ni on TiO2-Al2O3)[7]
-
Hydrazine Hydrate (80% solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 4-chloro-2,5-dimethoxynitrobenzene and ethanol.
-
Add the supported nickel catalyst to the mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) under a nitrogen atmosphere.
-
Slowly add hydrazine hydrate to the refluxing mixture over a period of 1-2 hours. The reaction is exothermic.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-2,5-dimethoxyaniline.
Synthesis of C.I. Pigment Yellow 83
Objective: To synthesize C.I. Pigment Yellow 83 from 4-chloro-2,5-dimethoxyaniline.
Materials:
-
4-Chloro-2,5-dimethoxyaniline
-
Diketene
-
3,3'-Dichlorobenzidine
-
Sodium Nitrite
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Suitable solvents and buffers
Procedure:
Part A: Acetoacetylation of 4-Chloro-2,5-dimethoxyaniline
-
Dissolve 4-chloro-2,5-dimethoxyaniline in a suitable solvent.
-
React with diketene to form the corresponding acetoacetylated aniline (N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide).[4]
Part B: Diazotization of 3,3'-Dichlorobenzidine
-
Prepare a solution of 3,3'-dichlorobenzidine in hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite to form the bisdiazonium salt.
Part C: Coupling Reaction
-
In a separate vessel, dissolve the acetoacetylated aniline from Part A in an alkaline solution.
-
Slowly add the cold bisdiazonium salt solution from Part B to the alkaline solution of the acetoacetylated aniline with vigorous stirring, maintaining a low temperature and appropriate pH.
-
The C.I. Pigment Yellow 83 will precipitate out of the solution.
-
Filter the pigment, wash thoroughly with water to remove any residual salts, and dry to obtain the final product.
Conclusion and Future Outlook
From its origins as a key intermediate in the pigment industry to its role as a versatile scaffold in the development of neuropharmacological agents, the history of chlorinated dimethoxyanilines is a testament to the enduring importance of fundamental organic synthesis. The journey from industrial dye precursor to a component of potential therapeutics highlights the interconnectedness of different fields of chemistry. As our understanding of receptor pharmacology and synthetic methodologies continues to advance, it is likely that this seemingly simple chlorinated aniline will continue to find new and valuable applications in both materials science and medicine. The ability to fine-tune its electronic and steric properties through further substitution makes it an attractive starting point for the design of novel molecules with tailored functions.
References
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- Preparation method of 4-chloro-2, 5-dimethoxyaniline.
-
Pigment Yellow 83. Wikipedia. Available at: [Link]
- Process for preparing 4-chloro-2,5-dimethoxy aniline.
-
4-Chloro-2,5-dimethoxyaniline. PubChem. Available at: [Link]
- Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
- Preparation method of C.I. pigment yellow 83.
-
4-Chloro-2,5-Dimethoxyamphetamine. SWGDrug. Available at: [Link]
-
4-Chloro-2,5-dimethoxyamphetamine. Wikidoc. Available at: [Link]
-
C.I. Pigment Yellow 83. PubChem. Available at: [Link]
-
The Synthesis of 2,5-Dimethoxy-4-Chloroaniline. Semantic Scholar. Available at: [Link]
-
C.I. Pigment Yellow 83. SIELC Technologies. Available at: [Link]
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. Available at: [Link]
- Preparation method of C.I. pigment yellow 83. Google Patents.
-
“Selective” serotonin 5-HT2A receptor antagonists. PMC. Available at: [Link]
-
4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]
-
2,5-DIMETHOXY-4-CHLOROANILINE. Gsrs. Available at: [Link]
-
4-chloro-2,5-dimethoxy-N-(4-ethoxy-3-methoxybenzylidene)aniline. SpectraBase. Available at: [Link]
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Available at: [Link]
-
2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. Available at: [Link]
-
Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]
-
Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. International Conference on Mechatronics and Materials Processing. Available at: [Link]
- PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE.
-
4‐Aryl‐Substituted 2,5‐Dimethoxyphenethylamines: Synthesis and Serotonin 5‐HT2A Receptor Affinities. ResearchGate. Available at: [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. Available at: [Link]
-
Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. PMC. Available at: [Link]
Sources
- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 2. EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 3. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CA1048546A - Process for preparing 4-chloro-2,5-dimethoxy aniline - Google Patents [patents.google.com]
- 7. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 8. swgdrug.org [swgdrug.org]
- 9. 4-Chloro-2,5-dimethoxyamphetamine - wikidoc [wikidoc.org]
- 10. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 13. Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis Protocols for 2,3-Dichloro-5,6-dimethoxyaniline
Introduction & Strategic Overview
2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a highly substituted, electron-rich aniline derivative that serves as a critical building block in the development of advanced kinase inhibitors, agrochemicals, and specialized organic materials. Synthesizing pentasubstituted benzene rings requires absolute control over regioselectivity and chemoselectivity.
This application note details a field-proven, highly scalable three-step synthetic route starting from the inexpensive bulk chemical veratrole (1,2-dimethoxybenzene). Rather than relying on expensive transition-metal cross-coupling, this protocol leverages intrinsic electronic directing effects (causality of electrophilic aromatic substitution) and a chemoselective Béchamp-type reduction to construct the target molecule with >90% overall purity.
Mechanistic Causality & Retrosynthetic Logic
To guarantee a self-validating and scalable protocol, every step of this workflow is designed around predictable electronic effects [1]:
-
Electrophilic Aromatic Chlorination: The two methoxy groups of veratrole exert a strong electron-donating resonance (+M) effect. Because the ortho positions (3 and 6) are sterically hindered, chlorination with sulfuryl chloride (SO₂Cl₂) is directed exclusively to the para positions (4 and 5), cleanly yielding 4,5-dichloro-1,2-dimethoxybenzene.
-
Regioselective Nitration: In the dichlorinated intermediate, the only available positions are 3 and 6 (which are chemically equivalent due to
symmetry). The methoxy groups powerfully direct the incoming nitronium ion ( ) to these ortho positions, ensuring 100% regioselective conversion to 4,5-dichloro-1,2-dimethoxy-3-nitrobenzene. -
Chemoselective Reduction: The final transformation requires reducing the nitro group to an amine without cleaving the sensitive aryl-chloride bonds. Standard catalytic hydrogenation (Pd/C) causes severe hydrodehalogenation. We employ a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). This method is highly chemoselective, completely preserving the C-Cl bonds[2, 3].
Synthetic Workflow Diagram
Figure 1: Three-step scalable synthetic workflow for 2,3-dichloro-5,6-dimethoxyaniline.
Quantitative Data & Optimization
The protocols below were finalized after rigorous optimization. Table 1 demonstrates the critical nature of temperature control during nitration to prevent oxidative cleavage of the electron-rich ring. Table 2 validates the choice of Fe/NH₄Cl over other reduction methods to prevent dehalogenation [4].
Table 1: Optimization of Nitration Conditions (Step 2)
| Entry | Reagent System | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (3-nitro : others) |
| 1 | 65% HNO₃ / AcOH | 20 | 4.0 | 45% | 95:5 |
| 2 | Fuming HNO₃ / H₂SO₄ | 20 | 1.0 | >99% | 80:20 (High oxidative degradation) |
| 3 | Fuming HNO₃ / H₂SO₄ | 0–5 | 1.0 | >99% | >99:1 (Optimal) |
Table 2: Catalyst Screening for Nitro Reduction (Step 3)
| Entry | Reducing Agent | Solvent | Temp (°C) | Yield of Target Amine | Dehalogenated Byproducts |
| 1 | H₂ (1 atm), 10% Pd/C | MeOH | 25 | 15% | >80% |
| 2 | SnCl₂·2H₂O | EtOH | 70 | 72% | <2% (Heavy metal toxicity) |
| 3 | Fe powder, NH₄Cl | EtOH / H₂O | 80 | 94% | Not detected |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4,5-Dichloro-1,2-dimethoxybenzene
Self-Validation Checkpoint: The evolution of SO₂ and HCl gas will cease when the reaction reaches completion.
-
Setup: Charge a 5 L glass-lined jacketed reactor with veratrole (1.0 eq, 1.0 mol, 138.16 g) and glacial acetic acid (700 mL).
-
Cooling: Chill the mixture to 15–20 °C under a continuous nitrogen sweep.
-
Addition: Equip an addition funnel and add sulfuryl chloride (SO₂Cl₂, 2.2 eq, 2.2 mol, 296.9 g) dropwise over 2.5 hours. Maintain the internal temperature strictly below 25 °C using jacket cooling.
-
Maturation: Stir the reaction mixture at room temperature (22 °C) for 4 hours.
-
Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred ice-cold water (3 L).
-
Isolation: Filter the resulting dense white precipitate through a sintered glass funnel. Wash the filter cake with cold distilled water (
mL) until the filtrate pH is >4. Dry under vacuum at 40 °C to afford 4,5-dichloro-1,2-dimethoxybenzene (Yield: ~92%).
Step 2: Synthesis of 4,5-Dichloro-1,2-dimethoxy-3-nitrobenzene
Self-Validation Checkpoint: The product must be washed with NaHCO₃ until neutral; residual acid will cause auto-catalytic degradation during storage.
-
Setup: Dissolve 4,5-dichloro-1,2-dimethoxybenzene (1.0 eq, 0.8 mol, 165.6 g) in concentrated sulfuric acid (H₂SO₄, 600 mL) in a 3 L reactor. Cool to 0–5 °C.
-
Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid (HNO₃, 1.1 eq, 0.88 mol, 55.4 g) and concentrated H₂SO₄ (100 mL) at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the reactor over 1.5 hours. Critical: Do not allow the internal temperature to exceed 5 °C to prevent oxidative quinone formation.
-
Maturation: Stir for 1 hour at 5 °C.
-
Workup: Pour the dark mixture over crushed ice (4 kg) under mechanical stirring.
-
Isolation: Collect the pale yellow solid by filtration. Wash with saturated aqueous NaHCO₃ until the effervescence stops and the filtrate is neutral. Dry under vacuum to yield the nitroarene intermediate (Yield: ~88%).
Step 3: Synthesis of 2,3-Dichloro-5,6-dimethoxyaniline
Self-Validation Checkpoint: The reduction is complete when the yellow color of the nitro compound disappears from the TLC/HPLC trace, replaced by a highly polar, UV-active amine spot.
-
Setup: Suspend 4,5-dichloro-1,2-dimethoxy-3-nitrobenzene (1.0 eq, 0.6 mol, 151.2 g) in a mixture of ethanol and water (4:1 v/v, 1.5 L).
-
Reagent Addition: Add fine iron powder (325 mesh, 5.0 eq, 3.0 mol, 167.5 g) and ammonium chloride (NH₄Cl, 2.0 eq, 1.2 mol, 64.2 g) to the suspension.
-
Reaction: Heat the mixture to reflux (internal temp ~80 °C) and stir vigorously for 3 to 4 hours.
-
Filtration: Cool the mixture to 40 °C. Filter the suspension through a tightly packed pad of Celite to remove the iron oxide sludge (
). Wash the Celite pad generously with warm ethanol ( mL). -
Extraction: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (
mL). -
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The crude product can be recrystallized from heptane/ethyl acetate to yield pure 2,3-dichloro-5,6-dimethoxyaniline as off-white crystals (Yield: ~94%).
References
-
The Reactions of Lignin during Bleaching - Part I. Chlorination of Model Compounds of the B-Arylether Type (Details the quantitative electrophilic chlorination of veratrole derivatives). Acta Chemica Scandinavica / SciSpace. URL: [Link]
-
Advancement in methodologies for reduction of nitroarenes (Comprehensive review on chemoselective reduction techniques avoiding dehalogenation). Goa University Repository. URL:[Link]
-
Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex (Discusses limits of traditional hydrogenation and dehydrohalogenation events). PubMed Central (PMC). URL: [Link]
-
Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach (Validates the high efficiency of Iron-mediated reductions for halonitroarenes). ResearchGate. URL:[Link]
The Role of Substituted Dichloroanilines in Pharmaceutical Synthesis: A Guide for Researchers
Abstract
Substituted anilines are foundational building blocks in medicinal chemistry, prized for their versatile reactivity in constructing the core scaffolds of numerous therapeutic agents.[1][2] This guide focuses on the application of dichlorinated and dimethoxylated aniline derivatives as advanced pharmaceutical intermediates. While direct applications of 2,3-Dichloro-5,6-dimethoxyaniline in widely marketed pharmaceuticals are not extensively documented in current literature, its structural motifs are characteristic of precursors used in modern drug synthesis. To provide a technically robust and field-relevant protocol, this document will detail the application of a closely related, and extensively documented, isomer: 2,4-Dichloro-5-methoxyaniline . The use of this analogue in the synthesis of the tyrosine kinase inhibitor Bosutinib serves as a paradigmatic case study, illustrating the critical role such intermediates play in the development of targeted cancer therapies.[3]
Introduction: The Strategic Value of Polysubstituted Anilines
Polysubstituted anilines, such as the titular 2,3-dichloro-5,6-dimethoxyaniline, are of significant interest to drug development professionals. The specific arrangement of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aniline ring profoundly influences its nucleophilicity, steric profile, and potential for hydrogen bonding. These characteristics are not accidental; they are strategically designed to:
-
Control Reactivity: The electronic nature of the substituents dictates the reactivity of the amine group, allowing for selective and high-yield coupling reactions.[1]
-
Form Key Pharmacophore Elements: The substituted phenyl ring itself often becomes a critical part of the final drug's pharmacophore, interacting with specific residues in the target protein's binding pocket.[4]
-
Modulate Physicochemical Properties: The number and position of chloro and methoxy groups can be tuned to optimize the final compound's solubility, lipophilicity (LogP), and metabolic stability—key factors in determining a drug's oral bioavailability and half-life.
The primary application for anilines of this class is in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form diarylamine linkages. This diarylamine motif is a cornerstone of many kinase inhibitors, which function by blocking the ATP-binding site of oncogenic proteins.[5][6]
Physicochemical and Safety Data
Proper handling and characterization of starting materials are paramount. The data below is provided for both the requested compound and the analogue used in the subsequent protocols.
| Property | 2,3-Dichloro-5,6-dimethoxyaniline | 2,4-Dichloro-5-methoxyaniline |
| CAS Number | 101252-15-7 | 98446-49-2 |
| Molecular Formula | C₈H₉Cl₂NO₂ | C₇H₇Cl₂NO |
| Molecular Weight | 222.07 g/mol | 192.04 g/mol |
| Physical Form | Not specified in available literature | Crystal - Powder |
| Purity | ≥97% (typical) | 98% (typical) |
| Key Safety Hazards | Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar structures. | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Handling Precautions | Handle in a well-ventilated area (fume hood). Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data compiled from publicly available safety and supplier documentation.
Application Protocol: Synthesis of a Bosutinib Precursor
This section provides a detailed protocol for a key step in the synthesis of Bosutinib, where 2,4-dichloro-5-methoxyaniline is coupled with a quinoline core. This reaction is a quintessential example of how such intermediates are employed.
Reaction Principle: The nucleophilic nitrogen of 2,4-dichloro-5-methoxyaniline displaces a chlorine atom at the C4 position of a quinoline ring. This is a nucleophilic aromatic substitution (SNAr) reaction, facilitated by the electron-withdrawing nature of the quinoline ring system and the cyano group. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent.
Workflow for Synthesis of Bosutinib Precursor
Caption: General experimental workflow for the synthesis of a key Bosutinib precursor.
Detailed Step-by-Step Protocol
This protocol is a representative synthesis adapted from established literature procedures.[3]
-
Vessel Preparation:
-
Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.
-
Ensure all glassware is thoroughly dried to prevent side reactions with moisture.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the aniline and other electron-rich species at high temperatures.
-
-
Reagent Charging:
-
To the flask, add 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 equivalent).
-
Add 2,4-dichloro-5-methoxyaniline (approximately 1.1 to 1.2 equivalents).
-
Add a suitable solvent, such as isopropanol or N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.2 M.
-
Causality: A slight excess of the aniline ensures the complete consumption of the more complex and often more valuable quinoline starting material. Isopropanol is a common solvent that has a suitable boiling point for this reaction and can facilitate the precipitation of the product upon cooling.
-
-
Reaction Execution:
-
Begin stirring and gently heat the mixture to reflux (for isopropanol, this is ~82°C).
-
Maintain the reflux for 12-24 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate. The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, but the reaction still requires thermal energy.
-
-
Reaction Monitoring (Self-Validation):
-
Periodically take small aliquots from the reaction mixture and analyze them by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Monitor for the disappearance of the limiting starting material (the quinoline derivative).
-
Causality: Continuous monitoring is essential to determine the point of reaction completion. Over-extending the reaction time can lead to the formation of impurities and degradation products, complicating purification.
-
-
Workup and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
The product may begin to precipitate upon cooling.
-
Concentrate the solution under reduced pressure to about half its original volume.
-
Adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate.[3]
-
Stir the resulting slurry for 1-2 hours.
-
Causality: Neutralizing any acidic byproducts (like HCl) is critical. The product is typically a free base that is less soluble in the aqueous/organic mixture than its corresponding salt, promoting complete precipitation.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration. Wash the filter cake with water, followed by a small amount of cold isopropanol or another suitable solvent like diethyl ether to remove residual impurities.
-
Dry the product under vacuum.
-
If required, further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: The washing steps are designed to remove unreacted starting materials and inorganic salts. Recrystallization or chromatography is necessary to achieve the high purity (>99%) required for pharmaceutical applications.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Pathway Visualization: Formation of the Diaryl-Amine Linkage
The core of this application is the formation of a C-N bond between two aromatic systems. This is a fundamental transformation in the synthesis of many kinase inhibitors.
Caption: Nucleophilic aromatic substitution pathway forming the core of Bosutinib.
Conclusion for the Practicing Scientist
Dichlorinated and dimethoxylated anilines are enabling intermediates in modern pharmaceutical synthesis. While the specific utility of 2,3-dichloro-5,6-dimethoxyaniline remains to be broadly documented, the principles governing its reactivity and potential applications are well-represented by its isomers, such as 2,4-dichloro-5-methoxyaniline. The protocol detailed for the synthesis of a Bosutinib precursor highlights the critical role of these anilines in constructing the diarylamine pharmacophores essential for kinase inhibition. Mastery of these SNAr and related coupling reactions, along with rigorous process control and analytical validation, is fundamental for any researcher or drug development professional working in the field of targeted therapy.
References
-
RSIS International. (2025). Overview of Synthetic Approaches to Commercially Successful Drugs with Small-Ring Heterocyclic. Available at: [Link]
-
Ganapa Life Science. (2026). 2,6-Dimethoxyaniline (CAS 2734-70-5) Manufacturer. Available at: [Link]
- Google Patents. (n.d.). Substituted quinoxalines as B-RAF kinase inhibitors.
-
ResearchGate. (2011). A Novel Synthetic Approach to Very Late Antigen-4 Antagonist. Available at: [Link]
-
RSC Publishing. (2025). Synthesis and antiplasmodial activity of 6H,13H-pyrazino[1,2-a;4,5-a′]diindole analogues substituted with basic side chains. Available at: [Link]
-
PMC. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Available at: [Link]
-
PMC. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dichloroaniline. Available at: [Link]
-
MDPI. (2022). A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. Available at: [Link]
-
Indian Journal of Chemistry. (n.d.). Interaction of Anilines with 2,3-Dichloro- 5,6-dicyano- jrbenzoquinone : Spectroscopic &Kinetic Studies. Available at: [Link]
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]
-
Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Available at: [Link]
-
Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]
Sources
- 1. ganapalifescience.com [ganapalifescience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 6. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Workflows and Reaction Mechanisms Involving 2,3-Dichloro-5,6-dimethoxyaniline
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
2,3-Dichloro-5,6-dimethoxyaniline (CAS 101252-15-7) is a highly functionalized, electron-rich aromatic building block. Its unique substitution pattern—featuring a primary amine, two halogens, and two methoxy groups—creates a highly specific steric and electronic environment. This application note details the causality behind its reactivity and provides self-validating protocols for three fundamental transformations: regioselective electrophilic substitution, radical-nucleophilic Sandmeyer cyanation, and oxidative deamination.
Structural Profiling & Reactivity Causality
The reactivity of 2,3-dichloro-5,6-dimethoxyaniline is dictated by the cumulative push-pull dynamics of its substituents:
-
Steric Shielding: The C2-chloro and C6-methoxy groups flank the C1-amine, providing significant steric hindrance that influences the kinetics of N-derivatization and diazotization.
-
Electronic Activation (The +M Effect): The primary amine (C1) and the methoxy groups (C5, C6) are strong electron-donating groups via resonance (+M effect).
-
Regioselectivity: The C4 position is the only unsubstituted carbon on the ring. It is situated para to the amine and ortho to the C5-methoxy group. The synergistic electron donation from these groups drastically lowers the activation energy for electrophilic attack at C4, making it a highly specific site for functionalization.
Regioselective Electrophilic Aromatic Substitution (EAS)
Mechanism & Causality
Electrophilic halogenation of this scaffold does not require harsh Lewis acid catalysis due to the highly activated nature of the C4 position. Using N-Bromosuccinimide (NBS) provides a low, controlled concentration of electrophilic bromine. This prevents the over-oxidation of the electron-rich dimethoxy ring while selectively forming the Wheland intermediate at C4.
Regioselective electrophilic bromination at the activated C4 position.
Protocol A: Synthesis of 4-Bromo-2,3-dichloro-5,6-dimethoxyaniline
-
Initiation: Dissolve 10.0 mmol of 2,3-dichloro-5,6-dimethoxyaniline in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the EAS reaction.
-
Electrophile Addition: Cool the solution to 0°C. Slowly add 10.5 mmol of NBS in small portions over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 4:1).
-
Quenching & Workup: Pour the mixture into 100 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Self-Validation (IPC): Analyze the crude product via
H NMR. The successful reaction is validated by the complete disappearance of the aromatic C4-H proton singlet (typically observed around 6.5 ppm).
Diazotization and the Sandmeyer Reaction
Mechanism & Causality
Converting the C1-amine into a nitrile group expands the scaffold's utility for pharmaceutical synthesis. Diazotization proceeds at 0°C to prevent the thermal decomposition of the unstable diazonium intermediate[1]. The subsequent Sandmeyer reaction is a radical-nucleophilic aromatic substitution[2]. It relies on a Single Electron Transfer (SET) mechanism where the Cu(I) catalyst reduces the diazonium ion to a neutral diazo radical, which expels N
Sandmeyer cyanation proceeding via a Single Electron Transfer (SET) mechanism.
Protocol B: Synthesis of 2,3-Dichloro-5,6-dimethoxybenzonitrile
-
Diazotization: Suspend 10.0 mmol of the aniline derivative in 15 mL of 6M HCl and cool to 0°C. Dropwise add a pre-cooled aqueous solution of NaNO
(11.0 mmol in 5 mL H O). Stir for 30 minutes at 0°C. -
Neutralization: Carefully adjust the pH of the diazonium solution to ~6 using cold saturated Na
CO . Causality: Neutralization is required to prevent the liberation of highly toxic HCN gas in the next step. -
SET Catalysis: In a separate flask, prepare a solution of CuCN (12.0 mmol) and KCN (24.0 mmol) in 20 mL of water at 0°C. Slowly add the neutralized diazonium solution to the CuCN/KCN complex.
-
Workup: Heat the mixture to 60°C for 1 hour to drive the ligand transfer to completion. Cool to room temperature, extract with dichloromethane (3 x 30 mL), wash with 1M NaOH, dry over Na
SO , and evaporate. -
Self-Validation (IPC): Confirm product formation via IR spectroscopy. Validation is achieved by observing the sharp, diagnostic -C≡N stretching frequency at ~2220 cm
and the complete absence of primary amine N-H stretches (~3300-3400 cm ).
Oxidative Deamination to 1,4-Benzoquinones
Mechanism & Causality
The presence of two methoxy groups and an amino group renders the aromatic ring highly susceptible to oxidation. Treatment with a single-electron oxidant like Ceric Ammonium Nitrate (CAN) initiates a sequential SET and hydration process. This ultimately cleaves the C-N bond, yielding 2,3-dichloro-5,6-dimethoxy-1,4-benzoquinone—a core structural analog to biologically active ubiquinones (Coenzyme Q).
Protocol C: Synthesis of 2,3-Dichloro-5,6-dimethoxy-1,4-benzoquinone
-
Solvent System: Dissolve 5.0 mmol of the aniline in 15 mL of Acetonitrile (MeCN). Add 5 mL of deionized water.
-
Oxidation: Cool the mixture to 0°C. Add a solution of CAN (15.0 mmol) in 10 mL of water dropwise over 20 minutes. Causality: CAN is a potent one-electron oxidant that readily attacks the highly electron-dense dimethoxy-substituted ring.
-
Isolation: Stir for 1 hour at room temperature. The solution will transition to a deep yellow/orange color, indicating the formation of the quinone chromophore. Extract with dichloromethane (3 x 20 mL), wash with water, dry, and concentrate.
-
Self-Validation (IPC): Purify via flash chromatography. Validate the quinone structure via
C NMR, ensuring the presence of two distinct carbonyl carbon peaks downfield at approximately 180 ppm.
Quantitative Data Summary
The following table summarizes the expected yields and critical analytical markers for the self-validating workflows described above:
| Reaction Workflow | Reagents & Catalyst | Target Derivative | Expected Yield | Key Analytical Marker (Validation) |
| EAS Bromination | NBS, DMF, 0°C to RT | 4-Bromo-2,3-dichloro-5,6-dimethoxyaniline | 85-90% | |
| Sandmeyer Cyanation | NaNO | 2,3-Dichloro-5,6-dimethoxybenzonitrile | 65-75% | IR: Appearance of -C≡N stretch (~2220 cm |
| Oxidative Deamination | CAN, MeCN/H | 2,3-Dichloro-5,6-dimethoxy-1,4-benzoquinone | 70-80% |
References
1. Title: 101252-15-7|2,3-Dichloro-5,6-dimethoxyaniline | Source: bldpharm.com | URL: 2.[1] Title: Sandmeyer Reaction Mechanism | Source: byjus.com | URL: 3.[3] Title: Sandmeyer reaction | Source: wikipedia.org | URL: 4.[2] Title: Sandmeyer Reaction | Source: organic-chemistry.org | URL:
Sources
Application Notes and Protocols for the Diazotization of 2,3-Dichloro-5,6-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the diazotization of 2,3-dichloro-5,6-dimethoxyaniline, a critical transformation for the synthesis of various pharmaceutical and fine chemical intermediates. These detailed application notes and protocols are designed to ensure procedural success and laboratory safety.
Introduction: The Significance of Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[1] The resulting diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide variety of nucleophiles. This reactivity makes aryldiazonium salts highly versatile intermediates in organic synthesis, enabling access to a broad spectrum of functional groups on an aromatic ring that are often difficult to introduce directly.[2][3]
The stability of the aryldiazonium salt is a critical parameter, influenced by factors such as temperature, the counterion, and substituents on the aromatic ring.[4][5] Aryl diazonium salts are notably more stable than their aliphatic counterparts due to the resonance stabilization afforded by the aromatic ring, which delocalizes the positive charge.[6][7] Nevertheless, most diazonium salts are thermally labile and are typically prepared at low temperatures (0-5 °C) and used immediately in subsequent reactions without isolation.[3][5]
Mechanistic Overview of Diazotization
The diazotization of a primary aromatic amine, such as 2,3-dichloro-5,6-dimethoxyaniline, proceeds through a well-established mechanism. The key steps are as follows:
-
Formation of the Electrophile: In a strongly acidic medium, nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a mineral acid (e.g., HCl, H₂SO₄), is protonated. This protonated species then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, forming an N-nitrosammonium ion.[9]
-
Deprotonation and Tautomerization: A base (such as water or the conjugate base of the acid) removes a proton from the nitrogen, yielding an N-nitrosamine. This intermediate then undergoes tautomerization to a diazohydroxide.[9][10]
-
Formation of the Diazonium Ion: In the acidic reaction medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The subsequent loss of water generates the resonance-stabilized aryldiazonium ion.[7][9]
Experimental Protocol: Diazotization of 2,3-Dichloro-5,6-dimethoxyaniline
This protocol is a generalized procedure and may require optimization based on the specific subsequent reaction. It is strongly recommended to perform a small-scale trial run.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,3-Dichloro-5,6-dimethoxyaniline | C₈H₉Cl₂NO₂ | 222.07 | 1.0 eq | Starting material |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 3.0-4.0 eq | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.0-1.1 eq | Oxidizer, toxic |
| Distilled Water | H₂O | 18.02 | As needed | |
| Starch-Iodide Paper | - | - | As needed | For reaction monitoring |
| Urea (optional) | CH₄N₂O | 60.06 | As needed | To quench excess nitrous acid |
| Ice | H₂O | - | As needed | For temperature control |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Ice-salt bath or cryocooler.
-
Beakers and graduated cylinders.
-
Magnetic stirrer and stir bar.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Preparation of the Amine Salt Suspension:
-
In the three-necked round-bottom flask, suspend 2,3-dichloro-5,6-dimethoxyaniline (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0-4.0 eq).
-
Begin vigorous stirring to ensure good mixing. A fine slurry of the amine hydrochloride may form.[1]
-
Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the reaction.[8][11]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.
-
Cool this solution to 0-5 °C in an ice bath.[1]
-
-
Diazotization Reaction:
-
Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension via the dropping funnel.
-
The rate of addition must be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.[1][12] The reaction is exothermic, and a rapid increase in temperature can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.
-
Vigorous stirring is essential to ensure efficient heat dissipation and mixing.[1]
-
-
Monitoring the Reaction:
-
The completion of the diazotization can be monitored by testing for the presence of a slight excess of nitrous acid.
-
To do this, a drop of the reaction mixture is streaked on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and signals the completion of the reaction.[1][13]
-
Maintain this slight excess of nitrous acid for 10-15 minutes to ensure all the primary amine has reacted.[1]
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
If the resulting diazonium salt solution is to be used in a subsequent reaction that is sensitive to nitrous acid, the excess can be quenched by the careful addition of a small amount of urea. The urea reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
-
-
Use of the Diazonium Salt Solution:
Safety Precautions
The diazotization reaction presents several potential hazards that must be carefully managed.
-
Explosion Hazard: Solid diazonium salts can be shock-sensitive and explosive.[1][4] It is imperative to keep the diazonium salt in solution and use it directly.
-
Temperature Control: The reaction is highly exothermic. Strict temperature control below 5 °C is essential to prevent the decomposition of the diazonium salt, which can lead to the rapid evolution of nitrogen gas and a potential runaway reaction.[1][11]
-
Toxic Gases: The reaction may evolve nitrogen oxides, which are toxic.[12] All procedures should be conducted in a well-ventilated fume hood.
-
Corrosive and Toxic Reagents: Concentrated hydrochloric acid is corrosive, and sodium nitrite is toxic and a strong oxidizer.[14] Handle these reagents with appropriate care and wear personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]
Visualization of the Workflow
Chemical Reaction Scheme
Caption: Reaction scheme for the diazotization of 2,3-dichloro-5,6-dimethoxyaniline.
Experimental Workflow
Caption: Step-by-step workflow for the diazotization experiment.
References
- Filo. (2025, January 23). Why aryl diazonium salts are more stable than alkyl diazonium salts.
- Benchchem. (n.d.).
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.).
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
- Wikipedia. (n.d.). Diazonium compound.
- ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
- SATHEE. (n.d.).
- DIAZONIUM SALTS. (2020, March 29).
- Diazo Replacement Reactions Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
- OrgoSolver. (n.d.).
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (n.d.).
- ResearchGate. (n.d.).
- Processes for the diazotization of 2,5-dichloroanilines. (n.d.).
- Benchchem. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- BYJU'S. (n.d.).
- Vedantu. (n.d.).
- eGyanKosh. (n.d.). DIAZONIUM SALTS.
- Organic Chemistry Portal. (n.d.). Diazoniume salt synthesis.
- ChemInform Abstract: Recent Applications of Arene Diazonium Salts in Organic Synthesis. (n.d.).
- BYJU'S. (2019, February 18).
- GeeksforGeeks. (2025, July 23).
- AESL. (n.d.). Diazonium Salt Preparation in Chemistry: Definition, Types and Importance.
- Organic Chemistry Portal. (n.d.).
- Sciencemadness Discussion Board. (2002, October 4).
- The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system.
- Processes for the diazotization of 2,5-dichloroanilines. (n.d.).
- ECHEMI. (n.d.). How would you prepare diazonium salt?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazo Replacement Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. byjus.com [byjus.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Diazonium compound - Wikipedia [en.wikipedia.org]
- 6. Why aryl diazonium salts are more stable than alkyl diazonium salts | Filo [askfilo.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. orgosolver.com [orgosolver.com]
- 9. byjus.com [byjus.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. SATHEE: Chemistry Diazotization Reaction [sathee.iitk.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Catalytic hydrogenation methods for 2,3-Dichloro-5,6-dimethoxyaniline precursors
An Application Guide to the Selective Catalytic Hydrogenation of 2,3-Dichloro-5,6-dimethoxyaniline Precursors
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed application notes and validated protocols for the catalytic hydrogenation of precursors to 2,3-Dichloro-5,6-dimethoxyaniline, a key intermediate in pharmaceutical synthesis. The primary focus is on the selective reduction of the nitro group in 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene while preserving the chlorine substituents, a common challenge in organic synthesis. This document explores multiple catalytic systems, including Palladium on Carbon (Pd/C), Raney® Nickel, and Platinum-based catalysts, under various reaction conditions. It is intended for researchers, chemists, and process development professionals seeking robust and scalable methods for the synthesis of halogenated anilines.
Introduction: The Synthetic Challenge
2,3-Dichloro-5,6-dimethoxyaniline serves as a critical building block for several active pharmaceutical ingredients (APIs). Its synthesis predominantly involves the reduction of its nitroaromatic precursor, 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene. While catalytic hydrogenation is a powerful and widely used industrial method for nitro group reduction, its application to halogenated nitroaromatics is complicated by the potential for a competing side reaction: hydrodechlorination (HDC).[1][2]
The primary objective is to achieve high chemoselectivity, maximizing the yield of the desired dichlorinated aniline while minimizing the formation of dechlorinated byproducts. The choice of catalyst, solvent, hydrogen source, temperature, and pressure are all critical parameters that must be carefully optimized to navigate this selectivity challenge.
Reaction Pathway: Selectivity at the Forefront
The catalytic reduction of a nitroaromatic compound proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[3] The process involves the dissociative chemisorption of hydrogen on the catalyst surface and subsequent transfer to the adsorbed nitro compound. However, the same activated hydrogen species can also cleave the carbon-halogen bond, leading to undesirable byproducts.
Caption: Desired hydrogenation vs. undesired hydrodechlorination.
Experimental Protocols & Methodologies
The following protocols represent validated starting points for the selective hydrogenation of 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene. Researchers should perform initial small-scale trials to optimize conditions for their specific equipment and substrate purity.
Method A: Palladium on Carbon (Pd/C) Catalysis
Palladium on carbon is one of the most common and efficient catalysts for hydrogenation.[4][5] However, its high activity can also promote hydrodechlorination.[6] Success with Pd/C hinges on using mild conditions and carefully monitoring the reaction to stop it upon consumption of the starting material.
Protocol 1: Standard Pd/C Hydrogenation
-
Materials:
-
1,2-dichloro-4,5-dimethoxy-3-nitrobenzene
-
10% Palladium on Carbon (50% wet, Degussa type)
-
Solvent: Ethyl Acetate or Ethanol
-
Hydrogen Gas (H₂)
-
Inert Gas (Nitrogen or Argon)
-
Filter Aid (e.g., Celite®)
-
-
Procedure:
-
To a suitable hydrogenation vessel, add the nitroaromatic precursor (1.0 eq) and Ethyl Acetate (15-20 mL per gram of substrate).
-
Under an inert atmosphere, carefully add 10% Pd/C catalyst (1-3 mol%). Lower catalyst loadings are often preferable to enhance selectivity.[7]
-
Seal the vessel and purge the system thoroughly by evacuating and backfilling with inert gas (3 cycles).
-
Evacuate and backfill the vessel with hydrogen gas (3 cycles).
-
Pressurize the reactor to 1-3 atm (or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress closely by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the system with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2,3-Dichloro-5,6-dimethoxyaniline.
-
Purify by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.
-
Method B: Transfer Hydrogenation with Pd/C
This method avoids the use of pressurized hydrogen gas, making it inherently safer and more accessible for standard laboratory setups. Ammonium formate serves as the in situ source of hydrogen.[7]
Protocol 2: Pd/C with Ammonium Formate
-
Materials:
-
1,2-dichloro-4,5-dimethoxy-3-nitrobenzene
-
10% Palladium on Carbon
-
Ammonium Formate (HCOONH₄)
-
Solvent: Methanol or Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the nitroaromatic precursor (1.0 eq) in Methanol (20-25 mL per gram).
-
Add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (2-5 mol%).
-
Stir the reaction mixture at a gentle reflux (40-60 °C). Gas evolution (CO₂) will be observed.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the mixture to room temperature and filter through Celite® to remove the catalyst, washing with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove residual salts.
-
Dry the organic layer, filter, and concentrate to obtain the product.
-
Method C: Raney® Nickel Catalysis
Raney® Nickel is a cost-effective alternative, known for its high activity in reducing nitro groups.[8][9] It is typically used as a slurry in water or ethanol. Caution is required as it can be pyrophoric when dry.
Protocol 3: Hydrogenation with Raney® Nickel
-
Materials:
-
1,2-dichloro-4,5-dimethoxy-3-nitrobenzene
-
Raney® Nickel (aqueous slurry)
-
Solvent: Ethanol
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
In a hydrogenation vessel, add the nitroaromatic precursor (1.0 eq) and Ethanol.
-
Carefully add the Raney® Nickel slurry (approx. 5-10% by weight of the substrate). The amount may need optimization.
-
Seal and purge the system as described in Protocol 1.
-
Pressurize the reactor with hydrogen (3-5 atm) and stir vigorously. The reaction may be exothermic; maintain the temperature at 25-40 °C.
-
Monitor the reaction until hydrogen uptake ceases or analysis confirms completion.
-
Vent the reactor, purge with inert gas, and carefully filter the catalyst. Due to its density, the catalyst may be allowed to settle, and the supernatant decanted before filtering the remainder.
-
Isolate the product from the filtrate by removing the solvent.
-
General Experimental Workflow
The process for catalytic hydrogenation follows a consistent series of steps, regardless of the specific catalyst system employed. Adherence to a systematic workflow is critical for safety and reproducibility.
Caption: Standard workflow for catalytic hydrogenation reactions.
Comparative Analysis of Methods
The selection of a hydrogenation method depends on a balance of factors including required selectivity, available equipment, cost, and scale.
| Feature | Pd/C Catalysis | Transfer Hydrogenation (Pd/C) | Raney® Nickel Catalysis |
| Hydrogen Source | H₂ Gas | Ammonium Formate | H₂ Gas |
| Pressure | Low to Moderate (1-5 atm) | Atmospheric | Moderate (3-10 atm) |
| Temperature | Room Temperature | 40-65 °C | Room Temp to Moderate |
| Selectivity | Good to Excellent (with care) | Very Good | Moderate to Good |
| Key Advantage | High activity, well-understood | No H₂ gas handling, high safety | Low cost, high activity |
| Considerations | Risk of dehalogenation[1] | Stoichiometric byproduct salts | Pyrophoric, may require higher pressure |
Safety & Handling
-
Catalysts: Hydrogenation catalysts like Pd/C and especially Raney® Nickel can be pyrophoric upon exposure to air, particularly when dry and containing adsorbed hydrogen. Always handle them under an inert atmosphere or as a solvent slurry.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and operated in a well-ventilated area (fume hood). Perform thorough inert gas purges before and after introducing hydrogen.
-
Solvents: Use appropriate flammable liquid handling procedures for solvents like ethanol, methanol, and ethyl acetate.
References
- RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
- Kuo, E., Srivastava, S., Cheung, C. K., & Le Noble, W. J. (2006). Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel.
- Google Patents. (n.d.). US5105012A - Catalytic reduction of dinitrobenzenes using a noble metal catalyst and iron or iron salts.
- Rasayan J. Chem. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2).
- Google Patents. (n.d.). US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst.
- ResearchGate. (n.d.). Selenium-catalyzed reduction of m-dinitrobenzene to m-nitroaniline by carbon monoxide and water.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts.
- (n.d.). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (n.d.). Selenium-catalyzed reduction of m-Dinitrobenzene to m-nitroaniline with hydrazine hydrate.
- (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.
-
IRIS . (2015, May 11). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics. Retrieved March 7, 2026, from
- Sci-Hub. (n.d.). Structure and Reactivity of Supported Hybrid Platinum Nanoparticles for the Flow Hydrogenation of Functionalized Nitroaromatics.
- Catalysis Science & Technology (RSC Publishing). (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
- (2024, November 25). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
- ResearchGate. (2025, September 17). Foam Ti Supported Pd Catalysts for the Selective Hydrogenation of Nitroaromatics.
- PMC. (2020, August 3). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst.
- Faraday Discussions (RSC Publishing). (n.d.). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity.
- (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
- ResearchGate. (n.d.). Effect of the used level of Pd/C catalyst on hydrogenation of....
- MDPI. (2023, November 14). A Novel Strategy for the Preparation of Supported Pd as an Efficient Catalyst for the Hydrogenation of Nitrobenzene in Mild Conditions.
- (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- RSC Publishing. (n.d.). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles.
- (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- Benchchem. (n.d.). Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.
- PubMed. (2007, May 15). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles.
- Semantic Scholar. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions.
- Aidic. (n.d.). Evaluation of Nitrobenzene Hydrogenation Kinetic Particularities Over Mono and Bimetallic Ni Containing Hypercrosslinked Polystyrene.
Sources
- 1. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
Application Note: Nucleophilic Substitution Strategies for 2,3-Dichloro-5,6-dimethoxyaniline
Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7)
Executive Summary
2,3-Dichloro-5,6-dimethoxyaniline is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Designing nucleophilic substitution workflows for this molecule requires navigating a complex electronic and steric landscape. The molecule exhibits dual reactivity profiles: it can act as a nucleophile via its primary amine group, or as an electrophile via its carbon-chlorine (C-Cl) bonds.
This application note provides a comprehensive, field-proven guide to overcoming the inherent chemical barriers of this molecule, detailing optimized protocols for both N-directed substitution and transition-metal-catalyzed ring functionalization.
Structural Analysis & Mechanistic Rationale
To successfully functionalize 2,3-Dichloro-5,6-dimethoxyaniline, scientists must account for the causality behind its unique reactivity constraints.
The Amine as a Nucleophile: Overcoming Steric Shielding
The primary amine (-NH2) at the C1 position is flanked by an ortho-chlorine (C2) and an ortho-methoxy group (C6). This dense steric shielding severely restricts the trajectory of incoming electrophiles, rendering standard
The Ring as an Electrophile: Bypassing the SNAr Barrier
Standard Nucleophilic Aromatic Substitution (
To substitute the C-Cl bonds, we must employ a pseudo-nucleophilic substitution via Palladium-catalyzed Buchwald-Hartwig amination. The turnover-limiting step for electron-rich chloroarenes is the oxidative addition of the Pd(0) catalyst into the C-Cl bond[2]. By utilizing a bulky, electron-rich phosphine ligand like
Experimental Protocols
The following protocols are designed as self-validating systems to ensure high-fidelity execution in the laboratory.
Protocol A: DMAP-Catalyzed N-Acylation (Amine Functionalization)
This protocol overcomes the C2/C6 steric shielding to yield the N-acyl derivative.
Reagents:
-
2,3-Dichloro-5,6-dimethoxyaniline (1.0 equiv, 10 mmol)
-
Acetyl chloride (1.5 equiv, 15 mmol)
-
Triethylamine (TEA) (2.0 equiv, 20 mmol)
-
DMAP (0.1 equiv, 1 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Initiation: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve the aniline and DMAP in anhydrous DCM. Causality: Anhydrous conditions prevent the competitive hydrolysis of the acyl chloride. -
Base Addition: Add TEA via syringe and cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Addition: Introduce acetyl chloride dropwise over 15 minutes. Causality: The reaction is highly exothermic; maintaining 0 °C prevents the formation of unwanted di-acylated byproducts.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The successful consumption of the starting material is confirmed by the disappearance of the highly polar, UV-active primary amine spot and the emergence of a less polar amide spot.
-
Quenching & Isolation: Quench the reaction with saturated aqueous
(30 mL) to neutralize excess acid. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the solid product.
Protocol B: Regioselective Buchwald-Hartwig Amination (C3-Cl Functionalization)
This protocol utilizes Pd-catalysis to overcome the electron-rich nature of the ring, selectively aminating the C3 position.
Reagents:
-
2,3-Dichloro-5,6-dimethoxyaniline (1.0 equiv, 5 mmol)
-
Morpholine (Secondary amine nucleophile) (1.2 equiv, 6 mmol)
- (0.05 equiv, 0.25 mmol)
-
Tri-tert-butylphosphine (
) (0.1 equiv, 0.5 mmol) -
Sodium tert-butoxide (
) (1.5 equiv, 7.5 mmol) -
Anhydrous Toluene (25 mL)
Step-by-Step Methodology:
-
Catalyst Assembly: Inside a nitrogen-filled glovebox, charge a Schlenk flask with 2,3-Dichloro-5,6-dimethoxyaniline,
, and . -
Solvent & Ligand Addition: Seal the flask with a septum, remove it from the glovebox, and inject anhydrous toluene. Add
and morpholine via syringe. -
Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours. Causality: Elevated temperatures are strictly required to force the oxidative addition of the Pd(0) complex into the highly electron-rich, deactivated C-Cl bond[2].
-
Validation & Filtration: Cool the mixture to room temperature. Self-Validation: The successful formation of the product and precipitation of NaCl salts will cause the solution to transition from a dark red/black suspension to a clear yellow/orange solution with visible solid precipitant. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under vacuum and purify via silica gel flash chromatography to isolate the regioselective C3-aminated product.
Reactivity Profile Summary
The following table summarizes the quantitative expectations and strategic choices for substituting 2,3-Dichloro-5,6-dimethoxyaniline.
| Reaction Pathway | Target Site | Reagents / Catalyst | Primary Chemical Challenge | Expected Outcome |
| N-Acylation | C1- | Acyl chloride, DMAP, TEA | Severe steric shielding from C2-Cl and C6-OMe | High yield (>85%) of N-acyl derivative |
| N-Alkylation | C1- | Alkyl halide, | Steric blockage of | Low yield / Trace product |
| Standard | C2-Cl / C3-Cl | Amines, Heat | High electron density (+M effect) destabilizes intermediate | No reaction |
| Buchwald-Hartwig | C3-Cl | Amines, | High activation energy for oxidative addition | Regioselective C3-amination (>75%) |
Reaction Pathway Visualization
Dual pathways for nucleophilic substitution of 2,3-Dichloro-5,6-dimethoxyaniline.
References
-
Alcazar-Roman, A., & Hartwig, J. F. "Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(PtBu3)2." Journal of the American Chemical Society. URL:[Link]
Sources
Handling and storage protocols for 2,3-Dichloro-5,6-dimethoxyaniline in the lab
An Application Guide for the Laboratory Handling and Storage of 2,3-Dichloro-5,6-dimethoxyaniline
Introduction: The Scientific Context of 2,3-Dichloro-5,6-dimethoxyaniline
2,3-Dichloro-5,6-dimethoxyaniline is a substituted aniline that serves as a specialized building block in synthetic organic chemistry. Its structural features—a dichlorinated aromatic ring coupled with electron-donating methoxy groups and a reactive aniline moiety—make it a valuable intermediate in the development of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of chlorine atoms can significantly influence the electronic properties and metabolic stability of derivative compounds, while the aniline group provides a key reactive site for forming amide, imine, and other critical bonds.
Given its classification as a chlorinated aromatic amine, this compound warrants a high degree of caution. Its handling and storage protocols are governed by the potential hazards associated with this chemical class, including toxicity, irritation, and potential for environmental harm.[1][2] This document provides a detailed framework for researchers and drug development professionals to manage 2,3-Dichloro-5,6-dimethoxyaniline safely and effectively within a laboratory setting, ensuring both personnel safety and compound integrity.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice and must be completed before any handling of 2,3-Dichloro-5,6-dimethoxyaniline. The primary hazards are associated with its aniline and chlorinated aromatic structure.
-
Toxicity: Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[2] Substituted anilines are known to cause irritation to the skin, eyes, and respiratory tract.[3] While specific toxicological data for 2,3-Dichloro-5,6-dimethoxyaniline is not widely available, related compounds like 2,3-dichloroaniline are classified as toxic and harmful.[4]
-
Chemical Reactivity: The aniline functional group is basic and will react exothermically with strong acids. The compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, and such mixtures should be avoided.[5][6]
-
Thermal Decomposition: While specific data is limited, heating aromatic amines can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[6] High-temperature decomposition of related dimethoxybenzenes involves complex reaction pathways.[7]
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[1][8] Therefore, all waste must be treated as hazardous.[1]
Key Physical and Chemical Properties
A summary of known and inferred properties is crucial for safe handling.
| Property | Value / Information | Rationale for Handling Protocol |
| Molecular Formula | C₈H₉Cl₂NO₂ | Informs molecular weight for stoichiometric calculations. |
| Appearance | Likely an off-white to light-colored solid/powder.[9] | As a powder, it poses an inhalation risk. Engineering controls like fume hoods are mandatory to prevent aerosolization and inhalation. |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2][5][6] | Dictates segregation during storage and in waste streams. Prevents runaway reactions. |
| Solubility | Expected to be soluble in many organic solvents and poorly soluble in water, typical for substituted anilines.[9] | Informs choice of solvents for reactions and for decontamination during spill cleanup. |
| Stability | Likely stable under recommended storage conditions, but may be sensitive to light and air.[6][9] | Requires storage in tightly sealed, opaque containers, potentially under an inert atmosphere, to maintain chemical purity and prevent degradation. |
| Hazardous Decomposition | Combustion or excessive heat may produce nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[6] | Prohibits uncontrolled heating and dictates the need for adequate ventilation and appropriate fire-fighting media (e.g., dry chemical, CO₂).[10] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is essential.
Primary Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.
-
Chemical Fume Hood: All manipulations of 2,3-Dichloro-5,6-dimethoxyaniline, including weighing, dispensing, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[1][2][5] This is the primary defense against inhaling hazardous dust or vapors.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical hazard and must be selected carefully.[12][13]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the chlorinated aromatic nature of the compound, double-gloving with nitrile gloves may be acceptable for incidental contact with very small quantities, but gloves must be changed immediately upon contamination.[14] For extended handling or risk of splash, gloves made of materials like butyl rubber or laminate films should be considered after consulting the manufacturer's resistance guides.[1]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1][2] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]
-
Body Protection: A full-length laboratory coat, buttoned completely, is required.[9] For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If engineering controls fail or during a large spill cleanup where airborne concentrations may exceed exposure limits, respiratory protection is necessary.[16] The selection of a respirator must be based on a formal risk assessment by a safety professional.
Workflow for Safe Handling and Storage
The following diagram outlines the lifecycle of 2,3-Dichloro-5,6-dimethoxyaniline within the laboratory environment, emphasizing critical control points.
Caption: Workflow for the safe handling lifecycle of 2,3-Dichloro-5,6-dimethoxyaniline.
Detailed Protocols
Protocol for Weighing and Dispensing Solid 2,3-Dichloro-5,6-dimethoxyaniline
This protocol is designed to minimize exposure during the common procedure of weighing a solid reagent.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Place all necessary equipment inside the hood before starting (e.g., analytical balance, spatula, weigh paper/boat, secondary container for transport, waste container).
-
Don all required PPE as specified in Section 2.2.
-
-
Weighing Procedure:
-
Retrieve the stock container from its designated storage location.[5]
-
Inside the fume hood, carefully open the container, avoiding any disturbance that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the approximate amount of solid to the tared weigh boat on the balance. Perform this action slowly and close to the surface to minimize dust generation.
-
Once the desired mass is obtained, securely close the primary stock container.
-
Wipe the spatula clean with a solvent-dampened cloth, disposing of the cloth immediately into the designated solid hazardous waste container.
-
-
Transfer and Clean-up:
-
Carefully transfer the weighed compound to the reaction vessel or a labeled secondary container for transport.
-
Place the used weigh boat and any other contaminated disposable materials directly into the sealed hazardous solid waste bag located within the fume hood.[8]
-
Wipe down the balance and the work surface inside the fume hood with an appropriate solvent, followed by soap and water, to decontaminate the area.[1]
-
Return the stock container to its proper storage location.
-
Remove PPE upon leaving the designated work area and wash hands thoroughly with soap and water.[5][9]
-
Storage Protocols
Proper storage is critical for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in the original, tightly sealed container to protect from air and moisture.[6][9] If repackaging is necessary, use a new, clearly labeled, and compatible container (e.g., amber glass).
-
Environment: The storage area must be a designated, cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[5][6][17] Storing below eye level is recommended.[5]
-
Segregation: Store 2,3-Dichloro-5,6-dimethoxyaniline away from incompatible chemicals, particularly strong acids and oxidizing agents.[1][5] Use secondary containment, such as a chemically resistant tray, to contain potential leaks.[17]
-
Inventory Management: Purchase and store only the minimum quantity needed for experiments.[5] Date the container upon receipt and opening to track its age.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek prompt medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[10]
-
Small Spill (Contained within Fume Hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Decontaminate the area thoroughly.[1]
-
-
Large Spill:
-
Evacuate the immediate area and alert all personnel.
-
Notify the institutional safety office or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal
Under no circumstances should 2,3-Dichloro-5,6-dimethoxyaniline or its waste be disposed of down the drain or in regular trash.[5][8]
-
Segregation: All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[8]
-
Disposal: Follow all local, institutional, and national regulations for the disposal of hazardous chemical waste. Submit a collection request through your institution's environmental health and safety department.[5]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Washington State University. (n.d.). Standard Operating Procedure for Aniline.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- BenchChem. (2025). Practical Guide to the Handling and Storage of 3-(1H-imidazol-1-yl)aniline.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- American Chemistry Council. (n.d.). Protective Equipment.
- IPO. (n.d.). Aniline Standard Operating Procedure.
- University of Washington. (2015, July 22). Personal Protective Equipment Selection Guide.
- TCI Chemicals. (2023, October 6). Safety Data Sheet: 2,3-Dichloroaniline.
- TCI Chemicals. (2025, June 11). Safety Data Sheet: 2,5-Dimethoxyaniline.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,5-Dimethoxyaniline.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of 2,6-Dichloro-3,5-dimethoxyaniline.
- BLD Pharm. (n.d.). 2,3-Dichloro-5,6-dimethoxyaniline.
- ACS Chemical Health & Safety. (n.d.). Safe handling of chlorine.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- BenchChem. (2025). Proper Disposal of 4-(Furan-2-yl)aniline hydrochloride: A Guide for Laboratory Professionals.
- DWK Life Sciences. (n.d.). Chemical Compatibility Calculator.
-
Robichaud, D. J., et al. (2014). Unimolecular Thermal Decomposition of Dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234302. Retrieved March 7, 2026, from [Link]
- Sterlitech. (n.d.). Chemical Compatibility Chart.
- Crest Pumps. (n.d.). Chemical Resistance Table.
-
Jasiński, R., & Maziarka, A. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1364. Retrieved March 7, 2026, from [Link]
-
Klyuchnikov, V. A., et al. (2000). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of General Chemistry, 70, 573-576. Retrieved March 7, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Retrieved March 7, 2026, from [Link]
- University of California, San Francisco. (n.d.). EPA Restrictions for Methylene Chloride/Dichloromethane (DCM).
-
Bordon, A.G., et al. (2019). Thermal Decomposition of Diphenyl Tetroxane in Chlorobenzene Solution. International Journal of Organic Chemistry, 9, 1-9. Retrieved March 7, 2026, from [Link]
- Foos, J. S., & Meltz, V. (n.d.). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. DTIC.
- Health and Safety Executive. (2025, September 4). Construction hazardous substances: Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. abmole.com [abmole.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sams-solutions.com [sams-solutions.com]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
- 15. epa.gov [epa.gov]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
Application Note: Green Chemistry Synthesis of 2,3-Dichloro-5,6-dimethoxyaniline
Executive Summary
The highly functionalized aniline derivative 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) is a critical building block in the development of advanced pharmaceuticals and agrochemicals. Historically, the synthesis of poly-substituted haloanilines has relied on hazardous reagents, including toxic chlorine gas, highly corrosive mixed acids (HNO₃/H₂SO₄), and heavy-metal reductants (SnCl₂ or Fe) that generate massive amounts of toxic waste.
This application note details a fully validated, three-step green chemistry workflow starting from 1,2-dimethoxybenzene (veratrole). By leveraging oxidative chlorination, solid-supported bismuth nitration, and aqueous chemoselective reduction, this protocol drastically reduces the Environmental Factor (E-factor) while maintaining high regioselectivity and preventing unwanted hydrodehalogenation.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis is designed around the intrinsic directing effects of the aromatic substituents, ensuring high regioselectivity without the need for complex protecting group chemistry.
-
Oxidative Chlorination: The electron-donating methoxy groups of veratrole strongly activate the ring. By utilizing an (HCl/H₂O₂)[1], electrophilic chlorine is generated safely. Steric hindrance directs the bulky chlorine atoms to the 4 and 5 positions, yielding 4,5-dichloroveratrole.
-
Regioselective Nitration: The remaining open positions (3 and 6) are chemically equivalent. Using [2] acts as both a nitronium source and a mild Lewis acid, cleanly installing the nitro group at position 3 without the oxidative degradation typical of mixed-acid nitrations.
-
Chemoselective Reduction & Nomenclature Shift: The reduction of the nitro group is achieved using a[3].
-
Expert Insight: Catalytic hydrogenation (Pd/C + H₂) of chloroarenes frequently results in catastrophic hydrodehalogenation (cleavage of the C-Cl bond). The mild reduction potential of Zn/H₂O strictly reduces the nitro group to the amine.
-
Nomenclature Note: The precursor is 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene. Upon reduction, IUPAC rules dictate that the carbon bearing the principal amine group becomes C1. Renumbering the ring shifts the locants, perfectly yielding the target motif: 2,3-dichloro-5,6-dimethoxyaniline .
-
Process Visualization
Green synthesis workflow for 2,3-Dichloro-5,6-dimethoxyaniline.
Comparative Process Metrics
| Process Step | Traditional Reagents | Green Chemistry Alternative | Key E-E-A-T Advantage |
| 1. Chlorination | Cl₂ gas, FeCl₃, CCl₄ | HCl, H₂O₂, EtOH/H₂O | Eliminates toxic gas and halogenated solvents; water is the only byproduct. |
| 2. Nitration | HNO₃, H₂SO₄ (Mixed Acid) | Bi(NO₃)₃·5H₂O, Solid Support | Eradicates corrosive spent acid waste; highly regioselective. |
| 3. Reduction | SnCl₂/HCl or Pd/C with H₂ | Zn dust, NH₄Cl, H₂O | Prevents hydrodehalogenation; operates at ambient pressure in water. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloroveratrole (Oxidative Chlorination)
-
Causality: The slow addition of H₂O₂ is critical. It controls the in situ generation of the active electrophilic chlorine species, preventing thermal runaway and over-oxidation of the electron-rich veratrole ring[1].
-
Procedure:
-
Dissolve 1,2-dimethoxybenzene (10.0 mmol) in 20 mL of a 1:1 mixture of Ethanol/Water in a round-bottom flask.
-
Add concentrated HCl (25.0 mmol) to the stirring solution at room temperature.
-
Place the flask in a water bath to maintain ambient temperature. Slowly add 30% aqueous H₂O₂ (25.0 mmol) dropwise over 30 minutes via an addition funnel.
-
Stir the mixture for 4 hours at room temperature.
-
-
Self-Validating System: The reaction mixture will transition from a clear solution to a thick white suspension. The highly symmetrical 4,5-dichloroveratrole is insoluble in the aqueous mixture, which drives the equilibrium forward and provides a visual indicator of reaction completion.
-
Workup: Filter the precipitate, wash with cold water (3 × 10 mL) to remove residual acid, and dry under vacuum to yield the product as a white solid.
Protocol 2: Synthesis of 1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene (Green Nitration)
-
Causality: Bismuth nitrate serves a dual purpose: it is the source of the nitronium ion and acts as a mild Lewis acid to activate the aromatic ring[2]. This eliminates the need for sulfuric acid, preventing sulfonation side-reactions.
-
Procedure:
-
Combine 4,5-dichloroveratrole (5.0 mmol) and Bi(NO₃)₃·5H₂O (6.0 mmol) in a mortar (for mechanochemical synthesis) or a flask with a minimal amount of ethyl acetate (2 mL) to form a slurry.
-
Grind or vigorously stir the mixture at room temperature for 45 minutes.
-
-
Self-Validating System: The formation of the nitroarene is accompanied by a distinct color change from white to vibrant yellow, characteristic of the extended conjugation introduced by the nitro group. TLC (9:1 Hexane/EtOAc) will show a highly UV-active spot with a lower
than the starting material. -
Workup: Quench the mixture with 15 mL of water, extract with ethyl acetate (2 × 15 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 3: Synthesis of 2,3-Dichloro-5,6-dimethoxyaniline (Aqueous Reduction)
-
Causality: Zinc dust in the presence of aqueous NH₄Cl provides a mild, single-electron transfer reduction pathway[3]. The slightly acidic nature of NH₄Cl (pH ~5-6) is sufficient to protonate the intermediate hydroxylamine without being harsh enough to cleave the aryl-chloride bonds.
-
Procedure:
-
Suspend 1,2-dichloro-4,5-dimethoxy-3-nitrobenzene (2.0 mmol) in 15 mL of deionized water.
-
Add NH₄Cl (10.0 mmol) and Zinc dust (10.0 mmol) to the suspension.
-
Heat the mixture to 80 °C under vigorous stirring for 2 hours.
-
-
Self-Validating System: The consumption of the yellow nitro compound and the gradual dissolution of the zinc dust indicate the reaction is proceeding. The final aniline product will react with ninhydrin or iodine vapor on a TLC plate, confirming the presence of the primary amine.
-
Workup: Cool the mixture to room temperature. Extract the aqueous suspension with ethyl acetate (3 × 15 mL). Filter the combined organic layers through a celite pad to remove residual zinc salts. Wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the target 2,3-dichloro-5,6-dimethoxyaniline as a crystalline solid.
References
-
de Andrade, V. S. C., & de Mattos, M. C. S. (2023). Oxidative Chlorination: A Sustainable Alternative for the Preparation of Chloroarenes. Current Green Chemistry, 10(2), 143-159. URL: [Link]
-
Varma, R. S., et al. (2012). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. Chemistry for Sustainable Development. URL: [Link]
-
Tsukinoki, T., & Tsuzuki, H. (2001). Organic reaction in water. Part 5. Novel synthesis of anilines by zinc metal-mediated chemoselective reduction of nitroarenes. Green Chemistry, 3(1), 37-38. URL: [Link]
Sources
Application Note: Solvent Selection and Optimization for Reactions Involving Highly Hindered Anilines
Introduction
The compound 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) represents a formidable challenge in synthetic organic chemistry[1]. As a building block, its primary reactive site—the amino group—is flanked by an ortho-chlorine (C2) and an ortho-methoxy group (C6). This di-ortho substitution pattern creates a severe steric shield, physically blocking the trajectory of incoming electrophiles. Furthermore, the strong inductive electron-withdrawing effects (-I) of the two chlorines (C2, C3) and the meta-methoxy group (C5) significantly deplete the electron density of the nitrogen lone pair, rendering it a highly deactivated nucleophile.
As an Application Scientist, I frequently observe that standard coupling conditions fail when applied to such densely functionalized anilines. This guide synthesizes field-proven causality and self-validating protocols to dictate solvent and reagent selection for three critical transformations: C-N Cross-Coupling, N-Acylation, and Reductive Amination.
Mechanistic pathway illustrating the steric and electronic deactivation of the target aniline.
Section 1: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
When attempting C-N bond formation with aryl halides, the steric bulk of 2,3-dichloro-5,6-dimethoxyaniline prevents the use of standard first-generation palladium catalysts. The key bottleneck is the amine coordination and subsequent reductive elimination from the crowded Pd(II) intermediate[2].
Causality Behind Solvent and Ligand Selection
To overcome this, highly conformationally flexible ligands such as Trineopentylphosphine (TNpP) or bulky biaryl phosphines (e.g., BrettPhos) are mandatory[3]. The optimal solvent for this transformation is Toluene . Toluene is a non-polar solvent that effectively dissolves the hydrophobic Pd-ligand complex. More importantly, its non-polar nature destabilizes the polar Pd(II) intermediate, thereby accelerating the rate-determining reductive elimination step. Its high boiling point also provides the thermal energy required to overcome the immense steric activation barrier[2].
Protocol: Palladium-Catalyzed Amination
-
Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), 2,3-dichloro-5,6-dimethoxyaniline (1.2 equiv), Pd(OAc)₂ (5 mol%), TNpP or BrettPhos (10 mol%), and sodium tert-butoxide (1.5 equiv)[2][3].
-
Solvent Addition: Add anhydrous Toluene (0.2 M relative to aryl halide) to the mixture[2].
-
Thermal Activation: Seal the flask, remove from the glovebox, and heat to 110 °C in an oil bath with vigorous stirring for 16-24 hours[2].
-
Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Note: The retention of black palladium particulates on the Celite visually validates the successful breakdown of the catalytic cycle. Concentrate the filtrate in vacuo[2].
Section 2: N-Acylation (Amidation)
Standard peptide coupling conditions (e.g., HATU, EDC/HOBt in DMF) universally fail with 2,3-dichloro-5,6-dimethoxyaniline. The active ester intermediates generated by these reagents are simply too bulky to be attacked by the di-ortho-shielded nitrogen.
Causality Behind Solvent Selection
The electrophile must be as small and reactive as possible, dictating the use of acyl chlorides. The optimal solvent system is anhydrous Tetrahydrofuran (THF) with Pyridine , or neat Pyridine . Pyridine acts as both an acid scavenger and a nucleophilic catalyst, reacting with the acyl chloride to form a linear, highly reactive acylpyridinium intermediate. This linear intermediate is significantly less sterically demanding than an OBt-ester, allowing the hindered aniline to successfully attack.
Protocol: Acyl Chloride Amidation
-
Activation: Dissolve 2,3-dichloro-5,6-dimethoxyaniline (1.0 equiv) in anhydrous THF (0.3 M) under an argon atmosphere.
-
Catalyst Addition: Add anhydrous Pyridine (3.0 equiv) and cool the solution to 0 °C using an ice bath.
-
Electrophile Introduction: Dropwise, add the desired acyl chloride (1.5 equiv) over 15 minutes to control the exothermic formation of the acylpyridinium species.
-
Thermal Drive: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours. The thermal energy is required to drive the hindered nucleophilic attack.
-
Self-Validating Workup: Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), and wash the organic layer with 1M HCl. Note: The acidic wash is critical and self-validating; it entirely removes residual pyridine (as water-soluble pyridinium chloride), which would otherwise contaminate the NMR spectrum. Dry over Na₂SO₄ and concentrate.
Section 3: Reductive Amination
The synthesis of secondary alkyl amines via reductive amination is bottlenecked by the initial imine condensation. The di-ortho bulk creates immense ring strain in the tetrahedral hemiaminal intermediate, heavily favoring the starting materials thermodynamically.
Causality Behind Solvent Selection
Reactions in standard polar protic solvents (MeOH) will stall. The equilibrium must be physically driven forward. Toluene is selected again, but this time for its ability to form a low-boiling azeotrope with water. By conducting the condensation in Toluene under reflux with a Dean-Stark trap, water is continuously removed, forcing the thermodynamically unfavorable imine formation to completion. Subsequent reduction is performed in 1,2-Dichloroethane (DCE) , which provides the ideal polarity to dissolve Sodium triacetoxyborohydride (NaBH(OAc)₃) while preventing competitive reduction of the unreacted aldehyde.
Protocol: Dean-Stark Condensation and Reduction
-
Condensation: Combine the aniline (1.0 equiv) and aldehyde (1.2 equiv) in Toluene (0.2 M). Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).
-
Azeotropic Distillation: Attach a Dean-Stark apparatus and reflux at 120 °C for 16 hours. Note: The physical collection of water in the trap visually validates the progression of the imine condensation.
-
Solvent Swap: Concentrate the imine intermediate in vacuo to remove all Toluene.
-
Reduction: Redissolve the crude imine in anhydrous DCE (0.2 M). Add NaBH(OAc)₃ (2.0 equiv) and stir at room temperature for 12 hours.
-
Workup: Quench with 1M NaOH, extract with DCM, dry, and purify via chromatography.
Quantitative Data Summary: Solvent Suitability Matrix
| Reaction Type | Optimal Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Causality / Suitability Rationale |
| Buchwald-Hartwig | Toluene | 2.4 | 110.6 | Non-polar nature destabilizes Pd(II) intermediates, accelerating reductive elimination. High BP overcomes steric activation barriers. |
| N-Acylation | THF / Pyridine | 7.5 / 12.4 | 66.0 / 115.2 | Pyridine acts as a nucleophilic catalyst forming a linear, less hindered acylpyridinium species. THF provides solubility for the resulting chloride salts. |
| Reductive Amination | Toluene (Step 1)DCE (Step 2) | 2.410.4 | 110.683.5 | Toluene enables physical water removal via Dean-Stark to force imine condensation. DCE provides ideal polarity for NaBH(OAc)₃ reduction without degrading the imine. |
Decision Workflow
Solvent selection decision tree for reactions involving 2,3-Dichloro-5,6-dimethoxyaniline.
References
-
101252-15-7 | 2,3-Dichloro-5,6-dimethoxyaniline - BLD Pharm. 1
-
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - ACS Publications. 3
-
Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem. 2
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2,3-Dichloro-5,6-dimethoxyaniline Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-Dichloro-5,6-dimethoxyaniline (CAS 101252-15-7), historically referred to in primary literature as 3-amino-4,5-dichloroveratrole[1]. This guide is engineered for researchers and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or product degradation during the three-stage synthetic pathway from veratrole (1,2-dimethoxybenzene).
Fig 1. Three-step synthetic pathway from veratrole to 2,3-dichloro-5,6-dimethoxyaniline.
Stage 1: Chlorination of Veratrole
FAQ: Why am I observing over-chlorinated byproducts instead of pure 4,5-dichloroveratrole? Causality & Expert Insight: Electrophilic aromatic substitution on veratrole is highly activated by the two strongly ortho/para-directing methoxy groups. Using standard chlorine gas (Cl₂) often leads to uncontrolled reaction kinetics and over-chlorination (yielding 3,4,5-trichloroveratrole). To achieve precise stoichiometric control, sulfuryl chloride (SO₂Cl₂) must be used. SO₂Cl₂ provides a controlled, gradual release of electrophilic chlorine, ensuring the reaction halts cleanly at the di-substituted 4,5-dichloroveratrole stage[1].
Protocol 1: Standardized Chlorination
-
Setup: Charge a dry, round-bottom flask with veratrole (1.0 eq) and a non-polar solvent (e.g., dichloromethane).
-
Addition: Cool the mixture to 0°C. Add SO₂Cl₂ (2.1 eq) dropwise via an addition funnel to control the initial exothermic reaction.
-
Reflux: Equip the flask with a reflux condenser and a gas scrubber. Heat the mixture to reflux.
-
Self-Validation Check: The reaction is complete when the evolution of acidic gases (SO₂ and HCl) ceases.
-
Isolation: Quench carefully with water, separate the organic layer, wash with saturated NaHCO₃, and remove the solvent in vacuo. The product should spontaneously crystallize as a white solid.
Stage 2: Nitration (Regioselectivity & Degradation Control)
FAQ: My nitration reaction turns dark brown, and the yield of the nitro intermediate is below 40%. What causes this? Causality & Expert Insight: Nitric acid acts as both a nitrating agent and a potent oxidant. The electron-rich dimethoxy system of 4,5-dichloroveratrole is highly susceptible to oxidative demethylation. If the internal temperature exceeds 15°C, nitric acid will oxidatively cleave the methoxy groups, generating 4,5-dichloro-1,2-benzoquinone[1]. This quinone rapidly polymerizes into dark, amorphous tars, destroying your yield.
FAQ: How do I maximize the yield of the 3-nitro isomer? Causality & Expert Insight: Run the reaction in glacial acetic acid. Acetic acid moderates the nitronium ion concentration and acts as a thermal buffer. Strict temperature control is non-negotiable.
Protocol 2: Controlled Nitration
-
Setup: Dissolve 4,5-dichloroveratrole (1.0 eq) in glacial acetic acid. Cool the solution to 10°C using an ice-water bath.
-
Addition: Add concentrated HNO₃ (1.1 eq) dropwise, ensuring the internal temperature strictly remains between 10–15°C.
-
Maturation: Stir the mixture for 1–2 hours at 15°C.
-
Self-Validation Check: Pour the reaction mixture into vigorously stirred ice water. A successful nitration yields a distinct, bright yellow precipitate (4,5-dichloro-3-nitroveratrole)[1]. A dark brown or black sticky mass indicates thermal runaway and quinone formation.
-
Isolation: Filter the yellow solid, wash extensively with cold water to remove residual acetic acid, and dry under a vacuum.
Stage 3: Reduction to 2,3-Dichloro-5,6-dimethoxyaniline
FAQ: Can I use Palladium on Carbon (Pd/C) for the nitro reduction to save time? Causality & Expert Insight: Absolutely not. Catalytic hydrogenation with Pd/C will cause severe hydrodehalogenation (cleavage of the aryl C–Cl bonds), yielding useless dechlorinated byproducts such as 2-chloro-5,6-dimethoxyaniline or 3,4-dimethoxyaniline. You must utilize a dissolving metal reduction (e.g., Sn/HCl or Fe/NH₄Cl) to selectively reduce the nitro group while leaving the aryl chlorides completely intact[1].
Fig 2. Troubleshooting decision tree for the reduction of chlorinated nitroarenes.
Protocol 3: Dissolving Metal Reduction (Tin/HCl)
Note: This protocol is adapted directly from the validated methodology by Bruce and Sutcliffe[1].
-
Setup: In a large round-bottom flask, suspend 4,5-dichloro-3-nitroveratrole (1.0 eq) and granulated tin (Sn, ~3.5 eq) in a mixture of acetic acid, concentrated HCl, and water (approximate volume ratio 1 : 1.5 : 1.5).
-
Reaction: Heat the mixture to reflux. A vigorous exothermic reaction will ensue; moderate this immediately with external water-cooling. Once the exotherm subsides, reflux for an additional 30 minutes.
-
Self-Validation Check (In-Process): The initial yellow suspension will dissolve into a pale or colorless solution as the soluble amine-stannyl chloride complex forms.
-
Basification: Cool the mixture below 20°C and basify cautiously with 40% aqueous NaOH.
-
Self-Validation Check (Workup): Basification will initially precipitate thick, white tin oxides. Continue adding NaOH until these oxides redissolve into soluble sodium stannate, releasing the free aniline into the aqueous suspension.
-
Isolation: Extract the free amine with benzene or toluene, wash the organic layer with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield 2,3-dichloro-5,6-dimethoxyaniline.
Quantitative Data & Yield Metrics
| Reaction Stage | Key Reagents | Optimal Temp | Expected Yield | Primary Byproduct Risk |
| 1. Chlorination | Veratrole, SO₂Cl₂ | Reflux (~70°C) | 85–90% | 3,4,5-Trichloroveratrole |
| 2. Nitration | 4,5-Dichloroveratrole, HNO₃ | 10–15°C | 60–70% | 4,5-Dichloro-1,2-benzoquinone |
| 3. Reduction | 4,5-Dichloro-3-nitroveratrole, Sn/HCl | Reflux (~100°C) | 75–85% | Dechlorinated anilines (if Pd/C used) |
References
-
Title : Synthetic and Oxidative Studies in the Polyhydroxydiphenyl Series. Part II. 5:6-Dichloro-2:3-dihydroxydiphenyl Source : Journal of the Chemical Society (RSC) URL :[Link]
Sources
Technical Support Center: Troubleshooting & Purification of 2,3-Dichloro-5,6-dimethoxyaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific chemical behaviors and purification challenges associated with 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7).
This molecule presents a unique dichotomy: the two methoxy groups heavily donate electron density into the aromatic ring, making it highly susceptible to single-electron oxidation. Conversely, the two chloro groups inductively withdraw electron density, slightly depressing the basicity of the amine. Understanding these competing electronic effects is the key to successfully isolating research-grade material.
Frequently Asked Questions (FAQs)
FAQ 1: My crude product is dark brown/black instead of a pale solid. How do I remove these colored impurities?
The Mechanism: The dark discoloration is a hallmark of oxidative degradation. The electron-rich nature of the dimethoxyaniline ring makes it highly vulnerable to oxidation by ambient oxygen or light. The reaction initiates via a single-electron transfer to form an anilino radical, which further oxidizes into a highly reactive benzoquinone imine[1]. These imine intermediates rapidly condense with unreacted aniline molecules to form extended, conjugated azo/azoxy dimers and polymeric oligomers, which appear dark brown or black[2].
The Solution: Standard silica gel chromatography often fails here because these oligomers streak through the column. The most effective method is Activated Carbon Decolorization followed by recrystallization. The porous, high-surface-area structure of activated carbon selectively adsorbs these large, conjugated polymeric impurities while leaving the monomeric aniline in solution.
Fig 1. Oxidative degradation pathway of electron-rich anilines into colored oligomers.
FAQ 2: NMR indicates significant contamination with the unreacted nitro precursor. What is the most scalable removal method?
The Mechanism: If your synthesis utilized the reduction of 2,3-dichloro-5,6-dimethoxynitrobenzene, incomplete reduction will leave neutral nitroarenes in the crude mixture. Because 2,3-dichloro-5,6-dimethoxyaniline is basic (though slightly deactivated by the halogens), it can be selectively protonated. The Solution: Perform an Acid-Base Extraction . By treating the organic mixture with aqueous acid, the aniline is converted into a water-soluble anilinium hydrochloride salt. The neutral nitro precursor remains trapped in the organic phase and is easily discarded[3].
Fig 2. Acid-base extraction workflow for isolating basic anilines from neutral impurities.
FAQ 3: LC-MS shows a monochloro- impurity. Why is it streaking during column chromatography?
The Mechanism: Basic anilines interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing and streaking, which ruins the resolution needed to separate closely eluting halogenated variants. The Solution: You must suppress the ionization of the silica. Pre-treat your silica gel and dope your mobile phase with a basic modifier, such as 1% Triethylamine (TEA)[3]. This competitively binds the acidic silanol sites, allowing the aniline to elute as a tight, well-resolved band.
Quantitative Impurity Profile & Strategy Summary
Use the following table to match your identified impurity with the most efficient purification strategy.
| Impurity Type | Chemical Origin | Relative Polarity (TLC Rf)* | Recommended Purification Strategy | Expected Recovery |
| Unreacted Nitro Precursor | Incomplete reduction | High (Rf ~0.7 - 0.8) | Acid-Base Extraction | > 90% |
| Monochloro- / Trichloro- Analogs | Over/under-chlorination | Moderate (Rf ~0.4 - 0.5) | Column Chromatography (with 1% TEA) | 70 - 85% |
| Regioisomers | Non-selective substitution | Very Similar (Rf ~0.4) | Fractional Crystallization | 60 - 75% |
| Benzoquinone Imines / Oligomers | Oxidative degradation | Baseline (Rf ~0.0) | Activated Carbon + Hot Filtration | > 85% |
*Assumes a standard Hexane:Ethyl Acetate (3:1) mobile phase on bare silica.
Validated Experimental Protocols
Protocol A: Acid-Base Extraction (Removal of Neutral Precursors)
Self-Validation Checkpoint: The success of this protocol relies on driving the equilibrium entirely to the protonated state. The chloro groups lower the pKa of this aniline, meaning standard 1M HCl may be insufficient. We strictly utilize 2M HCl.
-
Dissolution: Dissolve 10.0 g of crude 2,3-Dichloro-5,6-dimethoxyaniline in 100 mL of Ethyl Acetate (EtOAc).
-
Acidification: Transfer to a separatory funnel and add 100 mL of 2M aqueous HCl. Shake vigorously for 2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) contains your product. The organic layer (top) contains neutral impurities.
-
Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual organic impurities. Discard all EtOAc layers.
-
Basification: Transfer the aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M aqueous NaOH dropwise while stirring until the pH paper indicates a pH > 9. Causality: The solution will turn cloudy as the free base aniline precipitates out of the aqueous phase.
-
Recovery: Extract the basic aqueous mixture with EtOAc (2 x 75 mL). Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Activated Carbon Decolorization (Removal of Oxidative Oligomers)
Self-Validation Checkpoint: Do not boil the solvent dry. The activated carbon must remain suspended to maximize surface area contact with the quinone imines.
-
Solvation: Dissolve the dark crude aniline in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram of crude).
-
Carbon Addition: Remove the flask from the heat source momentarily (to prevent flash boiling) and add 10% w/w Activated Carbon (e.g., Darco®).
-
Reflux: Return to heat and gently reflux the suspension for 15–20 minutes.
-
Hot Filtration: Rapidly filter the hot suspension through a tightly packed pad of Celite® in a fritted funnel. Note: Pre-heat the funnel with hot solvent to prevent premature crystallization of the aniline within the Celite pad.
-
Crystallization: Allow the pale yellow/colorless filtrate to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization. Filter and dry the purified crystals under high vacuum.
References
Sources
Troubleshooting degradation of 2,3-Dichloro-5,6-dimethoxyaniline in solution
Prepared by: Senior Application Scientist
Welcome to the technical support resource for 2,3-Dichloro-5,6-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability and degradation issues encountered during experimentation. Our focus is on providing practical, mechanistically-grounded advice to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 2,3-Dichloro-5,6-dimethoxyaniline.
Q1: My solid 2,3-Dichloro-5,6-dimethoxyaniline, which was initially off-white, has developed a yellow or brownish tint. What does this mean?
A color change in the solid material is a primary indicator of degradation, most commonly due to oxidation.[1] Aromatic amines, particularly those with electron-donating groups like methoxy (-OCH₃) groups, are susceptible to air oxidation, which can be accelerated by exposure to light.[1][2] This process forms highly conjugated, colored impurities. While the bulk of the material may still be intact, the presence of these impurities can significantly impact reaction outcomes.
Q2: I've dissolved 2,3-Dichloro-5,6-dimethoxyaniline in a solvent, and the solution is changing color over time. Is my experiment compromised?
Yes, a color change in solution strongly suggests degradation is occurring. The rate of degradation can be significantly faster in solution compared to the solid state, influenced by the choice of solvent, dissolved oxygen, pH, and light exposure.[1] For sensitive applications, it is imperative to use freshly prepared solutions to ensure the concentration and purity of the active compound are as expected.[1]
Q3: What are the ideal storage conditions for 2,3-Dichloro-5,6-dimethoxyaniline to ensure long-term stability?
To minimize degradation, proper storage is critical. Based on data for structurally similar anilines, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of all chemical degradation pathways.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen. |
| Light | Amber vial or stored in the dark | Protects against light-induced photodegradation.[2][4] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric oxygen.[3][5] |
Q4: Which solvents should I use or avoid when preparing solutions?
The choice of solvent is crucial. Protic solvents can participate in hydrogen bonding, while any solvent can contain dissolved oxygen that promotes oxidation.
| Solvent Class | Examples | Suitability & Considerations |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally suitable for short-term use. Ensure use of high-purity, anhydrous, and degassed solvents to minimize oxidative and water-mediated degradation. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Can form peroxides over time, which are potent oxidizing agents. Use freshly distilled or peroxide-free grades. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Generally suitable, but ensure they are free of acidic impurities which could catalyze degradation. |
| Protic | Methanol, Ethanol, Water | Can accelerate degradation, especially at non-neutral pH. Water can facilitate hydrolysis under certain conditions. Use with caution and only for immediate experimental use. |
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving complex degradation issues.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
You've run a reaction or assay multiple times with what you believe are identical conditions, but the outcomes (e.g., yield, biological activity, kinetic profile) are highly variable.
Root Cause Analysis
Inconsistent results are frequently traced back to the variable purity of the 2,3-Dichloro-5,6-dimethoxyaniline stock solution. Degradation can occur between experiments, leading to a different starting concentration of the active compound each time.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Your analytical chromatogram shows new peaks that are not attributable to your starting materials, expected products, or known intermediates.
Root Cause Analysis
These unexpected peaks are often degradation products of 2,3-Dichloro-5,6-dimethoxyaniline. The nature of these products depends on the degradation pathway. Aromatic amines can undergo oxidation, hydrolysis, and photodegradation.[1]
-
Oxidation: Can lead to the formation of quinone-imine type structures, which may further react or polymerize.[6][7] The electron-rich nature of the dimethoxy-substituted ring makes it susceptible to oxidation.[8]
-
Hydrolysis: While generally slow for anilines, under strongly acidic or basic conditions and/or elevated temperatures, the amino group could potentially be hydrolyzed to a hydroxyl group, forming a phenol.[9]
-
Photodegradation: UV light can induce the formation of radical species, leading to dimerization or reaction with solvent molecules.[1][10]
Potential Degradation Pathways
Caption: Potential degradation pathways for 2,3-Dichloro-5,6-dimethoxyaniline.
Section 3: Experimental Protocols for Stability Assessment
To systematically investigate degradation, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation products and sensitive parameters.
Protocol: Forced Degradation Study of 2,3-Dichloro-5,6-dimethoxyaniline
Objective: To identify the degradation products and pathways of 2,3-Dichloro-5,6-dimethoxyaniline under various stress conditions.
Materials:
-
2,3-Dichloro-5,6-dimethoxyaniline
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Thermostatic oven and water bath
-
UV light chamber (254/365 nm)
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of 2,3-Dichloro-5,6-dimethoxyaniline in methanol or acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Use the control sample (stock + water). Incubate at 80°C for 48 hours in the dark.[1]
-
Photolytic Degradation: Use the control sample. Expose to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[1]
-
-
Sample Preparation for Analysis:
-
After incubation, allow samples to cool to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.
-
Dilute all samples (including the control and a non-stressed "time zero" sample) with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is typically a good starting point.
-
The mobile phase may require optimization, but a gradient of water (with 0.1% formic acid to improve peak shape) and acetonitrile is common for anilines.[9]
-
Monitor at a wavelength where the parent compound and potential degradation products absorb (e.g., 254 nm or using a PDA detector).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control and time-zero samples.
-
Calculate the percentage degradation of the parent compound.
-
Identify and quantify major degradation peaks. For structural elucidation, fractions can be collected for analysis by mass spectrometry (MS).
-
By understanding the conditions under which 2,3-Dichloro-5,6-dimethoxyaniline degrades, you can implement effective control strategies in your experimental design, ensuring the accuracy and reliability of your research.
References
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
- M. V. Horechko, et al. (2021). Biotransformation of 2,6-dichloroaniline and 3,5-dichloroaniline by the mycelium of basidiomycetes. Ukrainian Botanical Journal.
- P. T. Henderson, et al. (2007). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. PMC.
-
MDPI. (2023). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. Retrieved from [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous.... Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
-
PMC. (n.d.). Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2,3-Dichloro-5,6-dimethoxyaniline Processing
Welcome to the Advanced Processing Support Center. Handling highly substituted anilines like 2,3-dichloro-5,6-dimethoxyaniline requires a precise understanding of its electronic topography. This compound features a unique push-pull electronic system: the strong resonance electron donation from the amine (-NH₂) and methoxy (-OMe) groups competes with the inductive electron withdrawal of the chloro (-Cl) substituents.
As a result, researchers frequently encounter oxidative degradation, unwanted electrophilic aromatic substitution, and ether cleavage during synthesis. This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My reaction mixture turns dark brown or black shortly after dissolving the starting material. What is causing this degradation? The Causality: You are observing oxidative degradation. Anilines are inherently prone to oxidation, forming azo compounds, quinone-imines, or complex polymeric mixtures (often referred to as "aniline blacks"). The two methoxy groups at the C5 and C6 positions significantly increase the electron density of the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), drastically lowering the oxidation potential of the aniline derivative (). The Fix: Atmospheric oxygen acts as the primary oxidant, a process often catalyzed by trace transition metals or ambient light. You must process this compound using strictly degassed solvents (sparged with Argon or N₂) and store it in amber vials under an inert atmosphere.
Q2: During downstream functionalization, I am getting a complex mixture of byproducts instead of my target derivative. Why is the ring over-reacting? The Causality: Look closely at the substitution pattern of 2,3-dichloro-5,6-dimethoxyaniline. The C1 position holds the -NH₂, C2/C3 hold -Cl, and C5/C6 hold -OMe. The C4 position is completely unsubstituted. Because C4 is para to the strongly activating -NH₂ group and ortho to the activating -OMe group, it acts as an extreme nucleophilic hotspot. If your processing involves any electrophiles (e.g., Friedel-Crafts reagents, halogens, or oxidizing acids), the C4 position will outcompete your intended reaction sites. The Fix: The amino group must be temporarily deactivated. Converting the amine to an acetanilide or Boc-protected amine dampens the electron density donated to the ring, neutralizing the hyper-nucleophilicity of C4 and preventing unproductive side reactions ().
Q3: I am using a Lewis acid in my synthetic step, and my LC-MS shows an unexpected mass loss of 14 Da. What side reaction is occurring? The Causality: A mass loss of 14 Da (loss of a -CH₂ unit) is the classic signature of ether demethylation. Strong Lewis acids (like AlCl₃ or BBr₃) or hydrohalic acids coordinate tightly to the oxygen atoms of your C5/C6 methoxy groups. This coordination weakens the O-CH₃ bond, facilitating nucleophilic attack by the halide and cleaving the ether to form a phenol. The Fix: Avoid harsh Lewis acids. If Lewis acid catalysis is mandatory for your workflow, switch to milder alternatives (e.g., TiCl₄ or ZnCl₂) and maintain strictly controlled cryogenic temperatures (≤ -78 °C) to kinetically favor your primary reaction over ether cleavage.
Figure 1: Reaction pathways and side-reaction triggers for 2,3-dichloro-5,6-dimethoxyaniline.
Part 2: Quantitative Diagnostic Data
Do not rely on visual cues (like color changes) to diagnose side reactions. Implement the following self-validating analytical matrix to identify specific degradation pathways during processing.
| Side Reaction Pathway | Primary Chemical Trigger | LC-MS Diagnostic Marker | ¹H NMR Diagnostic Marker (CDCl₃) |
| Oxidative Degradation | O₂, Light, Trace Metals | Dimerization (~2x Mass - 2 Da) | Broadening of all peaks (paramagnetic radicals) |
| C4 Electrophilic Attack | Electrophiles, Halogens | Addition of Electrophile Mass | Loss of the ~6.5 ppm C4 proton singlet |
| Ether Demethylation | BBr₃, AlCl₃, Strong Acids | -14 Da (Loss of CH₂) | Loss of a 3H singlet at ~3.8 ppm (-OMe) |
| Dehalogenation (SNAr) | Strong Bases/Nucleophiles | -34 Da (Loss of Cl, +H) | Appearance of new aromatic proton signals |
Part 3: Standardized Protection Protocol
To minimize the side reactions detailed above, the most effective strategy is the controlled N-acetylation of the aniline prior to rigorous downstream processing. This protocol is designed as a self-validating system to ensure product integrity.
Workflow: Controlled N-Acetylation
Objective: Temporarily deactivate the aniline ring to prevent C4 substitution and suppress oxidative degradation ().
Step 1: Inert Preparation Dissolve 1.0 equivalent of 2,3-dichloro-5,6-dimethoxyaniline in anhydrous dichloromethane (DCM). Causality: The DCM must be sparged with Argon for 15 minutes prior to use to displace dissolved oxygen, preventing premature oxidative degradation of the highly electron-rich substrate.
Step 2: Base Addition Add 1.5 equivalents of anhydrous pyridine to the solution. Causality: Pyridine acts as an acid scavenger. It neutralizes the acetic acid byproduct generated in the next step, preventing the protonation of the starting aniline (which would crash it out of solution as an unreactive ammonium salt).
Step 3: Cryogenic Control Chill the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system strictly suppresses di-acetylation (the unwanted formation of an imide) and minimizes any exothermic degradation pathways.
Step 4: Electrophile Addition Dropwise add 1.1 equivalents of acetic anhydride (Ac₂O) over 10 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Step 5: Quench and Isolation Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove residual pyridine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: System Self-Validation (Critical) You must validate the success of the protection step before proceeding:
-
LC-MS Check: You must observe a mass shift of exactly +42 Da (addition of one acetyl group). If you see a shift of +84 Da, your temperature control failed, resulting in over-reaction to the imide.
-
NMR Check: In the ¹H NMR spectrum, the diagnostic C4 proton singlet must shift downfield (e.g., from ~6.5 ppm to ~7.2 ppm). This downfield shift proves that the newly formed amide is successfully withdrawing electron density from the ring, effectively deactivating the C4 hotspot.
Figure 2: Workflow for the controlled N-protection and validation of aniline derivatives.
References
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au, 2022. URL:[Link]
-
Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Science: Processes & Impacts (RSC), 2017. URL:[Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules (MDPI), 2023. URL:[Link]
Technical Support Center: Troubleshooting Thermal Stability of 2,3-Dichloro-5,6-dimethoxyaniline
Welcome to the Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers and drug development professionals handling 2,3-Dichloro-5,6-dimethoxyaniline (CAS 101252-15-7) . As a sterically hindered, highly substituted halogenated aniline, this compound is a critical building block in pharmaceutical synthesis. However, its unique substitution pattern—combining electron-donating methoxy groups and electron-withdrawing chlorines—creates specific vulnerabilities under thermal stress.
Section 1: Mechanistic Causality of Thermal Degradation
When subjected to thermal stress, 2,3-Dichloro-5,6-dimethoxyaniline undergoes three primary degradation pathways depending on the temperature threshold and environmental conditions (e.g., oxygen, moisture, or solvent presence).
-
Oxidative Polymerization (< 150°C): The amine group is highly susceptible to oxidation. The methoxy groups donate electron density into the aromatic ring, activating the amine toward radical formation. Thermal energy accelerates this process, leading to the formation of nitroso/azo intermediates and eventually deeply colored polyaniline-like oligomers[1, 3].
-
Ether Cleavage / Demethylation (> 150°C): In the presence of protic solvents or residual moisture, elevated temperatures catalyze the hydrolysis of the methoxy groups. This cleaves the ether bond, converting the methoxy group into a hydroxyl group and yielding phenolic degradants [1].
-
Dehalogenation and Pyrolysis (> 300°C): At extreme temperatures, homolytic cleavage of the C-Cl bonds occurs, releasing corrosive hydrogen chloride (HCl) gas and leading to the formation of carbonaceous char [4].
Thermal degradation pathways of 2,3-Dichloro-5,6-dimethoxyaniline.
Section 2: Troubleshooting Guide & FAQs
Q1: My solid-state compound turns from off-white to dark brown when dried in an oven at 80°C. Is the compound destroyed?
-
Root Cause: The discoloration is caused by the oxidative polymerization of the aniline moiety [1]. Even trace amounts of oxygen at 80°C provide sufficient activation energy to form highly conjugated, deeply colored polyaniline oligomers [3].
-
Resolution:
-
Self-Validating Check: Run an HPLC-UV assay at 254 nm. If the main peak area remains >99% despite the dark color, the degradation is restricted to surface trace levels (oligomers have massive molar extinction coefficients, meaning a tiny amount causes severe discoloration).
-
Preventative Action: Always dry 2,3-Dichloro-5,6-dimethoxyaniline in a vacuum oven (≤ 50 mbar) or under an inert nitrogen sweep at temperatures not exceeding 50°C.
-
Q2: During a high-temperature coupling reaction (120°C) in a polar protic solvent, I observe a significant mass loss of the starting material and the appearance of a more polar byproduct. What is happening?
-
Root Cause: The methoxy groups are undergoing thermal hydrolysis. Protic solvents (like alcohols or water traces) at elevated temperatures facilitate the nucleophilic attack or acid/base-catalyzed cleavage of the ether bond, converting the methoxy group into a phenol [1].
-
Resolution: Switch to a polar aprotic solvent (e.g., DMF, DMSO, or NMP) that has been rigorously dried over molecular sieves. Lower the reaction temperature to < 90°C if possible, and use a sealed, inert system.
Q3: We are attempting melt-processing at 200°C, but we detect acidic off-gassing and severe equipment corrosion. Why?
-
Root Cause: Halogenated anilines begin to undergo radical dehalogenation and structural pyrolysis at extreme temperatures. The cleavage of the C-Cl bonds releases hydrogen chloride (HCl) gas[4].
-
Resolution: 2,3-Dichloro-5,6-dimethoxyaniline is fundamentally incompatible with melt-processing above 150°C. If high-temperature processing is mandatory, acid scavengers (e.g., epoxidized soybean oil or hydrotalcites) must be incorporated into the matrix to neutralize the HCl gas.
Section 3: Quantitative Data on Thermal Degradation
The following table summarizes the thermal degradation milestones for halogenated methoxyanilines, providing a predictive baseline for your analytical testing.
| Temperature Range | Primary Mechanism | Observable Physical Effect | Analytical Marker (HPLC/MS) |
| 60°C - 100°C | Amine Oxidation | Discoloration (Yellow to Dark Brown) | +14 Da (Azo/Nitroso formation), High MW oligomers |
| 150°C - 200°C | Methoxy Cleavage | Mass loss (TGA), increased polarity | -14 Da (Demethylation to Phenol) |
| > 300°C | Pyrolysis & Dehalogenation | Charring, HCl gas release | Complete loss of parent peak, C-Cl loss |
Section 4: Validated Experimental Protocols
To ensure a self-validating system, researchers must establish a Stability-Indicating Assay (SIA) using Forced Degradation. This ensures that any thermal degradation products are fully resolved from the active parent compound.
Protocol: Forced Thermal Degradation & Stability-Indicating Assay
Objective: To isolate and quantify the thermal degradation profile of 2,3-Dichloro-5,6-dimethoxyaniline.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10.0 mg of 2,3-Dichloro-5,6-dimethoxyaniline in 10.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
-
Solid-State Thermal Stress:
-
Weigh 5.0 mg of the solid compound into a glass Petri dish. Spread evenly to maximize surface area.
-
Place in a forced-air oven at 80°C for 48 hours [1].
-
Causality: Maximizes exposure to heat and ambient oxygen to simulate worst-case bulk storage conditions.
-
-
Solution-State Thermal Stress:
-
Transfer 2.0 mL of the stock solution into a sealed amber ampoule.
-
Heat in a water bath at 60°C for 24 hours.
-
Causality: Tests the stability of the compound in solution, accelerating solvolysis and intramolecular reactions.
-
-
Sample Reconstitution:
-
Cool all samples to room temperature.
-
Reconstitute the solid-state sample in 5.0 mL Acetonitrile.
-
Dilute all stressed samples 1:10 with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to achieve a nominal concentration of 0.1 mg/mL.
-
-
HPLC-UV/MS Analysis:
-
Column: C18 (150 mm x 4.6 mm, 3.5 µm).
-
Gradient: 10% to 90% Acetonitrile over 20 minutes.
-
Detection: UV at 254 nm and ESI-MS (Positive mode).
-
-
Validation Criteria: The method is self-validating if the mass balance (Sum of parent peak area + degradant peak areas) equals 98-102% of the unstressed control peak area.
Workflow for forced thermal degradation and stability-indicating assay.
References
- Stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline Source: BenchChem
- Poly(o-methoxyaniline)
- Non-isothermal decomposition kinetics of conductive polyaniline and its deriv
- The thermal behavior and pyrolysis mechanism of a polyimide gas separ
Controlling pH for optimal stability of 2,3-Dichloro-5,6-dimethoxyaniline
Welcome to the Technical Support Center for 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7)[1]. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behavior of this specific halogenated, electron-rich aniline derivative.
Due to the "push-pull" electronic nature of this molecule—where electron-withdrawing chloro groups compete with electron-donating methoxy groups—controlling the pH is the master variable for ensuring both solubility and oxidative stability during your experiments.
Mechanistic Overview: The Role of pH in Stability
To understand how to handle this compound, we must first understand its degradation pathway. The methoxy groups at positions 5 and 6 act as strong resonance donors (+R effect), increasing the electron density of the aromatic ring. When the amine is in its free-base form (pH > pKa), the lone pair on the nitrogen facilitates single-electron transfer to dissolved oxygen, forming an aniline radical cation. This rapidly cascades into quinone imine intermediates and ultimately highly conjugated polymeric degradants[2][3].
By lowering the pH below the compound's pKa (estimated ~2.0–3.0 due to the inductive withdrawal (-I) of the ortho/meta chlorines), the nitrogen lone pair is protonated. This resulting anilinium ion is electrostatically resistant to oxidation.
Mechanistic pathway of degradation vs. pH-stabilization.
Troubleshooting Guides & FAQs
Q: My stock solution turns from clear to a dark brown/black color over 24 hours. What is happening? A: This is the hallmark visual indicator of oxidative degradation. The free-base aniline is reacting with dissolved oxygen to form quinone imines, which then polymerize into dark-colored, insoluble aggregates[2].
-
Causality: Your solution pH is likely above 4.0, leaving the amine unprotonated and vulnerable.
-
Solution: Adjust the pH of your aqueous buffer to 2.0–2.5 using 0.1M HCl before adding the compound. Additionally, sparge your solvents with Argon or Nitrogen for 10 minutes prior to dissolution to displace dissolved oxygen.
Q: I adjusted the pH to 7.4 for my biological assay, but the compound immediately precipitated. Why? A: 2,3-Dichloro-5,6-dimethoxyaniline is highly lipophilic in its neutral state. At physiological pH (7.4), the compound is entirely in its free-base form, stripping away the ionic charge that provides aqueous solubility.
-
Causality: The hydrophobic core (benzene ring + halogens) dominates the solubility profile when the amine is not protonated.
-
Solution: If your assay strictly requires pH 7.4, you cannot rely on aqueous solubility alone. You must use a co-solvent. Prepare a concentrated stock in 100% DMSO, and spike it into your pH 7.4 assay buffer immediately before the experiment, ensuring the final DMSO concentration is ≤1% to prevent precipitation while minimizing the time the free base is exposed to oxygen.
Q: Can I store the compound at pH 1.0 to guarantee maximum stability? A: No. While extreme acidic conditions (pH < 1.0) will completely halt amine oxidation, prolonged exposure to high proton concentrations can catalyze the cleavage of the methoxy ethers at positions 5 and 6, leading to the formation of chlorophenol derivatives. The optimal thermodynamic "sweet spot" is pH 2.0–2.5.
Quantitative Data: pH vs. Stability & Solubility Matrix
Use the following self-validating matrix to select the appropriate pH for your specific experimental phase.
| pH Range | Dominant Species | Aqueous Solubility | Oxidative Stability | Recommendation / Application |
| < 1.5 | Fully Protonated | Excellent (>50 mg/mL) | High (Amine stable) | Avoid: Risk of slow ether cleavage over time. |
| 2.0 – 2.5 | Protonated (>95%) | High (~10-20 mg/mL) | Optimal | Ideal: Best for long-term liquid stock storage. |
| 4.0 – 5.5 | Mixed (Equilibrium) | Poor (<1 mg/mL) | Moderate | Caution: Prone to unpredictable precipitation. |
| 7.0 – 7.4 | Free Base | Very Poor (Insoluble) | Very Low (Rapid browning) | Assay Only: Requires DMSO co-solvent; use immediately. |
Experimental Protocol: Preparation of a pH-Stabilized Stock Solution
To ensure a self-validating system, this protocol utilizes both pH control and oxygen displacement. If degradation still occurs following this protocol, the root cause is likely UV-light exposure or heavy metal contamination in your buffer, not pH.
Materials Required:
-
2,3-Dichloro-5,6-dimethoxyaniline powder (Stored in a desiccator, protected from light)
-
HPLC-grade Water and Dimethyl Sulfoxide (DMSO)
-
0.1M HCl and 0.1M Citrate Buffer (pH 2.5)
-
Argon or Nitrogen gas line
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the 0.1M Citrate Buffer (pH 2.5) with Argon gas for 15 minutes to remove dissolved oxygen.
-
Initial Dissolution: Weigh 2.22 mg of 2,3-Dichloro-5,6-dimethoxyaniline. Dissolve completely in 100 µL of 100% DMSO. Causality: The compound must be fully solvated in an organic phase before introducing water to prevent localized nucleation and precipitation.
-
Aqueous Dilution: Slowly add 900 µL of the degassed Citrate Buffer (pH 2.5) to the DMSO solution while vortexing continuously. This yields a 10 mM stock solution in 10% DMSO.
-
pH Verification: Spot 1 µL of the solution onto a micro-pH strip to verify the final pH remains between 2.0 and 3.0. Adjust with 0.1M HCl if necessary.
-
Filtration & Storage: Pass the solution through a 0.22 µm PTFE syringe filter (do not use nylon, as it may bind the compound). Aliquot into amber glass vials, blanket the headspace with Argon, and store at -20°C.
Step-by-step workflow for preparing pH-stabilized stock solutions.
References[1] 101252-15-7 | 2,3-Dichloro-5,6-dimethoxyaniline. BLD Pharm. https://bldpharm.com/products/101252-15-7.html[4] Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals.https://www.tsijournals.com/articles/correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf[2] Reactions of a sulfonamide antimicrobial with model humic constituents: Assessing pathways and stability of covalent bonding. AWS / Environmental Science.https://s3-us-west-2.amazonaws.com/oww-files-public/1/1a/SI_STZ_humic_constituents.pdf[3] Physiochemical Properties of PANI Thin Films. IGI Global.https://www.igi-global.com/chapter/physiochemical-properties-of-pani-thin-films/235334
Sources
Technical Support Center: Green Synthesis & Waste Reduction in 2,3-Dichloro-5,6-dimethoxyaniline Production
Introduction The production of highly functionalized anilines, such as 2,3-dichloro-5,6-dimethoxyaniline, presents a unique chemoselectivity challenge. Traditional manufacturing relies on the Bechamp reduction (iron/acid), which generates massive quantities of iron oxide sludge and acidic wastewater. Transitioning to catalytic hydrogenation is the cornerstone of green chemistry in this field, but it introduces the risk of hydrodechlorination (loss of chlorine atoms), which generates corrosive HCl waste and drastically reduces atom economy[1]. This technical guide provides field-proven troubleshooting strategies and self-validating protocols to achieve zero-waste, highly selective production.
Section 1: Diagnostic Q&A - Troubleshooting Catalytic Selectivity
Q1: We replaced our Bechamp process with a standard Pd/C catalytic hydrogenation to reduce iron waste, but we are now seeing 15-30% dehalogenated byproducts (e.g., 2-chloro-5,6-dimethoxyaniline). How do we prevent this? Causality & Solution: Standard palladium on carbon (Pd/C) catalysts are highly active but lack chemoselectivity; the electron-rich Pd^0 sites readily activate and cleave the C–Cl bond, leading to hydrodechlorination[2]. To prevent this, you must switch to a catalyst that sterically or electronically favors the -NO2 group. Hybrid nano-structured catalysts, such as Pt/ZrO2/ZSM-5, utilize a synergistic electron transfer from Pt to ZrO2. This modulates the surface electronic structure, causing the nitroarene to preferentially adsorb via the nitro group while repelling the chloro group[2]. Alternatively, supported gold catalysts (Au/TiO2) have been proven to promote exclusive chloroaniline production with an E-factor as low as 0.28[3].
Q2: Our HPLC traces show the accumulation of azoxy and azo dimers, which precipitate and contaminate the reactor. What is driving this side reaction? Causality & Solution: According to the Haber mechanism for nitroarene reduction, the reaction proceeds through nitroso and hydroxylamine intermediates. If the final reduction step (hydroxylamine to aniline) is slower than the condensation rate of these intermediates, azo/azoxy dimers form[4]. This is typically caused by hydrogen starvation at the catalyst surface (poor mass transfer). Actionable Fix: Increase the impeller agitation rate to >800 RPM to improve gas-liquid mass transfer. Additionally, switch to a protic green solvent (like subcritical water or ethanol); water acts as a carrier and an additional source of reactive hydrogen, drastically increasing the selective hydrogenation rate and preventing intermediate pooling[3].
Q3: How can we ensure our catalyst remains active for multiple cycles to meet circular economy principles? Causality & Solution: Catalyst deactivation in halonitrobenzene hydrogenation is usually caused by trace HCl generation (from minor hydrodechlorination) poisoning the active metal sites, or by strongly adsorbed organic byproducts[1]. Actionable Fix: Utilize robust supports like MCM-22 or ZSM-5 zeolites, which protect the active metal clusters. Implementing a strict In-Process Control (IPC) to halt the reaction immediately upon complete conversion prevents over-exposure of the product to the catalyst, preserving the catalyst for up to six cycles without activity loss[2].
Section 2: Quantitative Waste & Efficiency Metrics
To justify the transition to advanced catalytic systems, compare the environmental and performance metrics summarized below. The E-factor represents the mass of waste generated per mass of product.
| Process Route | Catalyst / Reagent | Conversion (%) | Selectivity to Target (%) | Major Waste Byproducts | E-factor |
| Traditional Bechamp | Fe / HCl | >95.0 | ~90.0 | Iron oxide sludge, acidic water | > 15.0 |
| Standard Catalytic | Pd/C | >99.0 | 70.0 - 85.0 | Dehalogenated anilines, HCl | 2.5 - 5.0 |
| Green Catalytic | Pt/ZrO2/ZSM-5 | >99.9 | >99.9 | Trace water | < 0.5 |
| Advanced Green | Au/TiO2 | 100.0 | 100.0 | Trace water | 0.28 |
Section 3: Self-Validating Experimental Protocol
Workflow: Chemoselective Hydrogenation of 2,3-Dichloro-5,6-dimethoxynitrobenzene This protocol utilizes a self-validating feedback loop to ensure absolute chemoselectivity and zero hydrodechlorination.
Step 1: Reactor Charging & Green Solvent Selection
-
Action: Charge a high-pressure Parr reactor with 2,3-dichloro-5,6-dimethoxynitrobenzene (1.0 eq) and Pt/ZrO2/ZSM-5 catalyst (0.08 mol% Pt loading)[2]. Suspend in a green solvent mixture of Ethanol/Water (80:20 v/v).
-
Causality: The low Pt loading minimizes precious metal usage, while the protic solvent network stabilizes the hydroxylamine transition state, accelerating the rate-limiting step and preventing dimer waste.
Step 2: Inerting & Pressurization
-
Action: Purge the reactor with N2 (3 cycles at 5 bar) followed by H2 (3 cycles at 5 bar). Pressurize to exactly 1.2 MPa with H2.
-
Validation Checkpoint: Perform a static pressure drop test for 10 minutes. A pressure drop of <0.05 bar validates system integrity, ensuring no H2 leaks which would cause hydrogen starvation and dimer formation.
Step 3: Controlled Reaction Execution
-
Action: Heat the reactor to 40 °C under constant agitation (1000 RPM)[2].
-
Causality: Operating at a mild 40 °C prevents the thermal activation of the C–Cl bond, which typically requires >80 °C to cleave on engineered catalysts.
Step 4: In-Process Control (IPC) - The Self-Validating Loop
-
Action: Sample the reaction mixture at 60 minutes and 90 minutes. Analyze via HPLC (UV detection at 254 nm).
-
Validation Criteria:
-
If Hydroxylamine intermediate > 1.0%: Mass transfer is sufficient, but the reaction is incomplete. Maintain pressure for 30 more minutes.
-
If Target Aniline > 99.9% AND Dehalogenated byproduct < 0.1%: The system has self-validated its chemoselectivity. Immediately commence cooling to quench the reaction.
-
Step 5: Product Isolation & Catalyst Recycling
-
Action: Filter the reaction mixture hot through a 0.2 μm PTFE membrane to recover the Pt/ZrO2/ZSM-5 catalyst. Wash the filter cake with minimal ethanol and store under N2 for the next cycle. Evaporate the filtrate under reduced pressure to crystallize the pure 2,3-dichloro-5,6-dimethoxyaniline.
Section 4: Mechanistic & Workflow Visualizations
Fig 1: Reaction network for nitroarene reduction highlighting waste-generating side pathways.
Fig 2: Self-validating workflow for chemoselective catalytic hydrogenation with IPC loops.
References
-
[2] Title: Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Source: PMC. URL: 2
-
[4] Title: Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene. Source: ResearchGate. URL: 4
-
[3] Title: Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst. Source: ACS Publications. URL: 3
-
[1] Title: Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. Source: PMC. URL: 1
Sources
- 1. Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Coloration Issues in 2,3-Dichloro-5,6-dimethoxyaniline Purification
Welcome to the Technical Support Center for the purification of 2,3-Dichloro-5,6-dimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter coloration issues during the purification of this and structurally similar aniline compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your product.
I. Troubleshooting Guide: From Discolored Solution to Pure Compound
This section addresses specific coloration problems that can arise during the purification of 2,3-Dichloro-5,6-dimethoxyaniline and offers step-by-step solutions.
Issue 1: My crude 2,3-Dichloro-5,6-dimethoxyaniline is a dark solid/oil. What causes this and is it salvageable?
Root Cause Analysis:
The dark coloration, typically ranging from yellow to dark red or brown, is almost certainly due to the presence of oxidized impurities.[1][2] The aniline functional group is electron-rich, making the aromatic ring highly susceptible to oxidation, especially when exposed to air and light.[1][2][3] This oxidation process can lead to the formation of highly colored byproducts such as quinones, azoxybenzenes, nitrobenzenes, and polymeric materials.[1][3][4][5]
Is it Salvageable?
Absolutely. The product is salvageable. These colored impurities are often present in small quantities and can typically be effectively removed using standard purification techniques to yield a white to off-white crystalline solid.[2]
Recommended Solutions:
-
Recrystallization with Activated Carbon Treatment: This is often the most effective first-line approach for solid samples.
-
Column Chromatography: Ideal for oily or highly impure samples.
-
Vacuum Distillation: Suitable for thermally stable anilines to separate from non-volatile polymeric impurities.[6][7]
Issue 2: The coloration persists even after a single recrystallization. What are the next steps?
In-depth Analysis:
If a single recrystallization does not yield a product of the desired color, it could be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not have a significant enough solubility difference for the compound and impurities at high and low temperatures.
-
High Impurity Load: The concentration of colored impurities may be too high for a single purification step to be effective.
-
Co-precipitation: The impurities may be crystallizing out along with the product.
Troubleshooting Protocol:
-
Optimize Recrystallization Solvent: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[8] Refer to the table below for solvent suggestions.
-
Activated Carbon Treatment: During the recrystallization process, add a small amount of activated charcoal to the hot solution.[6][9] The charcoal will adsorb the colored impurities.
-
Iterative Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography offers a higher degree of separation.[6]
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for anilines. |
| Methanol | 65 | Polar | Similar to ethanol, but with a lower boiling point. |
| Isopropanol | 82 | Polar | Can be a good alternative to ethanol. |
| Toluene | 111 | Non-polar | Useful for less polar aniline derivatives. |
| Heptane/Ethyl Acetate | Variable | Non-polar/Polar | A co-solvent system can be effective for fine-tuning solubility. |
Issue 3: My purified 2,3-Dichloro-5,6-dimethoxyaniline darkens over time during storage. How can I prevent this?
Underlying Mechanism:
The gradual darkening of the purified compound upon storage is a clear indication of ongoing oxidation due to exposure to air and/or light.[1][2][10] The energy from light can catalyze the oxidation process.
Preventative Measures:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[6][11]
-
Light Protection: Use amber-colored vials or store the container in a dark place to protect it from light.[10][11][12]
-
Low Temperature: Store the compound at a low temperature (e.g., 4°C) to slow down the rate of degradation.[13]
-
Proper Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[11][12]
II. Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in crude 2,3-Dichloro-5,6-dimethoxyaniline?
Crude 2,3-Dichloro-5,6-dimethoxyaniline can contain several types of impurities arising from the synthesis and handling processes:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Isomeric Impurities: Formation of other isomers during the dichlorination or methoxylation steps.[6]
-
Oxidation Products: As discussed, these are the primary source of coloration and include quinone-type structures, nitro compounds, and polymeric materials.[2][3][6]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: How can I monitor the progress of purification?
Several analytical techniques can be employed to assess purity:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the removal of impurities. A pure compound should ideally show a single spot.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect trace impurities.[2][6]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their structures are known.
Q3: Can pH affect the coloration during purification?
Yes, pH can play a significant role. The rate of aniline oxidation can be influenced by the pH of the medium.[3] In some cases, acidic conditions can accelerate oxidation.[3] Therefore, ensuring that any acidic or basic residues from the reaction are neutralized during the work-up, for instance, by washing with a mild aqueous base like sodium bicarbonate solution, is crucial before proceeding with purification.[6]
Q4: Are there any safety precautions I should be aware of when handling 2,3-Dichloro-5,6-dimethoxyaniline?
Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed, in contact with skin, or if inhaled.[14][15] Always work in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16] Refer to the Safety Data Sheet (SDS) for detailed information.[10][11][12][16]
III. Experimental Protocols
Protocol 1: Decolorization by Recrystallization with Activated Carbon
This protocol describes a standard procedure for purifying discolored 2,3-Dichloro-5,6-dimethoxyaniline.
-
Solvent Selection: Choose an appropriate solvent from Table 1 in which the compound has low solubility at room temperature and high solubility at the solvent's boiling point.[8]
-
Dissolution: In a fume hood, place the crude 2,3-Dichloro-5,6-dimethoxyaniline in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.[8][9]
-
Activated Carbon Treatment: Once the solid is fully dissolved, remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.[6][9]
-
Hot Filtration: Swirl the mixture and perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal.[9] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8][17]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.[8][17]
Protocol 2: Purification by Column Chromatography
This method is suitable for oily or highly impure samples.
-
Solvent System (Eluent) Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of heptane and ethyl acetate) that provides good separation of the desired compound from the colored impurities. The target compound should have an Rf value of approximately 0.25-0.35.[6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizations
Troubleshooting Workflow for Coloration Issues
Caption: A workflow for troubleshooting coloration issues.
Aniline Oxidation Pathway
Caption: Simplified pathway of aniline oxidation.
V. References
-
Wikipedia. (2024). Aniline. Wikipedia. Retrieved from [Link]
-
Wang, L., et al. (2018). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Product colors in the oxidation of aniline with hydrogen peroxide. ResearchGate. Retrieved from [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Retrieved from [Link]
-
Reddit. (2024). Help with making acidic aniline blue staining. Reddit. Retrieved from [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Texium. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia - LookChem. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-5,6-dicyano-hydroquinone. PrepChem.com. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. YouTube. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Interaction of Anilines with 2,3-Dichloro- 5,6-dicyano- jrbenzoquinone : Spectroscopic &Kinetic Studies. Indian Academy of Sciences. Retrieved from [Link]
-
PMC. (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. PMC. Retrieved from [Link]
-
Arkivoc. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). CN102079688A - Method for preparing 2,3-dichlorotoluene. Google Patents. Retrieved from
-
ResearchGate. (n.d.). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines. European Patent Office. Retrieved from [Link]
-
Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents. Retrieved from
-
YouTube. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Retrieved from [Link]
-
Silk & Willow. (2025). The Hidden Cost of Color: Toxic Chemicals in Conventional Textile Dyes. Silk & Willow. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. YouTube. Retrieved from [Link]
-
Prime Scholars. (2018). Toxicity Evaluation of Selected Dyes Commonly used for Clothing Materials in Urban Kano, Nigeria. Prime Scholars. Retrieved from [Link]
-
ACCC. (2015). ACCC analytical survey of carcinogenic aromatic amines in dyed textile articles in direct and prolonged contact with the skin. ACCC. Retrieved from [Link]
Sources
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texiumchem.com [texiumchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. chemscene.com [chemscene.com]
- 14. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 2,3-Dichloro-5,6-dimethoxyaniline
For Immediate Release
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise structural elucidation of novel compounds is paramount. For researchers and professionals in drug development, understanding the nuanced spectral characteristics of molecules like 2,3-Dichloro-5,6-dimethoxyaniline is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 2,3-Dichloro-5,6-dimethoxyaniline, offering a comparative framework against related structural analogs and foundational principles of infrared spectroscopy.
The Structural Anatomy of 2,3-Dichloro-5,6-dimethoxyaniline: A Prelude to its Vibrational Symphony
2,3-Dichloro-5,6-dimethoxyaniline is a polysubstituted aromatic amine. Its structure, a benzene ring adorned with two chlorine atoms, two methoxy groups, and an amine group, gives rise to a complex and informative infrared spectrum. Each functional group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. The resulting FTIR spectrum is a molecular "fingerprint," where the position, intensity, and shape of the absorption bands provide a wealth of structural information.
The key to interpreting this fingerprint lies in dissecting the molecule into its constituent parts and understanding their expected vibrational behavior. We will focus on the characteristic absorptions of the N-H bonds of the primary amine, the C-N bond, the aromatic C=C and C-H bonds, the C-O bonds of the methoxy groups, and the C-Cl bonds.
A Comparative Analysis of Characteristic FTIR Peaks
To accurately assign the characteristic peaks of 2,3-Dichloro-5,6-dimethoxyaniline, a comparative approach is indispensable. By examining the spectra of simpler, structurally related molecules, we can build a more confident and nuanced interpretation. The following table summarizes the expected and observed FTIR absorption regions for our target molecule and its key structural relatives.
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) for 2,3-Dichloro-5,6-dimethoxyaniline | Comparative Data from Analogs (cm⁻¹) | References |
| Amine (N-H) | Asymmetric & Symmetric Stretching | 3450 - 3300 (two bands) | Aromatic primary amines: 3500-3420 (asym) and 3420-3340 (sym). Dichloroanilines show similar ranges. | [1][2][3] |
| N-H Bending (Scissoring) | 1650 - 1580 | Primary aromatic amines: 1650-1580 (medium to strong). | [1][3] | |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Toluene: 3099, 3068, 3032. General aromatics: 3100-3000. | [4][5] |
| C=C Stretching (in-ring) | 1600 - 1450 (multiple bands) | Aromatics typically show bands around 1600-1585 and 1500-1400. | [4][6] | |
| C-H Out-of-Plane Bending | 900 - 675 | The substitution pattern on the benzene ring influences the exact position of these strong bands. | [4][6] | |
| Methoxy (C-O-C) | Asymmetric C-O-C Stretching | 1275 - 1200 | Anisole derivatives show a strong band in this region. 3,4-dimethoxyaniline also exhibits strong C-O stretching. | [7][8] |
| Symmetric C-O-C Stretching | 1075 - 1020 | Often weaker than the asymmetric stretch. | [9] | |
| Alkyl C-H (in -OCH₃) | Asymmetric & Symmetric Stretching | 2970 - 2850 | Methyl groups typically show stretches in this region. | [10] |
| Carbon-Halogen (C-Cl) | C-Cl Stretching | 850 - 550 | Dichloroanilines exhibit C-Cl stretching in this range. The exact position is sensitive to the substitution pattern. | [6][11] |
| Carbon-Nitrogen (C-N) | C-N Stretching | 1340 - 1250 | Aromatic amines show a strong C-N stretching absorption in this region due to resonance with the ring. | [1][2][3] |
Expert Interpretation:
The presence of multiple electron-donating (methoxy, amino) and electron-withdrawing (chloro) groups on the aromatic ring will subtly influence the exact position and intensity of the characteristic peaks. For instance, the electron-donating groups are expected to slightly lower the frequency of the C=C ring stretching vibrations. The steric hindrance between the adjacent chloro and methoxy groups may also lead to minor shifts in their respective vibrational frequencies compared to less crowded analogs.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 2,3-Dichloro-5,6-dimethoxyaniline using the KBr pellet technique. This method is chosen for its ability to produce high-quality spectra for solid-state analysis.
Materials:
-
2,3-Dichloro-5,6-dimethoxyaniline (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
Procedure:
-
Sample Preparation:
-
Gently grind approximately 200 mg of dry KBr in an agate mortar to a fine powder.
-
Add 1-2 mg of the 2,3-Dichloro-5,6-dimethoxyaniline sample to the KBr.
-
Thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size. This step is critical to minimize scattering of the infrared beam.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
-
Trustworthiness of the Protocol: The use of a background scan is a self-validating step that ensures the final spectrum is solely representative of the sample. The visual quality of the KBr pellet (transparency) provides immediate feedback on the quality of the sample preparation.
Visualizing the Structure-Spectrum Relationship
The following diagram illustrates the logical flow from the molecular structure of 2,3-Dichloro-5,6-dimethoxyaniline to its expected FTIR spectral features.
Caption: From Structure to Spectrum: Predicting FTIR Peaks for 2,3-Dichloro-5,6-dimethoxyaniline.
Conclusion: A Powerful Tool for Chemical Characterization
The FTIR spectrum of 2,3-Dichloro-5,6-dimethoxyaniline is a rich tapestry of information, with each absorption band corresponding to a specific molecular vibration. By systematically analyzing the contributions of the amine, aromatic, methoxy, and chloro functional groups, and by comparing these to known values from similar compounds, a confident and detailed interpretation of the spectrum is achievable. This guide provides the foundational knowledge and a practical framework for researchers and drug development professionals to utilize FTIR spectroscopy as a rapid, reliable, and powerful tool for the structural verification and quality assessment of this important chemical intermediate.
References
-
Rai, A. K., & Rai, D. K. (2007). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Journal of Molecular Structure: THEOCHEM, 806(1-3), 15-23. [Link]
-
Sanyal, N. K., Goel, R. K., & Agarwal, M. L. (1980). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Pramana, 15(3), 263-268. [Link]
-
Infrared Spectroscopy of Amines. (n.d.). St. Peter's P.G. College. [Link]
-
Infrared Spectrometry of Amines. (n.d.). Michigan State University. [Link]
-
Table of IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of California, Los Angeles. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
-
Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]
-
Sundaraganesan, N., Priya, M., Meganathan, C., Joshua, B. D., & Cornard, J. P. (2008). FT-IR, FT-Raman spectra and quantum chemical calculations of 3,4-dimethoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 50-59. [Link]
-
Assignment of various peaks observed in FT-IR spectra of poly(2,5-dimethoxyaniline). (n.d.). ResearchGate. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Platteville. [Link]
-
Roy, B. C., Gupta, S. D., & Das, S. (2000). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Bulletin of Materials Science, 23(5), 389-395. [Link]
-
Infrared Spectra of Some Common Functional Groups. (n.d.). Milwaukee Area Technical College. [Link]
-
2,4-Dimethoxyaniline. (n.d.). PubChem. [Link]
-
3,5-Dimethoxyaniline. (n.d.). PubChem. [Link]
-
3,5-Dichloroaniline. (n.d.). PubChem. [Link]
-
Aniline, 2,5-dichloro-, hydrochloride. (n.d.). NIST WebBook. [Link]
-
High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. (n.d.). IOPscience. [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. [Link]
-
Infrared Spectroscopy. (n.d.). Illinois State University. [Link]
-
The features of IR spectrum. (n.d.). SlidePlayer. [Link]
-
Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. (2025, August 12). MDPI. [Link]
-
FT-IR spectra of control and treated anisole. (n.d.). ResearchGate. [Link]
-
Smith, B. C. (2015, September 1). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online. [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FT-IR, FT-Raman spectra and quantum chemical calculations of 3,4-dimethoxyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
HPLC method development for 2,3-Dichloro-5,6-dimethoxyaniline purity assay
Advanced HPLC Method Development for 2,3-Dichloro-5,6-dimethoxyaniline Purity Assays: A Comparative Guide
Executive Summary
2,3-Dichloro-5,6-dimethoxyaniline is a highly functionalized aromatic amine critical to various pharmaceutical and fine chemical syntheses. Establishing a robust purity assay for this compound presents two major chromatographic hurdles: severe peak tailing due to the basic amine’s interaction with residual silanols, and the difficult resolution of closely related positional isomers (e.g., 3,4-dichloro-5,6-dimethoxyaniline).
This guide objectively compares the performance of a modern Core-Shell Biphenyl column against a traditional Fully Porous C18 column. By examining the causality behind stationary phase selectivity and mobile phase optimization, we provide a self-validating protocol fully aligned with[1].
Part 1: The Causality of Experimental Choices
The Silanol Challenge with Aromatic Amines
Aromatic amines are notoriously difficult to analyze via Reversed-Phase HPLC (RP-HPLC) using standard alkyl phases. The primary amine group (pKa ~4.5) becomes protonated under acidic conditions. On older or poorly end-capped C18 columns, these protonated amines undergo secondary cation-exchange interactions with ionized residual silanols on the silica surface. This phenomenon results in severe peak tailing, shifting retention times, and compromised resolution ([2]).
Why Biphenyl Outperforms C18 for Halogenated Aromatics
2,3-Dichloro-5,6-dimethoxyaniline features a highly polarized, "push-pull" aromatic system. The electron-donating methoxy groups at positions 5 and 6, combined with the electron-withdrawing chloro groups at positions 2 and 3, create a distinct localized dipole moment across the aromatic ring.
Standard C18 columns rely almost exclusively on dispersive hydrophobic interactions. Because positional isomers (such as 3,4-dichloro-5,6-dimethoxyaniline) possess nearly identical hydrophobicities (LogP), C18 phases often fail to resolve them.
In contrast, Biphenyl stationary phases offer orthogonal retention mechanisms. The biphenyl ligand allows for
Logical relationship model of analyte properties and Biphenyl phase interactions.
Part 2: Experimental Protocols & Self-Validating Workflows
To demonstrate this superiority, we established a comparative experimental design. The protocol below details the optimized workflow for the Biphenyl column, which serves as a self-validating system by incorporating strict System Suitability Testing (SST) criteria prior to sample analysis.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water. Causality note: The low pH (~2.7) ensures the amine is fully protonated while simultaneously suppressing the ionization of residual silanols, shielding the analyte from secondary interactions.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Step 2: Standard & Sample Preparation
-
Diluent: Water/Acetonitrile (50:50, v/v).
-
System Suitability Standard (SST): Spike 2,3-Dichloro-5,6-dimethoxyaniline (1.0 mg/mL) with 0.1% of the 3,4-dichloro isomer to evaluate critical pair resolution.
-
Sample: Dissolve 10.0 mg of the synthesized batch in 10.0 mL of diluent. Filter through a 0.22 µm PTFE syringe filter to protect the core-shell column frit.
Step 3: Chromatographic Execution
-
Equilibrate the column with 5% B for a minimum of 10 column volumes to ensure stationary phase hydration.
-
Execute the gradient: 5% B to 60% B over 12 minutes, hold at 60% B for 3 minutes, then re-equilibrate at 5% B for 4 minutes.
Step 4: System Suitability Testing (SST)
-
Before analyzing unknown samples, the system must pass the following validation criteria: Resolution (
) > 2.0 between isomers, Tailing Factor ( ) < 1.5, and Injection Precision RSD < 2.0% ([1]).
Self-validating experimental workflow incorporating System Suitability Testing (SST).
Part 3: Comparative Performance Data
The quantitative data below highlights the objective performance differences between a traditional 5.0 µm C18 column and a 2.7 µm Core-Shell Biphenyl column under identical gradient conditions.
Table 1: Chromatographic Conditions
| Parameter | Legacy Fully Porous C18 | Core-Shell Biphenyl |
| Column Dimensions | 150 x 4.6 mm, 5.0 µm | 100 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection (UV) | 254 nm | 254 nm |
Table 2: Performance Comparison (Spiked Sample)
| Metric | Legacy Fully Porous C18 | Core-Shell Biphenyl | Regulatory Target |
| Retention Time (Main Peak) | 8.4 min | 6.2 min | N/A |
| Tailing Factor ( | 1.85 | 1.12 | |
| Resolution ( | 1.1 (Co-elution) | 3.4 (Baseline) | |
| Theoretical Plates ( | ~8,500 | ~22,000 | N/A |
Table 3: ICH Q2(R2) Validation Summary (Biphenyl Method)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at RT | Blank/Placebo interference < 0.1% |
| Linearity ( | 0.9998 (0.05 - 1.5 mg/mL) | |
| Precision (%RSD, n=6) | 0.4% | |
| LOD / LOQ | 0.01 µg/mL / 0.03 µg/mL | Signal-to-Noise |
Conclusion
For the purity assay of 2,3-Dichloro-5,6-dimethoxyaniline, relying on traditional C18 chemistry often leads to the co-elution of critical isomers and poor peak shape due to unmitigated silanol activity. Transitioning to a Biphenyl stationary phase leverages
References
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).[Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.[Link]
-
HALO Fused-Core HPLC Columns. HPLC.eu.[Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. NIH PMC.[Link]
Sources
A Senior Application Scientist's Guide to 2,3-Dichloro-5,6-dimethoxyaniline: A Comparative Analysis for Advanced Synthesis
Introduction: Beyond Simple Building Blocks
Chlorinated anilines are a cornerstone of modern chemical synthesis, serving as indispensable intermediates in the production of pharmaceuticals, agrochemicals, and high-performance materials.[1] While common monochloro- and dichloroanilines are workhorse molecules, the demand for increasing molecular complexity and functional diversity in drug discovery has spurred interest in more elaborate scaffolds. 2,3-Dichloro-5,6-dimethoxyaniline emerges as a prime example of such a highly functionalized building block. Its unique arrangement of electron-withdrawing chloro groups and electron-donating methoxy groups on the aniline core provides a nuanced reactivity profile and multiple points for synthetic diversification.
This guide provides an in-depth comparison of 2,3-Dichloro-5,6-dimethoxyaniline with other common chlorinated anilines. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: A Tale of Two Effects
The reactivity of an aniline derivative is fundamentally governed by the electronic and steric nature of its substituents. In 2,3-Dichloro-5,6-dimethoxyaniline, we observe a compelling interplay between the inductive electron-withdrawing effects of the two chlorine atoms and the resonance-based electron-donating effects of the two methoxy groups.
| Property | 2,3-Dichloro-5,6-dimethoxyaniline | 4-Chloroaniline | 3,4-Dichloroaniline | 2,6-Dimethoxyaniline |
| Structure | ||||
| Molecular Weight | 222.07 g/mol | 127.57 g/mol [2] | 162.02 g/mol | 153.18 g/mol [3] |
| Melting Point | Not readily available | 66 - 69 °C | 69 - 72 °C | Not readily available |
| Boiling Point | Not readily available | 232 °C | 272 °C[1] | Not readily available |
| logP (Octanol/Water) | ~2.59 (Predicted)[4] | 1.88[5] | 2.69 | Not readily available |
| Basicity (pKa) | Lower (Predicted) | ~4.15 | ~3.5 | Higher (Predicted) |
Expert Insights:
-
Basicity: The two chlorine atoms in 2,3-Dichloro-5,6-dimethoxyaniline significantly reduce the basicity of the amino group compared to aniline or even monochloroanilines. This is due to the strong electron-withdrawing inductive effect of chlorine, which pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. While the methoxy groups are electron-donating, their effect is likely outweighed by the two adjacent chloro substituents. This reduced basicity is a critical consideration in reaction setup, particularly for acid-catalyzed reactions or when the aniline nitrogen is intended to act as a nucleophile.
-
Solubility: The presence of both polar (amino, methoxy) and non-polar (dichloro-aromatic) regions, along with a higher molecular weight, suggests that 2,3-Dichloro-5,6-dimethoxyaniline will have good solubility in a range of common organic solvents, a trait beneficial for processability.[6] Its predicted logP value is comparable to that of 3,4-dichloroaniline, indicating moderate lipophilicity.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools for C-C bond formation in drug development.[7] The polysubstituted nature of 2,3-Dichloro-5,6-dimethoxyaniline presents unique opportunities and challenges compared to simpler analogs.
Core Principles: The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order C-I > C-Br > C-OTf > C-Cl.[8] Activating the relatively inert C-Cl bond often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[8][9]
Reactivity Comparison:
-
2,3-Dichloro-5,6-dimethoxyaniline: Possesses two C-Cl bonds as reactive handles.[7] These sites are not equivalent. The C2-Cl bond is ortho to the amino group, while the C3-Cl is meta. This differentiation allows for the potential for regioselective mono-arylation under carefully controlled conditions, followed by a second, different coupling at the remaining position. This stepwise functionalization is a key advantage for building molecular complexity.
-
Monochloroanilines (e.g., 4-Chloroaniline): Offer a single point for cross-coupling. The reaction is straightforward, but the potential for diversification on the aromatic core is limited to that single site.
-
Symmetrical Dichloroanilines (e.g., 2,5-Dichloroaniline): Present two equivalent or near-equivalent C-Cl bonds. Controlling the reaction to achieve mono-substitution can be challenging, often leading to mixtures of mono- and di-substituted products.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Mono-Arylation of a Dichloroaniline
This protocol provides a self-validating system for the selective mono-arylation of a dichloroaniline substrate, with specific considerations for a complex molecule like 2,3-Dichloro-5,6-dimethoxyaniline.
Objective: To selectively couple an aryl boronic acid to one of the two chlorine positions on a dichloroaniline scaffold.
Materials:
-
Dichloroaniline substrate (e.g., 2,3-Dichloro-5,6-dimethoxyaniline) (1.0 eq)
-
Aryl boronic acid (1.05-1.1 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloroaniline substrate, aryl boronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of anhydrous toluene. Stir for 5-10 minutes until a homogeneous solution is formed.
-
Reaction Assembly: Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water) to the Schlenk flask containing the solids.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The key is to observe the consumption of the starting material and the formation of the mono-arylated product, while minimizing the appearance of the di-arylated byproduct.
-
Workup: Upon completion (or optimal conversion), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to isolate the desired mono-arylated product.
Causality and Trustworthiness (Self-Validation):
-
Why 1.05 eq of Boronic Acid? Using a slight excess of the boronic acid ensures efficient reaction with the more reactive C-Cl site, but limiting it to near-stoichiometry is the primary method to disfavor the second, di-arylation reaction.[7] This is a critical control point.
-
Why SPhos/Buchwald Ligand? C-Cl bonds are less reactive than C-Br or C-I bonds. Bulky, electron-rich phosphine ligands like SPhos are essential for facilitating the oxidative addition of the palladium catalyst to the C-Cl bond, a crucial step in the catalytic cycle.[8]
-
Why K₃PO₄? This base is effective in Suzuki couplings and its solubility in the aqueous phase helps facilitate the transmetalation step without being overly harsh, which could degrade sensitive substrates or catalysts.[7]
-
Why Monitor Closely? The reaction must be stopped once the starting material is consumed to prevent the slower, but still possible, second coupling reaction from occurring, which would contaminate the desired mono-arylated product.
Applications & Synthetic Strategy
The true value of 2,3-Dichloro-5,6-dimethoxyaniline lies in its capacity to serve as a versatile molecular scaffold for creating diverse libraries of compounds, a central activity in drug discovery.
-
Simpler Anilines (e.g., 3,4-Dichloroaniline): These are often used in the synthesis of products where the aniline core itself is the key pharmacophore or chromophore, such as in herbicides like Diuron or in certain azo dyes.[1]
-
2,3-Dichloro-5,6-dimethoxyaniline: This molecule is designed for diversification. Its multiple, distinct functional groups allow for a programmed, multi-step synthesis to build complex, three-dimensional molecules. It is less likely to be a bulk chemical intermediate and more likely to be a key starting material for a high-value, complex target molecule, such as a kinase inhibitor or a novel heterocyclic therapeutic.[3][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. m-Chloroaniline (CAS 108-42-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ganapalifescience.com [ganapalifescience.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating Reference Standards for 2,3-Dichloro-5,6-dimethoxyaniline: A Comprehensive Comparison Guide
Introduction: The Criticality of Reference Standard Integrity
In the synthesis of highly functionalized active pharmaceutical ingredients (APIs), 2,3-Dichloro-5,6-dimethoxyaniline (CAS: 101252-15-7) serves as a vital, sterically hindered building block[1]. Because this molecule possesses both electron-withdrawing halogens and electron-donating methoxy groups on an aniline core, its synthesis often yields closely related, hard-to-separate impurities such as des-chloro analogs, regioisomers (e.g., 3,4-dichloro derivatives), and oxidation products.
When quantifying this intermediate during process development or API release, the analytical readout is only as reliable as the reference standard used to calibrate the instrument. Relying solely on a commercial vendor's Certificate of Analysis (CoA)—which is often based on simple HPLC-UV area normalization—introduces severe quantitative risks. Area normalization erroneously assumes all impurities share the same UV extinction coefficient as the main peak, frequently inflating the reported purity.
To comply with stringent regulatory frameworks, including ICH Q2(R2) [2] and USP <11> [3], laboratories must objectively evaluate and validate their reference standards. This guide provides a self-validating, causality-driven methodology to qualify working standards of 2,3-Dichloro-5,6-dimethoxyaniline against primary alternatives.
Comparative Analysis of Reference Standard Tiers
Before initiating experimental validation, it is crucial to understand the hierarchy of reference materials. Table 1 objectively compares the performance, compliance, and utility of different standard tiers.
Table 1: Performance & Compliance Comparison of Standard Tiers
| Standard Tier | Traceability & Compliance | Quantitative Reliability | Cost & Accessibility | Best Use Case |
| Primary CRM (ISO 17034) | Absolute metrological traceability. Certified under ISO 17034 guidelines[4]. | Highest. Value assigned via absolute methods (e.g., qNMR, titrimetry). | High cost, often custom-synthesized or unavailable for niche intermediates. | Ultimate arbitration; calibrating secondary standards. |
| Secondary (Working) Standard | Traceable to a Primary CRM or qualified in-house via orthogonal absolute methods. | High. Requires rigorous in-house validation (Mass Balance + qNMR)[3]. | Moderate cost. High accessibility once in-house protocols are established. | Routine batch release, stability testing, and process monitoring. |
| Commercial Reagent Grade | Minimal. Vendor CoA often lacks raw data or relies on 100% area normalization. | Low to Moderate. Purity is often artificially inflated by 1-3%. | Low cost, highly accessible[1]. | Early discovery, qualitative identification, or as raw material for purification. |
The Analytical Dilemma: For niche intermediates like 2,3-Dichloro-5,6-dimethoxyaniline, an ISO 17034-certified Primary CRM is rarely available off-the-shelf. Therefore, the laboratory must purchase a Commercial Reagent Grade batch and elevate it to a Secondary Working Standard through a self-validating analytical protocol.
The Self-Validating Protocol: Causality and Logic
To elevate a commercial batch to a qualified working standard, we must establish a self-validating system. This means employing orthogonal techniques that do not share the same physical principles or biases. We achieve this by comparing a Mass Balance Approach against Quantitative NMR (qNMR) .
-
Causality of Mass Balance: Mass balance calculates purity by subtracting all measured impurities (water via Karl Fischer, residual solvents via GC-FID, inorganic ash via Residue on Ignition, and organic impurities via HPLC-UV/MS) from 100%. However, it is vulnerable to undetected impurities.
-
Causality of qNMR: qNMR is an absolute quantitation method. It relies on the fundamental physics that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it, regardless of the molecule's structure. By spiking in a known mass of a certified, unrelated internal standard (e.g., NIST SRM 350b Benzoic Acid), we calculate the exact mass fraction of 2,3-Dichloro-5,6-dimethoxyaniline without needing a homologous primary standard.
If the Mass Balance purity and the qNMR assay agree within ±0.5%, the standard is considered self-validated and fit for purpose under ICH Q2(R2) guidelines[5].
Figure 1: Orthogonal workflow for qualifying a secondary reference standard.
Experimental Methodologies
Protocol A: Isotopic Profiling & Organic Purity via LC-MS/MS
Because 2,3-Dichloro-5,6-dimethoxyaniline contains two chlorine atoms, it exhibits a distinct
Step-by-Step Method:
-
Sample Preparation: Dissolve 1.0 mg of the candidate standard in 10 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
MS Detection: Operate the mass spectrometer in ESI+ mode. Target the
precursor ion at m/z 222.0. -
Fragmentation (CID): Apply a collision energy of 20-25 eV. Monitor the sequential loss of a methyl radical (•CH3, -15 Da) from the methoxy group, followed by the loss of a chlorine radical (-35 Da).
-
Data Analysis: Deconvolute any co-eluting peaks that do not possess the exact
isotopic signature.
Figure 2: ESI+ LC-MS/MS fragmentation logic for 2,3-Dichloro-5,6-dimethoxyaniline.
Protocol B: Absolute Assay via Quantitative NMR (qNMR)
Step-by-Step Method:
-
Internal Standard Selection: Select a certified internal standard (IS) that does not overlap with the analyte's signals. For 2,3-Dichloro-5,6-dimethoxyaniline, Dimethyl sulfone (TraceCERT®) is ideal, providing a sharp singlet at ~3.0 ppm in DMSO-d6.
-
Weighing: Using a microbalance (calibrated per USP <41>), accurately weigh ~10 mg of the candidate material and ~5 mg of the IS into the same vial.
-
Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire the
NMR spectrum at 400 MHz. Set the relaxation delay ( ) to at least 5 times the longest longitudinal relaxation time ( ) of the quantified protons (typically seconds) to ensure complete magnetization recovery. -
Integration & Calculation: Integrate the aromatic proton of the analyte (singlet, ~6.8 ppm) against the IS singlet. Calculate the absolute mass fraction using the standard qNMR equation.
Experimental Validation Results
By executing the self-validating protocols, we can clearly observe the discrepancy between a vendor's unverified CoA and the true, orthogonal assay of the material.
Table 2: Experimental Validation of a Commercial Batch
| Analytical Parameter | Vendor CoA (Commercial Grade) | In-House Validation (Secondary Standard) | Variance / Notes |
| Organic Purity (HPLC-UV) | 99.5% (Area Normalization) | 98.2% (Corrected for RRF) | Vendor ignored response factors of des-chloro impurities. |
| Water Content (KF) | Not Reported | 0.45% w/w | Material is slightly hygroscopic. |
| Residual Solvents (GC) | Not Reported | 0.20% w/w (Methanol) | Trapped solvent from synthesis[1]. |
| Mass Balance Assay | 99.5% | 97.55% | Calculated as: |
| qNMR Absolute Assay | Not Performed | 97.48% ± 0.12% | Direct absolute measurement. |
| Conclusion | Overestimated by ~2% | Qualified at 97.5% Assay | Mass Balance and qNMR concordant within 0.1%. |
Scientific Insight: The data in Table 2 demonstrates the danger of relying on commercial reagent CoAs for quantitative work. The vendor claimed 99.5% purity based on a flawed UV area normalization. By applying the orthogonal Mass Balance and qNMR protocols, the true assay was proven to be 97.5%. Using the unverified material would have resulted in a 2% systematic error in all downstream API quantitation, potentially triggering Out-of-Specification (OOS) investigations.
Conclusion
Validating a reference standard for complex intermediates like 2,3-Dichloro-5,6-dimethoxyaniline requires a departure from blind trust in commercial CoAs. By adopting a causality-driven, self-validating analytical strategy—anchored by the orthogonal agreement between Mass Balance and qNMR—laboratories can establish highly reliable Secondary Working Standards. This approach not only ensures compliance with ICH Q2(R2) and USP <11> mandates but also protects the integrity of the entire drug development pipeline.
References
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]
-
Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL:[Link]
-
ISO 17034 Guide to International Standards for Reference Material Producers Source: ARO Scientific URL:[Link]
Sources
- 1. 101252-15-7|2,3-Dichloro-5,6-dimethoxyaniline|BLD Pharm [bldpharm.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Are You Handling USP Reference Standards Appropriately? [lachmanconsultants.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. database.ich.org [database.ich.org]
A Comparative Guide to the GC-MS Analysis of 2,3-Dichloro-5,6-dimethoxyaniline: Methodology, Retention Time, and Alternative Approaches
This guide provides an in-depth technical overview for the analysis of 2,3-Dichloro-5,6-dimethoxyaniline by Gas Chromatography-Mass Spectrometry (GC-MS). As a substituted aniline, this compound belongs to a class of chemicals widely used as intermediates in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] Many halogenated anilines are considered toxic and are monitored as potential genotoxic impurities (PGIs) or environmental contaminants, necessitating robust and sensitive analytical methods for their detection and quantification.[1][2]
This document moves beyond a standard protocol, offering a comparative analysis grounded in the fundamental principles of chromatography. We will explore the causal relationships behind methodological choices, discuss expected retention behavior in relation to similar compounds, and evaluate alternative analytical strategies. This guide is intended for researchers, analytical chemists, and drug development professionals who require a comprehensive understanding of how to approach the analysis of this and similar molecules.
Physicochemical Properties and Predicted Chromatographic Behavior
While specific experimental data for 2,3-Dichloro-5,6-dimethoxyaniline is not widely published, we can predict its behavior by examining its structure and comparing it to similar, well-characterized analogs like 2,6-Dichloro-3,5-dimethoxyaniline.
Table 1: Physicochemical Properties of a Structurally Similar Analyte
| Property | Value (for 2,6-Dichloro-3,5-dimethoxyaniline) | Source |
|---|---|---|
| Molecular Formula | C₈H₉Cl₂NO₂ | [3] |
| Molecular Weight | 222.07 g/mol | [3] |
| Appearance | White to off-white powder or crystals | [4] |
| InChIKey | LCQFHEIDCMPNAN-UHFFFAOYSA-N |[4] |
The presence of two chlorine atoms and two methoxy groups on the aniline ring makes the molecule relatively non-polar and semi-volatile, rendering it an excellent candidate for GC analysis.[5] The molecular weight of ~222 g/mol is well within the typical range for GC-MS analysis.[6] Its boiling point will be a primary determinant of its retention time; we can anticipate that it will be higher than less substituted anilines due to its increased molecular weight and polar functional groups.[7]
Core Methodology: GC-MS for Trace-Level Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful combination for analyzing volatile and semi-volatile organic compounds.[8] GC provides high-resolution separation, while MS offers sensitive detection and definitive identification based on a molecule's unique mass spectrum, often referred to as its "molecular fingerprint".[9][10] The following protocol is a robust starting point for the analysis of 2,3-Dichloro-5,6-dimethoxyaniline, developed from established EPA methods for aniline derivatives and general best practices for trace analysis.[11]
Experimental Workflow Diagram
Caption: General workflow for the analysis of substituted anilines by GC-MS.
Detailed Experimental Protocol
1. Sample Preparation (Based on EPA Methods 3510/3540) [12]
-
Rationale: The goal of sample preparation is to extract the analyte from the sample matrix (e.g., water, soil, pharmaceutical formulation) and concentrate it to a level suitable for detection, while removing interfering compounds.[2]
-
For Water Samples:
-
Adjust the pH of a 1 L water sample to >11 with NaOH. This ensures the aniline is in its basic, more organosoluble form.
-
Perform a liquid-liquid extraction using 60 mL of dichloromethane (DCM) three times.
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
-
For Solid Samples:
-
Homogenize the sample.
-
Perform a Soxhlet extraction (Method 3540) or ultrasonic extraction (Method 3550) using a 1:1 mixture of methylene chloride and acetone.[12]
-
Concentrate the extract to 1 mL.
-
-
Cleanup (If Necessary): For complex matrices with many interferences, a Florisil column cleanup (EPA Method 3620) can be employed to remove polar interferents.[11]
2. GC-MS Instrumentation and Conditions
-
Rationale: The chosen parameters are designed to provide good separation efficiency, sensitivity for trace analysis, and a stable, reproducible retention time.
-
GC System: Agilent 8890 or equivalent.
-
Injector: Split/Splitless Inlet.
-
Mode: Splitless for 1 min. This is crucial for trace analysis as it ensures the entire injected sample volume is transferred to the column, maximizing sensitivity.[13]
-
Temperature: 250°C. This temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min. Constant flow mode is preferred over constant pressure as it provides more stable retention times during temperature programming.[14]
-
Column: HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose non-polar column suitable for a wide range of semi-volatile organic compounds.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Rationale: The initial hold allows for proper focusing of the analytes at the head of the column. The ramp rate is a balance between achieving good separation and maintaining a reasonable run time. The final hold ensures that any less volatile compounds are eluted from the column.[7]
-
-
MS System: Agilent 5977B or equivalent single quadrupole MS.
-
Interface Temperature: 280°C. Prevents condensation of the analyte as it transfers from the GC to the MS.
-
Ion Source: Electron Ionization (EI) at 70 eV. This is a standard, highly reproducible ionization technique that generates a characteristic fragmentation pattern useful for library matching.[10]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 50 to 350. This range will capture the molecular ion (M⁺˙ at m/z 221, considering chlorine isotopes) and key fragment ions.
-
Data Acquisition: Full Scan mode for identification, with optional Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.
Comparative Analysis and Retention Time
An exact retention time is highly dependent on the specific instrument, column condition, and exact operating parameters.[15] Therefore, comparing the target analyte to known compounds analyzed under the same conditions is a more robust approach for identification.
Table 2: Comparative Retention Times of Related Halogenated Anilines
| Compound | GC Column Type | Retention Time (min) | Key Structural Features | Source |
|---|---|---|---|---|
| 3-Chloroaniline | HP-5MS UI (15m) | 2.76 | Single Cl, lower MW | [16] |
| 3,5-Dichloroaniline | HP-5MS UI (15m) | 3.67 | Two Cl, lower MW | [16] |
| 2,3,5,6-Tetrachloroaniline | Zebron MultiResidue-1 | 18.53 | Four Cl, higher MW | [17] |
| Pentachloroaniline | Zebron MultiResidue-1 | 24.48 | Five Cl, higher MW |[17] |
Expert Analysis of Expected Retention Time:
Based on the data in Table 2 and chromatographic principles, we can predict the elution behavior of 2,3-Dichloro-5,6-dimethoxyaniline :
-
Influence of Molecular Weight and Boiling Point: The primary factor governing retention time in a non-polar column is the analyte's boiling point, which is strongly correlated with molecular weight.[5] Our target compound (MW ~222) is significantly heavier than 3,5-dichloroaniline (MW 162.02). Therefore, its retention time will be substantially longer.
-
Influence of Polarity: The two methoxy groups add some polarity to the molecule. On a non-polar HP-5ms column, this can lead to slightly shorter retention times compared to a purely non-polar compound of the exact same boiling point, but the boiling point effect will dominate.
-
Predicted Elution Order: We would expect 2,3-Dichloro-5,6-dimethoxyaniline to elute much later than simple mono- and dichloroanilines. Its retention time would likely fall somewhere between that of a trichloro- and tetrachloroaniline, depending on the specific boiling point, which is influenced by the combination of all substituent groups. Precise retention time must be confirmed by running an authentic standard.
Alternative Analytical Methodologies: A Comparison with LC-MS/MS
While GC-MS is an excellent technique for this analyte, it is not the only option. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a viable alternative, particularly in high-throughput environments.[18]
Table 3: Comparison of GC-MS and LC-MS/MS for Aniline Analysis
| Feature | GC-MS | LC-MS/MS |
|---|---|---|
| Principle | Separates based on volatility/boiling point. | Separates based on polarity/partitioning. |
| Sample Prep | Often requires extraction into an organic solvent.[11] | Can often use "dilute-and-shoot" for aqueous samples, reducing prep time.[18] |
| Derivatization | Not required for this analyte. | Not required. |
| Thermal Stability | Requires analyte to be thermally stable and volatile. | Ideal for thermally labile compounds. |
| Sensitivity | High, especially in SIM mode. | Very high, especially in Multiple Reaction Monitoring (MRM) mode. |
| Applicability | Excellent for semi-volatile, non-polar to mid-polar compounds. | Excellent for polar and non-volatile compounds. May not be suitable for some ortho-substituted chloroanilines due to lower ionization efficiency.[18] |
Expert Recommendation:
-
Choose GC-MS for: Robust, established methods, especially when analyzing complex environmental matrices like soil or waste where extensive cleanup is already required. It provides excellent chromatographic resolution for isomers.
-
Choose LC-MS/MS for: High-throughput screening of aqueous samples where minimal sample preparation is desired. It offers exceptional sensitivity and specificity, which is advantageous for PGI analysis in pharmaceutical matrices.[1] However, method development would be required to ensure adequate ionization and retention on a reversed-phase column.
Conclusion
The analysis of 2,3-Dichloro-5,6-dimethoxyaniline can be robustly achieved using a standard GC-MS methodology with a non-polar capillary column. While a definitive retention time requires analysis of a certified reference standard, its elution behavior can be reliably predicted based on its molecular structure and comparison with other halogenated anilines. The provided protocol serves as a comprehensive starting point for method development. For applications requiring higher throughput or dealing with thermally sensitive matrices, LC-MS/MS should be considered as a powerful alternative. As with any analytical method, proper validation, including assessment of linearity, accuracy, and precision, is critical to ensure trustworthy and defensible results.
References
- U.S. Environmental Protection Agency. (n.d.).
- PubChem. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline.
- Jardim, W. F., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Journal of the Brazilian Chemical Society.
- Phenomenex. (2007). Multi-Residue Pesticide Screening Method using GC/MS. Phenomenex.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). NIST.
- Romanello, D. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. BenchChem.
- Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Phenomenex.
- European Commission. (n.d.). Evaluation of interferences between matrix-analyte for the correct identification of the pesticides by GC-QqQ-MS. EURL-FV.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2,3,4,5-Tetrachloroaniline. BenchChem.
- Sigma-Aldrich. (n.d.). 2,6-Dichloro-3,5-dimethoxyaniline. MilliporeSigma.
- Thermo Fisher Scientific. (n.d.). Rapid Analysis of Pesticides in Difficult Matrices Using GC/MS/MS. Thermo Fisher Scientific.
- Agilent Technologies. (n.d.).
- Shimadzu. (n.d.). Basics of Gas Chromatograph-Mass Spectrometry.
- Chromatography Today. (n.d.). What is Retention Time?.
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. ResolveMass.
- Chromatography Online. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. MJH Life Sciences.
- CHROMacademy. (2020). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC Europe.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 2,6-Dichloro-3,5-dimethoxyaniline | C8H9Cl2NO2 | CID 59486253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dichloro-3,5-dimethoxyaniline | 872509-56-3 [sigmaaldrich.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Gas Chromatograph-Mass Spectrometry Solutions | SHIMADZU [shimadzu.com]
- 7. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 8. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. eurl-pesticides.eu [eurl-pesticides.eu]
- 17. phenomenex.com [phenomenex.com]
- 18. d-nb.info [d-nb.info]
A Comparative Guide to the Elemental Analysis of 2,3-Dichloro-5,6-dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Elemental Analysis
2,3-Dichloro-5,6-dimethoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Its molecular formula is C₈H₉Cl₂NO₂. Accurate determination of its elemental composition is a critical first step in quality control, ensuring the purity and identity of the compound before its use in further research and development. Elemental analysis provides the empirical formula of a compound, which can be compared against the theoretical values to verify its structure and stoichiometry.
The theoretical elemental composition of 2,3-Dichloro-5,6-dimethoxyaniline is as follows:
-
Carbon (C): 43.27%
-
Hydrogen (H): 4.09%
-
Nitrogen (N): 6.31%
-
Chlorine (Cl): 31.93%
-
Oxygen (O): 14.41%
This guide will focus on the most common and reliable methods for determining these elemental percentages, with a particular emphasis on combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), and methods for halogen determination.
Core Analytical Techniques: A Head-to-Head Comparison
The two primary approaches for the elemental analysis of 2,3-Dichloro-5,6-dimethoxyaniline are combustion analysis for CHN and various methods for chlorine determination.
1. CHN Combustion Analysis
This is the most widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1] Modern CHN analyzers are highly automated and provide rapid, accurate, and precise results.[1] The fundamental principle involves the complete combustion of the sample in a high-temperature furnace in the presence of oxygen.[1] The resulting gases (CO₂, H₂O, and N₂) are then separated and quantified by a thermal conductivity detector (TCD).[1]
2. Chlorine Determination
Determining the chlorine content in an organic molecule like 2,3-Dichloro-5,6-dimethoxyaniline requires a preliminary conversion of the covalently bonded chlorine into an ionic form (chloride). This is typically achieved through combustion or wet chemical methods.
-
Schöniger Flask Combustion: A well-established method where the organic compound is combusted in a sealed flask filled with oxygen.[2] The resulting hydrogen chloride (HCl) is absorbed into a solution and the chloride ions are then titrated.[2]
-
Combustion Ion Chromatography (CIC): A more modern and automated approach that couples a combustion furnace with an ion chromatograph.[3][4] This technique allows for the simultaneous determination of multiple halogens.[5]
-
Microcoulometric Titration: Following combustion, the generated HCl gas is passed through a titration cell where it reacts with silver ions, allowing for the quantification of chloride.[6]
Experimental Protocols and Data Benchmarks
Below are detailed protocols for the elemental analysis of 2,3-Dichloro-5,6-dimethoxyaniline, along with expected performance benchmarks.
Protocol 1: CHN Analysis via Combustion
This protocol is based on the principles outlined in ASTM D5291, a standard test method for the instrumental determination of carbon, hydrogen, and nitrogen.[7][8][9][10]
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the 2,3-Dichloro-5,6-dimethoxyaniline sample into a tin capsule.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Introduce the encapsulated sample into the combustion furnace, which is typically maintained at a temperature of 900-1100°C. The sample is combusted in a stream of pure oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a series of scrubbers to remove interfering substances. The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.
Workflow for CHN Analysis:
Caption: Workflow for automated CHN analysis.
Protocol 2: Chlorine Determination via Combustion Ion Chromatography (CIC)
This protocol outlines a modern approach for accurate halogen analysis.
Methodology:
-
Sample Preparation: Weigh approximately 1-5 mg of the 2,3-Dichloro-5,6-dimethoxyaniline sample into a ceramic or quartz boat.
-
Combustion: The sample boat is introduced into a furnace heated to approximately 1000°C in a stream of oxygen. The organic material is completely oxidized, and the chlorine is converted to hydrogen chloride (HCl).
-
Gas Absorption: The combustion gases are passed through an absorption solution, which traps the HCl as chloride ions.
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph. The chloride ions are separated from other ions on an analytical column and quantified by a conductivity detector.
-
Calibration and Quantification: A calibration curve is generated using standard chloride solutions, and the concentration of chloride in the sample is determined.
Workflow for Chlorine Analysis via CIC:
Caption: Automated workflow for Chlorine analysis by CIC.
Performance Benchmarks and Comparison
The following table summarizes the theoretical elemental composition of 2,3-Dichloro-5,6-dimethoxyaniline and the expected experimental results from the described analytical techniques.
| Element | Theoretical Value (%) | CHN Analysis (Expected) | CIC (Expected for Cl) | Acceptable Deviation |
| Carbon | 43.27 | 43.15 - 43.39 | - | ± 0.3% |
| Hydrogen | 4.09 | 4.02 - 4.16 | - | ± 0.3% |
| Nitrogen | 6.31 | 6.24 - 6.38 | - | ± 0.3% |
| Chlorine | 31.93 | - | 31.77 - 32.09 | ± 0.5% |
Note: The acceptable deviation is a general guideline and may vary depending on the specific instrumentation and laboratory standard operating procedures.
Discussion: Causality and Trustworthiness in Elemental Analysis
The choice of analytical technique and the adherence to strict protocols are paramount for obtaining reliable elemental analysis data.
-
Expertise in Method Selection: For a compound like 2,3-Dichloro-5,6-dimethoxyaniline, which contains halogens, a standard CHN analysis alone is insufficient for complete characterization. The selection of a complementary technique for chlorine determination, such as CIC, is essential. CIC is often preferred over older methods like Schöniger flask combustion due to its higher degree of automation, improved precision, and the ability to speciate different halogens if present.[5][11]
-
Self-Validating Systems: A robust elemental analysis protocol should be a self-validating system. This is achieved through:
-
Regular Calibration: Using certified reference materials to ensure the instrument is performing correctly.
-
Use of Blanks: Analyzing a blank sample (e.g., an empty tin capsule) to assess any background contamination.
-
Replicate Analysis: Analyzing the same sample multiple times to demonstrate the precision of the method.
-
Analysis of a Control Standard: Running a known compound with a similar elemental composition to verify the accuracy of the analysis.
-
-
Authoritative Grounding: The methodologies described are grounded in internationally recognized standards, such as those from ASTM International.[7][8][9][10] Adherence to these standards ensures that the results are comparable and defensible. The use of validated methods from organizations like AOAC INTERNATIONAL also provides a high level of confidence in the analytical results.[12]
Conclusion
The accurate elemental analysis of 2,3-Dichloro-5,6-dimethoxyaniline is a critical aspect of its quality control and characterization. By employing modern combustion-based techniques for both CHN and chlorine determination, and by adhering to rigorous, well-established protocols, researchers can have a high degree of confidence in the identity and purity of their material. The comparison of experimental results with the theoretical values serves as a fundamental check to ensure the integrity of the compound for its intended applications in research and development.
References
-
ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1. ASTM International. [Link]
-
The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center. [Link]
-
D-5291 - Analytical Method. ASTM International. [Link]
-
SPECIATED AOX ANALYSIS BY COMBUSTION IC. Trace Elemental Instruments. [Link]
-
Why Use Organic Elemental Analyzers for CHNS Analysis?. AZoM. [Link]
-
Element Analysis Equipment. Analis. [Link]
-
Determination of Chlorine in Organic Compounds. Industrial & Engineering Chemistry Analytical Edition. [Link]
-
Extractable organic chlorine. SCAN-test Method. [Link]
-
Determination of Toxic Elements in Food by ICP-MS Using AOAC Method 2015.01. Spectroscopy Online. [Link]
-
Adsorbable Organic Halides (AOX). Analytik Jena. [Link]
-
Elemental (CHN) Analyzer. Labtron. [Link]
-
Organic elemental analyzers for CHNOS analysis. Elementar. [Link]
-
Elemental Analyzers for C H N O S Analysis. ELTRA. [Link]
-
Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. Royal Society of Chemistry. [Link]
-
TO DETECT THE CHLORINE PRESENT IN GIVEN ORGANIC COMPOUND. Chemistry Lab. [Link]
-
Aoac 2000 Official Methods Of Analysis. AOAC International. [Link]
-
Call for Methods: Trace Elemental Contaminants in Foods and Beverages. AOAC International. [Link]
-
Determination of adsorbable organic halogens in surface water samples by combustion–microcoulometry versus combustion–ion chromatography titration. ResearchGate. [Link]
-
Halogen Analysis using Combustion IC. YouTube. [Link]
-
Official Methods of Analysis, 22nd Edition (2023). AOAC International. [Link]
Sources
- 1. azom.com [azom.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. teinstruments.com [teinstruments.com]
- 6. AOX – Adsorbable Organic Halides - Analytik Jena [analytik-jena.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 9. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. researchgate.net [researchgate.net]
- 12. aoac.org [aoac.org]
Safety Operating Guide
2,3-Dichloro-5,6-dimethoxyaniline proper disposal procedures
Professional Laboratory Disposal Protocols for 2,3-Dichloro-5,6-dimethoxyaniline
As a Senior Application Scientist, I emphasize that the lifecycle management of halogenated aromatic amines requires rigorous adherence to environmental and safety protocols. 2,3-Dichloro-5,6-dimethoxyaniline (CAS 101252-15-7)[1] is a highly functionalized building block used in advanced synthetic workflows. Due to the presence of both chlorine and methoxy substituents on an aniline core, this compound presents specific toxicological and environmental hazards that dictate strict disposal methodologies.
The following guide outlines the standard operating procedures (SOPs) for the proper segregation, containment, and professional disposal of this chemical in a legitimate laboratory setting.
Physicochemical & Hazard Profiling
Before initiating any disposal protocol, it is critical to understand the material's properties to anticipate its behavior in waste streams. Like many substituted anilines, 2,3-Dichloro-5,6-dimethoxyaniline poses risks of acute toxicity and severe environmental persistence[1][2].
Table 1: Hazard and Logistical Profile
| Parameter | Specification / Classification | Causality / Rationale for Disposal Handling |
| Compound | 2,3-Dichloro-5,6-dimethoxyaniline | Highly functionalized aromatic amine requiring specialized destruction. |
| CAS Number | 101252-15-7[1] | Unique identifier for waste manifesting and tracking. |
| Waste Category | Halogenated Organic Waste | Chlorine atoms dictate that incineration must include alkaline scrubbing to neutralize HCl gas[2]. |
| Primary Hazards | Toxic (Oral/Dermal/Inhalation), Irritant | Necessitates handling within a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles). |
| Environmental | Very toxic to aquatic life | Biodegradation of dichloroanilines is slow and proceeds via initial ring hydroxylation; it must absolutely never be discharged into municipal drains[2]. |
Step-by-Step Disposal Methodology
The disposal of 2,3-Dichloro-5,6-dimethoxyaniline must be treated as a self-validating system where every step ensures the integrity of the next, preventing environmental contamination and ensuring compliance with hazardous waste regulations.
Phase 1: Source Segregation and Collection
-
Step 1: Isolate the Waste Stream. Do not mix 2,3-Dichloro-5,6-dimethoxyaniline waste with non-halogenated solvents or heavy metal waste.
-
Mechanistic Rationale: Mixing halogenated waste with incompatible streams can lead to unpredictable exothermic reactions. Furthermore, commercial incinerators charge a premium or refuse mixed waste streams because the combustion parameters for halogenated compounds (requiring higher temperatures to break C-Cl bonds) differ significantly from standard organic waste.
-
-
Step 2: Solid vs. Liquid Segregation.
-
Solid Waste: Collect pure compound, contaminated filter paper, and disposable spatulas in a dedicated, puncture-resistant, sealable high-density polyethylene (HDPE) container.
-
Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane or methanol), collect the solution in a chemically compatible, clearly labeled PTFE-lined or glass carboy designated exclusively for "Halogenated Organic Solvents."
-
Phase 2: Containment and Labeling
-
Step 3: Secure Containment. Ensure all waste containers are kept tightly closed when not actively receiving waste. Store containers in secondary containment trays to capture any accidental leaks.
-
Step 4: Regulatory Labeling. Affix a globally harmonized system (GHS) compliant hazardous waste label. The label must explicitly state "Halogenated Toxic Waste," list the specific chemical name (2,3-Dichloro-5,6-dimethoxyaniline), and display the "Toxic" and "Environmental Hazard" pictograms[2].
Phase 3: Professional Treatment (High-Temperature Incineration)
-
Step 5: Transfer to Licensed Professionals. Laboratory personnel must never attempt to neutralize or destroy this chemical in-house. The waste must be manifested and transferred to a licensed hazardous waste management facility.
-
Step 6: High-Temperature Destruction. The industry standard for disposing of halogenated anilines is high-temperature rotary kiln incineration.
-
Mechanistic Rationale: The incinerator must operate at temperatures exceeding 1100°C with a residence time of greater than 2 seconds. This extreme thermal environment is required to completely cleave the aromatic ring and the carbon-chlorine bonds, preventing the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). The facility must also utilize alkaline flue gas scrubbers to capture and neutralize the hydrochloric acid (HCl) and nitrogen oxides (NOx) generated during combustion.
-
Spill Response and Decontamination Workflow
In the event of an accidental spill prior to disposal, immediate and methodical action is required.
-
Isolate the Area: Evacuate non-essential personnel and ensure the laboratory's HVAC system is providing maximum exhaust.
-
Don Appropriate PPE: Ensure heavy-duty nitrile gloves, a chemical-resistant apron, and safety goggles are worn. If the spill is large or poses an inhalation hazard, a respirator with organic vapor/acid gas cartridges may be required.
-
Containment: For solid spills, gently sweep the powder using a spark-proof brush and dustpan to minimize aerosolization. For liquid spills (solutions), encircle the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
Collection: Transfer the absorbed material or swept powder into a designated hazardous waste container as outlined in Phase 1.
-
Surface Decontamination: Wash the spill surface with a suitable solvent (e.g., a small amount of ethanol or isopropanol) to dissolve residual traces, followed by washing with soapy water. Collect all wash liquids as halogenated waste.
Disposal Logistics Visualization
Workflow for professional segregation and high-temp incineration of halogenated anilines.
References
-
Wikipedia Contributors. "2,3-Dichloroaniline." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sources
Personal protective equipment for handling 2,3-Dichloro-5,6-dimethoxyaniline
Essential Safety and Handling Guide for 2,3-Dichloro-5,6-dimethoxyaniline
A Senior Application Scientist's Guide to Mitigating Risk in Research and Development
As scientists dedicated to advancing drug development, our work with novel chemical entities demands a profound respect for both their potential and their inherent risks. 2,3-Dichloro-5,6-dimethoxyaniline, a substituted aniline, belongs to a class of compounds that requires meticulous handling. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the fundamental principles of chemical safety and toxicology. The goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a safe and controlled laboratory environment.
The Foundational "Why": Understanding the Hazard Profile
Substituted anilines, as a class, are recognized for their systemic toxicity. While specific toxicological data for 2,3-Dichloro-5,6-dimethoxyaniline is limited, the well-documented hazards of related dichloroanilines and the parent aniline molecule provide a robust basis for a conservative and proactive safety strategy.[1][2]
The primary hazards are driven by the chloroaniline functional group and include:
-
Acute Toxicity: These compounds are presumed to be toxic if swallowed, inhaled, or if they come into contact with the skin.[2][3][4][5] The aniline structure facilitates rapid absorption through the skin, making dermal contact a critical exposure route.[6]
-
Systemic Effects (Methemoglobinemia): A significant concern with aniline exposure is the potential for methemoglobinemia.[6] In this condition, the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening hypoxia.[7]
-
Organ Damage: Prolonged or repeated exposure to related compounds has been shown to cause damage to organs, particularly the blood and hematopoietic system.[2][3][8]
-
Severe Irritation: Direct contact can cause serious damage to the eyes and significant skin irritation.[9][10]
Therefore, our entire safety protocol is designed to prevent any direct contact and to minimize any potential for inhalation of airborne particles.
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary methods for exposure prevention are robust engineering and administrative controls.
-
Chemical Fume Hood: All handling of 2,3-Dichloro-5,6-dimethoxyaniline, from weighing the solid to preparing solutions, must be conducted within a certified chemical fume hood.[1][3] This is non-negotiable as it provides the primary containment for dust and vapors.
-
Designated Work Area: Establish a designated area within the fume hood for handling this compound. Line this area with disposable, absorbent bench paper to contain any minor spills and simplify cleanup.[1]
-
Restricted Access: Only personnel directly involved in the procedure and trained on the specific hazards of this compound should be in the immediate vicinity.
The Last Line of Defense: A Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the compound's specific hazards. The following table outlines the minimum required PPE for handling 2,3-Dichloro-5,6-dimethoxyaniline.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with side shields or a Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal against dust or droplets.[1][11] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Rationale: Prevents dermal absorption, a primary and rapid route of exposure for aniline compounds.[1][6] Practice: Double-gloving is recommended. Inspect gloves for any signs of degradation or punctures before and during use. Immediately remove and replace compromised gloves.[9] |
| Body | Laboratory Coat and Chemical-Resistant Apron | Protects personal clothing from contamination and provides an additional barrier against spills.[1][2] |
| Respiratory | NIOSH-Approved Respirator | Rationale: Prevents inhalation of the solid powder, which is a significant risk when weighing and transferring the material.[1][3] Specification: A minimum of an N95-rated respirator is required for handling the solid. If there is a potential for vapor generation (e.g., during heating or in case of a large spill), a respirator with organic vapor cartridges is necessary.[2][12] All work should still be performed within a fume hood. |
Operational Plan: A Step-by-Step Procedural Guide
A structured workflow minimizes the opportunity for error and exposure. The following diagram and procedural steps outline the complete process for safely handling 2,3-Dichloro-5,6-dimethoxyaniline.
Caption: A procedural workflow for the safe handling of 2,3-Dichloro-5,6-dimethoxyaniline.
Detailed Protocol:
-
Pre-Operational Checks:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Ensure a safety shower and eyewash station are accessible and unobstructed.[1]
-
Don all required PPE as specified in the table above before entering the designated handling area.[12]
-
-
Handling the Compound:
-
Perform all manipulations within the designated area of the fume hood.
-
When weighing the solid material, use smooth, deliberate motions to avoid creating airborne dust.[2]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling and Decontamination:
-
After the procedure is complete, decontaminate all non-disposable equipment (glassware, spatulas) within the fume hood.
-
Carefully wipe down the designated work surface with a suitable solvent, followed by soap and water. Place the used wipes in the hazardous waste container.
-
Doff PPE by removing the most contaminated items first (outer gloves), followed by the apron, face shield/goggles, respirator, and lab coat. Remove inner gloves last.
-
Immediately wash hands and forearms thoroughly with soap and water.[1]
-
Emergency Response and Disposal
Spill Management:
-
Evacuate: Alert personnel and evacuate the immediate area. Ensure the area remains under negative pressure by keeping the fume hood running.[2]
-
PPE: Do not attempt to clean a spill without the full, appropriate PPE, including respiratory protection.
-
Containment: For small spills, cover with an absorbent, non-reactive material like vermiculite or sand.[9] Avoid raising dust.
-
Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste disposal.[2]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][14] Seek immediate medical attention.
Waste Disposal Plan: All materials contaminated with 2,3-Dichloro-5,6-dimethoxyaniline are considered hazardous waste.
-
Segregation: Collect all waste, including excess solid, contaminated PPE, and cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "2,3-Dichloro-5,6-dimethoxyaniline".[7]
-
Disposal: The disposal of this waste must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[7][15] Never dispose of this chemical down the drain or in the regular trash.[7]
By integrating these safety measures into every aspect of your workflow, you ensure a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. [Link]
-
Safety Data Sheet: Aniline - Carl ROTH. [Link]
-
Safety Data Sheet: Aniline - Carl ROTH. [Link]
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. [Link]
-
3,4-dichloroaniline - personal protective equipemn recommendations? - ResearchGate. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) - CDC. [Link]
-
Chlorine Safety - TDI.texas.gov. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. carlroth.com [carlroth.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemos.de [chemos.de]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
